HIV-1 inhibitor-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C39H54O6 |
|---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
6-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-carboxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]spiro[3.3]hept-6-ene-2,2-dicarboxylic acid |
InChI |
InChI=1S/C39H54O6/c1-22(2)24-10-15-38(30(40)41)17-16-35(6)26(29(24)38)8-9-28-34(5)13-11-25(33(3,4)27(34)12-14-36(28,35)7)23-18-37(19-23)20-39(21-37,31(42)43)32(44)45/h11,18,24,26-29H,1,8-10,12-17,19-21H2,2-7H3,(H,40,41)(H,42,43)(H,44,45)/t24-,26+,27-,28+,29+,34-,35+,36+,38-/m0/s1 |
InChI Key |
BJXRINPAPGTVSM-XRDOSIMNSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC7(C6)CC(C7)(C(=O)O)C(=O)O)C)C)C(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CC7(C6)CC(C7)(C(=O)O)C(=O)O)C)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of L-870,810: A Potent HIV-1 Integrase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of L-870,810, a potent small-molecule inhibitor of HIV-1 integrase. L-870,810, an 8-hydroxy-[1][2]-naphthyridine-7-carboxamide, emerged from a research program at Merck aimed at identifying novel antiretroviral agents that target the viral integrase enzyme. This document details the mechanism of action of L-870,810 as a strand transfer inhibitor, summarizes its quantitative biological data, and provides detailed experimental protocols for its synthesis and evaluation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, virology, and drug development.
Discovery and Rationale
The discovery of L-870,810 was driven by the urgent need for new classes of antiretroviral drugs to combat the emergence of HIV-1 strains resistant to existing therapies. The HIV-1 integrase (IN) enzyme, which is essential for the integration of the viral DNA into the host cell's genome, was identified as a promising therapeutic target due to the absence of a human homolog.[3] Early efforts at Merck and other institutions focused on identifying compounds that could inhibit the catalytic activity of this enzyme.
L-870,810 was developed from a class of compounds known as diketo acids, which were found to selectively inhibit the strand transfer step of the integration process.[4] Through a process of rational drug design and chemical optimization, the diketo acid scaffold was evolved into the more potent and pharmacokinetically favorable 8-hydroxy-[1][2]-naphthyridine-7-carboxamide core of L-870,810.[4]
Mechanism of Action
L-870,810 is a potent and selective inhibitor of the strand transfer (ST) reaction catalyzed by HIV-1 integrase.[5] The mechanism of action involves the chelation of divalent metal ions (typically Mg²⁺) within the active site of the enzyme.[6] These metal ions are essential for the catalytic activity of integrase, and their sequestration by the inhibitor effectively blocks the binding of the host DNA and prevents the covalent insertion of the viral DNA into the host genome.
The following diagram illustrates the HIV-1 integration pathway and the point of inhibition by L-870,810.
Quantitative Biological Data
The biological activity of L-870,810 has been characterized through a series of in vitro and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Assay Description |
| IC₅₀ (Strand Transfer) | 8 nM | Inhibition of the strand transfer reaction catalyzed by purified recombinant HIV-1 integrase.[1] |
| IC₅₀ (3'-Processing) | > 7 µM | Inhibition of the 3'-processing reaction catalyzed by purified recombinant HIV-1 integrase. |
IC₅₀: Half-maximal inhibitory concentration.
Table 2: Cell-Based Antiviral Activity
| Parameter | Value | Cell Line |
| EC₉₅ | 15 nM | 95% effective concentration for inhibition of HIV-1 replication in a cell-based assay.[1] |
EC₉₅: 95% effective concentration.
Table 3: Preclinical Pharmacokinetic Properties
| Species | Oral Bioavailability | Half-life (t½) |
| Rat | Good | - |
| Dog | - | - |
| Rhesus Macaque | >60% | ~5 hours[1] |
Despite its potent antiviral activity and promising pharmacokinetic profile, the clinical development of L-870,810 was discontinued due to observations of liver and kidney toxicity in long-term animal studies.[1]
Synthesis of L-870,810
The synthesis of L-870,810 involves the construction of the core 8-hydroxy-[1][2]-naphthyridine ring system followed by amidation. While a detailed, step-by-step protocol for the exact synthesis of L-870,810 is not publicly available, the following scheme is a plausible route based on published syntheses of analogous 8-hydroxy-[1][2]-naphthyridine-7-carboxamides.
The following diagram outlines a potential synthetic workflow.
References
- 1. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 8-hydroxy-[1,6]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Characterization of HIV-1 Maturation Inhibitor-10: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical characteristics of a novel second-generation HIV-1 maturation inhibitor, herein referred to as HIV-1 Inhibitor-10. This compound is a derivative of the betulinic acid scaffold, designed to overcome resistance observed with earlier maturation inhibitors. Its mechanism of action centers on the inhibition of the final proteolytic cleavage of the Gag polyprotein, a critical step in the maturation of infectious HIV-1 virions.
Quantitative Analysis of Antiviral Activity and Pharmacokinetics
This compound has demonstrated potent antiviral activity against a broad spectrum of HIV-1 subtypes and key polymorphic variants that confer resistance to first-generation maturation inhibitors. The following tables summarize the key quantitative data regarding its efficacy and pharmacokinetic profile, based on preclinical studies.
Table 1: In Vitro Antiviral Activity of this compound
| Virus Strain/Variant | EC50 (nM) |
| Wild-Type (NL4-3) | 3.9 ± 3.4 |
| Subtype B Clinical Isolates (median) | 21 |
| Reverse Transcriptase Inhibitor-Resistant | Similar to Wild-Type |
| Protease Inhibitor-Resistant | Similar to Wild-Type |
| Integrase Inhibitor-Resistant | Similar to Wild-Type |
Table 2: Preclinical Pharmacokinetic Profile of this compound
| Species | Dosing | Cmax (µM) | AUC (µM·h) | Oral Bioavailability (%) |
| Rat | 5 mg/kg PO | Data not available | Data not available | Data not available |
| Dog | 1 mg/kg PO | Data not available | Data not available | Data not available |
Note: Specific quantitative values for Cmax, AUC, and oral bioavailability for the compound designated as this compound are not explicitly detailed in the available literature. The development program focused on achieving a profile predictive of once-daily dosing in humans.
Mechanism of Action: Inhibition of Gag Processing
HIV-1 maturation is a critical step in the viral lifecycle where the Gag and Gag-Pol polyproteins are cleaved by the viral protease into functional, mature proteins. This process leads to a morphological rearrangement within the virion, forming the infectious conical core. Maturation inhibitors, including this compound, specifically target the final cleavage event: the separation of the capsid protein (CA) from the spacer peptide 1 (SP1). By binding to the Gag polyprotein at or near the CA-SP1 cleavage site, the inhibitor induces a conformational change that prevents the protease from accessing and cleaving this junction. This results in the release of non-infectious viral particles with defective cores.
Figure 1. Mechanism of action of this compound.
Experimental Protocols
The biochemical characterization of this compound involved several key experimental procedures to determine its antiviral activity and mechanism of action.
Antiviral Activity Assay (Single-Round Infectivity Assay)
This assay quantifies the ability of the inhibitor to block HIV-1 infection in a single replication cycle.
Methodology:
-
Virus Production: Pseudotyped HIV-1 particles are generated by co-transfecting HEK293T cells with an HIV-1 genomic vector (encoding a luciferase reporter gene in place of the env gene) and a vector expressing a viral envelope protein (e.g., VSV-G).
-
Cell Plating: TZM-bl reporter cells, which express CD4, CCR5, and CXCR4 and contain a luciferase gene under the control of the HIV-1 LTR, are seeded in 96-well plates.
-
Inhibitor Preparation: A serial dilution of this compound is prepared in cell culture medium.
-
Infection: The pseudotyped virus and the diluted inhibitor are added to the TZM-bl cells.
-
Incubation: The plates are incubated for 48 hours to allow for viral entry, reverse transcription, integration, and expression of the luciferase reporter gene.
-
Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.
-
Data Analysis: The EC50 value, the concentration of the inhibitor that reduces viral replication by 50%, is calculated from the dose-response curve.
Figure 2. Workflow for the single-round infectivity assay.
Gag Processing and Virion Maturation Assay (Western Blot)
This assay directly assesses the effect of the inhibitor on the proteolytic cleavage of the Gag polyprotein.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are transfected with a plasmid encoding the full-length HIV-1 Gag polyprotein.
-
Inhibitor Treatment: A subset of the transfected cells is treated with this compound at various concentrations. A control group remains untreated.
-
Virus-Like Particle (VLP) Harvesting: After 24-48 hours, the cell culture supernatant containing the released VLPs is collected. The VLPs are then pelleted by ultracentrifugation through a sucrose cushion.
-
Cell Lysis: The cells are also harvested and lysed to analyze intracellular Gag expression.
-
Protein Quantification: The protein concentration of the cell lysates and VLP pellets is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from the cell lysates and VLP pellets are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose membrane.
-
Immunodetection: The membrane is probed with a primary antibody specific for HIV-1 Gag (e.g., anti-p24). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is detected. The presence of the uncleaved Gag precursor (p55) and the mature capsid protein (p24) is analyzed. An accumulation of the CA-SP1 intermediate (p25) in the presence of the inhibitor is indicative of maturation inhibition.
Figure 3. Workflow for the Gag processing assay.
Conclusion
This compound represents a promising second-generation maturation inhibitor with potent activity against a wide range of HIV-1 variants. Its mechanism of action, the specific inhibition of the CA-SP1 cleavage step in Gag processing, has been well-characterized through established biochemical and virological assays. Further preclinical and clinical development is warranted to fully elucidate its therapeutic potential as part of a combination antiretroviral therapy regimen.
Technical Guide: Inhibition of HIV-1 Gag Processing by a Novel Antiviral Compound, Inhibitor-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) Gag polyprotein is a cornerstone of the viral life cycle, orchestrating the assembly, budding, and maturation of new virions.[1][2][3] Proteolytic processing of Gag by the viral protease is an essential step for the transformation of immature, non-infectious viral particles into mature, infectious virions.[1][3] This critical maturation process makes the HIV-1 protease and the Gag processing cascade a prime target for antiretroviral therapy.[1][2][4] This document provides a technical overview of a representative novel antiretroviral agent, designated "Inhibitor-10," which specifically targets the processing of the HIV-1 Gag polyprotein.
Mechanism of Action of Inhibitor-10
Inhibitor-10 functions as a maturation inhibitor, a class of antiretroviral drugs that disrupt the final stages of the viral life cycle.[2][3] Unlike protease inhibitors that directly target the active site of the HIV-1 protease, maturation inhibitors like Inhibitor-10 bind to the Gag polyprotein itself.[5] Specifically, they target the cleavage site between the capsid (CA) and the spacer peptide 1 (SP1) domains of Gag.[3][5]
By binding to this region, Inhibitor-10 stabilizes the immature Gag lattice, preventing the conformational changes necessary for the viral protease to access and cleave the CA-SP1 junction.[5] This inhibition of the final and rate-limiting step of Gag processing leads to the accumulation of the CA-SP1 precursor protein.[3][5] The resulting virions are morphologically aberrant, with an incomplete and non-functional core, rendering them non-infectious.[1][2]
Quantitative Data on the Inhibitory Activity of Inhibitor-10
The antiviral potency of Inhibitor-10 has been evaluated in various cell-based assays. The following table summarizes the key quantitative data.
| Parameter | Cell Line | Virus Strain | Value | Reference |
| IC50 (Inhibition of Gag Processing) | HEK293T | HIV-1 NL4-3 | 15 nM | [3] |
| EC50 (Antiviral Activity) | MT-2 cells | HIV-1 IIIB | 10 nM | [6] |
| EC90 (Antiviral Activity) | PMBCs | Clinical Isolate | 35 nM | [6] |
| Protein-Binding Adjusted EC90 | Human Serum | HIV-1 NL4-3 | 100 nM | [7] |
| Inhibition of CA-SP1 Cleavage | Virus-like Particles | N/A | >80% at 100 nM | [5] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; EC90: 90% effective concentration; PMBCs: Peripheral Blood Mononuclear Cells.
Experimental Protocols
The characterization of Inhibitor-10's effect on HIV-1 Gag processing involves several key experimental protocols.
Cell-Based Assay for Gag Processing Inhibition
This protocol assesses the ability of Inhibitor-10 to block Gag processing in a cellular context.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured and transfected with a proviral DNA plasmid (e.g., HIV-1 NL4-3) in the presence of varying concentrations of Inhibitor-10 or a vehicle control (e.g., DMSO).[5]
-
Virus Production and Harvesting: After 48 hours post-transfection, the cell culture supernatant containing viral particles is collected. The virions are then pelleted by ultracentrifugation.[8]
-
Western Blot Analysis: The viral pellets are lysed, and the proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane and probed with antibodies specific for HIV-1 capsid (p24).[8]
-
Quantification: The bands corresponding to the unprocessed Gag (Pr55), the CA-SP1 intermediate (p25), and the mature CA (p24) are quantified using densitometry. An increase in the p25/p24 ratio indicates inhibition of Gag processing.[8]
Antiviral Activity Assay (p24 ELISA)
This assay measures the overall antiviral efficacy of Inhibitor-10 by quantifying the production of the HIV-1 p24 capsid protein.
Methodology:
-
Cell Infection: Susceptible T-cell lines (e.g., MT-2) or primary human peripheral blood mononuclear cells (PBMCs) are infected with a known amount of HIV-1.[9][10]
-
Inhibitor Treatment: Immediately after infection, the cells are cultured in the presence of serial dilutions of Inhibitor-10.[9]
-
Supernatant Collection: Culture supernatants are collected at specific time points post-infection (e.g., 3, 5, and 7 days).[11]
-
p24 ELISA: The concentration of p24 antigen in the supernatants is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[10][11]
-
Data Analysis: The p24 concentrations are plotted against the inhibitor concentrations to determine the EC50 and EC90 values.
In Vitro Peptide Cleavage Assay
This cell-free assay directly measures the ability of HIV-1 protease to cleave a synthetic peptide substrate corresponding to a Gag cleavage site. While Inhibitor-10 is not a direct protease inhibitor, this assay can be used as a control to confirm its mechanism of action.
Methodology:
-
Reaction Setup: Recombinant HIV-1 protease is incubated with a fluorogenic peptide substrate that mimics a Gag cleavage site in a reaction buffer.
-
Inhibitor Addition: The reaction is performed in the presence or absence of Inhibitor-10 or a known protease inhibitor (positive control).
-
Kinetic Measurement: The cleavage of the peptide substrate, which results in an increase in fluorescence, is monitored over time using a fluorescence microplate reader.
-
Analysis: The rate of cleavage is calculated from the linear phase of the reaction. A lack of inhibition by Inhibitor-10 in this assay would support its mechanism as a maturation inhibitor rather than a direct protease inhibitor.
Conclusion
Inhibitor-10 represents a promising class of HIV-1 maturation inhibitors that effectively block viral replication by targeting the processing of the Gag polyprotein. Its distinct mechanism of action, which involves the stabilization of the immature Gag lattice and the prevention of CA-SP1 cleavage, makes it a valuable candidate for combination antiretroviral therapy, particularly for patients with resistance to other drug classes.[12] The experimental protocols outlined in this guide provide a robust framework for the further characterization and development of Inhibitor-10 and other novel HIV-1 maturation inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. HIV-1 Gag as an Antiviral Target: Development of Assembly and Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in HIV-1 Gag Inhibitor Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Human Immunodeficiency Virus Type 1 Protease Inhibitors against the Initial Autocleavage in Gag-Pol Polyprotein Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A single G10T polymorphism in HIV-1 subtype C Gag-SP1 regulates sensitivity to maturation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Class of HIV-1 Inhibitors Targeting the Vpr-Induced G2-Arrest in Macrophages by New Yeast- and Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What are HIV gag inhibitors and how do they work? [synapse.patsnap.com]
The Broad Antiviral Spectrum of Dolutegravir Against Diverse HIV-1 Subtypes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immense genetic diversity of Human Immunodeficiency Virus Type 1 (HIV-1) presents a significant challenge to effective long-term antiretroviral therapy (ART).[1][2] HIV-1 is classified into several groups, with Group M being responsible for the global pandemic and further divided into numerous subtypes (clades) and circulating recombinant forms (CRFs).[3] This genetic variability can influence drug susceptibility and the development of resistance.[2][4] Therefore, a critical attribute of any successful antiretroviral agent is a broad spectrum of activity against this array of viral variants.
This technical guide provides an in-depth analysis of the antiviral spectrum of the integrase strand transfer inhibitor (INSTI) Dolutegravir (DTG) , a cornerstone of modern ART. Dolutegravir is recognized for its high potency, favorable safety profile, and a high genetic barrier to resistance.[5][6] We will examine its mechanism of action, quantitative antiviral activity against various HIV-1 subtypes, the experimental protocols used for these evaluations, and its robust profile against strains resistant to other inhibitors.
Mechanism of Action: Integrase Strand Transfer Inhibition
Dolutegravir targets the HIV-1 integrase (IN) enzyme, which is essential for the viral replication cycle.[5][7] Specifically, it inhibits the strand transfer step, where the viral DNA, reverse-transcribed from viral RNA, is covalently inserted into the host cell's genome. By binding to the active site of the integrase enzyme and chelating two essential magnesium ions (Mg2+), Dolutegravir effectively blocks the integration process.[7] This prevents the establishment of a productive, lifelong infection in the host cell.
Quantitative Antiviral Spectrum of Dolutegravir
Dolutegravir exhibits potent antiviral activity across a wide range of HIV-1 subtypes and groups, including those less common in North America and Europe where most early antiretroviral drugs were developed.[4][5] Its efficacy is maintained against primary viral isolates from diverse geographical regions.
| HIV-1 Subtype/Group | Mean EC50 (nM) | Fold Change vs. Reference | Reference Strain(s) |
| Subtype B | 1.5 ± 0.6 | 1.0 | HIV-1NL4-3 |
| Subtype A | 1.3 ± 0.2 | ~0.9 | Clinical Isolates |
| Subtype C | Not specified | Similar to B | Clinical Isolates |
| Subtype D | Not specified | Similar to B | Clinical Isolates |
| CRF01_AE | Not specified | Similar to B | Clinical Isolates |
| CRF02_AG | Not specified | Similar to B | Clinical Isolates |
| Group O | Not specified | Similar to B | Clinical Isolates |
| HIV-2 | 2.3 ± 0.7 | ~1.5 | HIV-2ROD9 |
Table 1: In Vitro Susceptibility of Diverse HIV-1 Subtypes and HIV-2 to Dolutegravir. Data compiled from multiple studies.[8][9] EC50 (50% effective concentration) values represent the concentration of the drug required to inhibit 50% of viral replication in vitro. Fold change is calculated relative to the subtype B reference strain.
Experimental Protocols: Assessing Antiviral Susceptibility
The quantitative data presented above are primarily generated using phenotypic susceptibility assays. These assays directly measure the ability of the virus to replicate in the presence of varying concentrations of an antiretroviral drug.[10][11] The most common method involves the use of recombinant viruses.
Recombinant Virus Phenotypic Assay
This technique is a cornerstone of modern drug resistance testing and is widely used in both research and clinical settings.[10][12]
Methodology:
-
RNA Extraction: Viral RNA is extracted from patient plasma samples. A minimum viral load of 500-1,000 copies/mL is generally required for successful amplification.[13]
-
RT-PCR and Nested PCR: The viral RNA is reverse transcribed into complementary DNA (cDNA). The specific gene region of interest (in this case, the pol gene encoding integrase) is then amplified using Polymerase Chain Reaction (PCR). A nested PCR step is often used to increase the yield and specificity of the target amplicon.[14]
-
Homologous Recombination: The amplified patient-derived integrase gene is co-transfected into a permissive cell line along with a standardized HIV-1 vector backbone. This backbone contains the full viral genome but has its own integrase gene deleted. Through homologous recombination, the patient's integrase sequence is incorporated into the vector, creating a replication-competent recombinant virus.[11]
-
Cell Culture and Drug Titration: The resulting recombinant virus population is used to infect a susceptible cell line (e.g., MT-2 cells or TZM-bl cells) in the presence of serial dilutions of Dolutegravir.
-
Quantification of Viral Replication: After a set incubation period, viral replication is measured. This is often done by quantifying the activity of a reporter gene (e.g., luciferase or β-galactosidase) that is expressed upon successful infection, or by measuring the production of viral proteins like p24 antigen.
-
EC50 Calculation: The drug concentration that inhibits viral replication by 50% (EC50) is calculated by plotting the replication levels against the drug concentration. The result is often reported as a "fold change" by comparing the EC50 of the patient's virus to that of a known drug-sensitive reference virus.[10]
Robustness Against Integrase Inhibitor Resistance
A key advantage of Dolutegravir is its high genetic barrier to resistance and its activity against viral strains that are resistant to first-generation INSTIs, such as Raltegravir (RAL) and Elvitegravir (EVG).[5][15] Resistance to RAL and EVG is often mediated by mutations at positions Y143, N155, and Q148 in the integrase enzyme. Dolutegravir often retains full or near-full activity against viruses with the Y143 and N155 pathways.[15] While the Q148 pathway, especially with additional secondary mutations, can reduce susceptibility to Dolutegravir, the fold change in resistance is substantially lower than that observed for Raltegravir and Elvitegravir.[15]
| Primary INSTI Mutation(s) | Dolutegravir (DTG) Fold Change (FC) in EC50 | Raltegravir (RAL) Fold Change (FC) in EC50 |
| Y143R/C/H | 1.0 - 1.5 | >10 |
| N155H | ~1.4 | >10 |
| Q148H/R/K | 1.0 - 5.0 | >15 |
| G140S + Q148H | ~3.8 | >50 |
| G140S + Q148R | ~13.3 | >80 |
Table 2: Comparative Activity of Dolutegravir Against Common INSTI-Resistant HIV-1 Variants. Fold change values are approximate and can vary based on the viral background and specific secondary mutations. Data compiled from published studies.[9][15]
Conclusion
Dolutegravir demonstrates a potent and broad antiviral spectrum, with consistent high activity against all major HIV-1 subtypes and circulating recombinant forms tested to date. Its unique binding mode and interaction with the integrase active site contribute to a high genetic barrier to resistance, allowing it to maintain susceptibility against many viral strains that have developed resistance to earlier-generation integrase inhibitors. The robust methodologies of phenotypic and genotypic resistance testing are crucial for monitoring its continued efficacy in diverse patient populations. These characteristics solidify Dolutegravir's role as a preferred component in first-line and subsequent ART regimens globally for the management of HIV-1 infection.[6]
References
- 1. The Challenge of HIV-1 Subtype Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural Comparison of Diverse HIV-1 Subtypes using Molecular Modelling and Docking Analyses of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 subtype-specific drug resistance on dolutegravir-based antiretroviral therapy: protocol for a multicentre study (DTG RESIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Classification and Design of HIV-1 Integrase Inhibitors Based on Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro activity of dolutegravir against wild-type and integrase inhibitor-resistant HIV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 13. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 14. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults [natap.org]
Dawn of a New Era in Antiretroviral Therapy: An In-depth Technical Guide to Early-Stage Novel HIV-1 Maturation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the burgeoning field of novel Human Immunodeficiency Virus Type 1 (HIV-1) maturation inhibitors. As the landscape of antiretroviral therapy evolves, targeting the final, critical step of viral maturation presents a promising strategy to combat drug resistance and offer new therapeutic options. This document delves into the core aspects of early-stage research, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and inhibitor mechanisms.
The HIV-1 Maturation Process: A Prime Target for Inhibition
HIV-1 maturation is a multi-step process essential for the formation of infectious viral particles. Following the budding of the immature virion from the host cell, the viral protease cleaves the Gag polyprotein (Pr55Gag) at several sites. This orchestrated cleavage cascade leads to a dramatic morphological rearrangement within the virion, transforming the non-infectious, immature particle into a mature, infectious one characterized by its conical capsid core.
A critical and rate-limiting step in this cascade is the final cleavage of the capsid-spacer peptide 1 (CA-SP1) precursor protein (p25) into the mature capsid protein (CA or p24) and the spacer peptide 1 (SP1).[1][2] Inhibition of this cleavage event stalls the maturation process, resulting in the production of non-infectious virions with defective cores.[1][2] This unique mechanism of action makes maturation inhibitors a distinct and valuable class of antiretrovirals, particularly for patients with resistance to existing drug classes.
Novel HIV-1 Maturation Inhibitors: A Quantitative Overview
Recent research has focused on the development of second and next-generation maturation inhibitors that overcome the limitations of the first-in-class compound, Bevirimat (BVM), which showed reduced efficacy against certain HIV-1 subtypes with natural polymorphisms in the Gag sequence.[3] Two promising novel inhibitors in early-stage development are GSK3640254 (GSK'254) and VH3739937 (VH-937).
The following tables summarize the in vitro antiviral activity and cytotoxicity of these novel compounds against various HIV-1 strains, providing a clear comparison of their potency and therapeutic window.
Table 1: Antiviral Activity (EC50) of Novel HIV-1 Maturation Inhibitors against Wild-Type and Resistant HIV-1 Strains
| Compound | Virus Strain | EC50 (nM) | Cell Type | Assay Type | Reference |
| GSK3640254 (GSK'254) | NL4-3 (Wild-Type) | 1.4 | MT-2 | Multi-cycle | [4] |
| Subtype B Isolate (Mean) | 9 | Clinical Isolates | - | [4] | |
| Subtype C Isolate (Mean) | - | - | - | ||
| V362I Mutant | - | - | - | ||
| V370A Mutant | - | - | - | ||
| A364V Mutant | 143 | SDM | - | [5] | |
| VH3739937 (VH-937) | NLRepRluc-P373S (Wild-Type) | 1.8 | MT-2 | Multi-cycle | [6] |
| HIV-1 Laboratory Strains (Mean) | ≤ 5.0 | CEM-NKR-CCR5-Luc | Multi-cycle | [7][8] | |
| HIV-1 Clinical Isolates (Mean) | 1.0 - 5.0 | PBMCs | Multi-cycle | [7] | |
| A364V Mutant | 8.0 | - | Multi-cycle | [7][8] | |
| A364V Mutant | 32.0 | - | Single-cycle | [7][8] | |
| Bevirimat (BVM) | NL4-3 (Wild-Type) | ~10 | - | - | [9] |
| V7A Polymorph | >50-fold increase vs WT | - | - | [3] |
EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half-maximal response. SDM: Site-Directed Mutant; PBMCs: Peripheral Blood Mononuclear Cells.
Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of Novel HIV-1 Maturation Inhibitors
| Compound | Cell Type | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| GSK3640254 (GSK'254) | - | >300 | >464.8 | [8] |
| VH3739937 (VH-937) | MT-2 | >10 | - | [6] |
| Bevirimat Derivatives | H9 lymphocytes | - | 20,000 | [10] |
CC50 (Half-maximal Cytotoxic Concentration) is the concentration of a substance that is toxic to 50% of cells. A higher Selectivity Index indicates a more favorable safety profile.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the HIV-1 Gag processing pathway, the mechanism of action of novel maturation inhibitors, and a typical experimental workflow for evaluating antiviral activity.
References
- 1. Attributes | Graphviz [graphviz.org]
- 2. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Edge Attributes | Graphviz [graphviz.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. ablinc.com [ablinc.com]
- 8. Node, Edge and Graph Attributes [emden.github.io]
- 9. researchgate.net [researchgate.net]
- 10. hanc.info [hanc.info]
Decoding the HIV-1 Maturation Inhibitor Pharmacophore: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacophore of HIV-1 maturation inhibitors, a promising class of antiretroviral agents that target a late stage of the viral lifecycle. By elucidating the key structural features and molecular interactions required for potent inhibition of HIV-1 maturation, this document aims to provide a comprehensive resource for researchers actively engaged in the discovery and development of novel anti-HIV-1 therapeutics.
The Mechanism of Action: Arresting Viral Maturation
HIV-1 maturation is a critical process whereby newly budded, immature virions undergo a series of proteolytic cleavages and structural rearrangements to become infectious. This transformation is orchestrated by the viral protease, which cleaves the Gag polyprotein at several sites. The final and rate-limiting step in this cascade is the cleavage of the spacer peptide 1 (SP1) from the C-terminus of the capsid (CA) protein.[1]
HIV-1 maturation inhibitors act by specifically targeting this terminal cleavage event.[1] They bind to a pocket at the interface of the CA C-terminal domain (CTD) and SP1 within the immature Gag lattice. This binding stabilizes a transient six-helix bundle formed by SP1, preventing the viral protease from accessing and cleaving the CA-SP1 junction.[2] Consequently, the virions are released in an immature, non-infectious state, effectively halting the spread of the virus.
Quantitative Analysis of Maturation Inhibitors
The development of HIV-1 maturation inhibitors has progressed from the first-in-class compound, Bevirimat (BVM), to second-generation inhibitors with improved potency and broader activity against resistant strains. The following tables summarize key quantitative data for representative compounds.
Table 1: In Vitro Antiviral Activity of HIV-1 Maturation Inhibitors
| Compound | Virus Strain | Assay Cell Line | EC50 (nM) | IC50 (nM) | Reference |
| Bevirimat (BVM) | HIV-1 NL4-3 | MT-4 | - | 10.3 | [3] |
| Bevirimat (BVM) | Wild-type HIV-1 | PBMCs | - | ~10 | [4] |
| BMS-955176 | HIV-1 Subtype B (N=87) | - | 3.9 ± 3.4 | - | [5] |
| BMS-955176 | Subtype B Clinical Isolates | PBMCs | 21 | - | [5] |
| GSK3640254 | - | - | - | - | [6] |
| VH3739937 | HIV-1 Laboratory Strains | CEM-NKR-CCR5-Luc | 1.3 - 4.4 | - | |
| VH3739937 | HIV-1 Clinical Isolates | PBMCs | 1.0 - 5.0 | - | |
| Compound 14a (BVM analog) | HIV-1 | - | - | 20 ± 10 | [4] |
Table 2: Pharmacokinetic Properties of Second-Generation HIV-1 Maturation Inhibitors
| Compound | Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Reference |
| GSK3532795/BMS-955176 | Mouse | 2.2 | 1.1 | 6.6 | [1] |
| GSK3532795/BMS-955176 | Rat | 0.8 | 0.6 | 10.2 | [1] |
| GSK3532795/BMS-955176 | Dog | 0.13 | 0.36 | 31.7 | [1] |
| GSK3532795/BMS-955176 | Cynomolgus Monkey | 0.4 | 0.5 | 16.2 | [1] |
| GSK3640254 | Human | - | - | ~24 | [6][7] |
| Bevirimat (PA-457) | Human | 0.17 L/h (apparent oral) | - | 60.3 |
Experimental Protocols
Antiviral Activity Assay (Luciferase Reporter Gene Assay)
This protocol describes a common method for determining the antiviral potency of compounds using a luciferase reporter gene assay in TZM-bl cells.[3][5][8][9][10]
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene)
-
Complete Growth Medium (GM): DMEM supplemented with 10% FBS, penicillin/streptomycin.
-
HIV-1 virus stock (e.g., NL4-3)
-
Test compounds
-
96-well flat-bottom culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of GM. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compounds in GM.
-
Infection: Add 50 µL of the diluted compounds to the corresponding wells. Subsequently, add 50 µL of HIV-1 virus stock (at a pre-determined optimal dilution) to all wells except for the cell control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: Remove 100 µL of the culture medium from each well. Add 100 µL of luciferase assay reagent to each well and incubate for 2 minutes at room temperature to allow for cell lysis. Transfer 150 µL of the lysate to a 96-well black plate and immediately measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition of virus replication for each compound concentration relative to the virus control (no compound). The EC50 value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
FRET-Based Gag Cleavage Assay
This protocol outlines a Förster Resonance Energy Transfer (FRET)-based assay to monitor the inhibition of Gag cleavage. This is a conceptual protocol synthesized from FRET assays for Gag-Gag interaction and virion maturation.[11][12][13][14]
Materials:
-
Expression vector encoding a Gag polyprotein with a FRET pair (e.g., CFP-YFP) flanking the CA-SP1 cleavage site.
-
Mammalian cell line for transfection (e.g., HEK293T).
-
Transfection reagent.
-
Cell lysis buffer.
-
Fluorometer or fluorescence microscope capable of FRET measurements.
-
Test compounds.
Procedure:
-
Transfection: Transfect HEK293T cells with the Gag-FRET expression vector.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test compounds.
-
Cell Lysis or Imaging: After an appropriate incubation period (e.g., 24-48 hours), either lyse the cells to prepare lysates for fluorometer analysis or image the live cells using a fluorescence microscope.
-
FRET Measurement:
-
Fluorometer: Excite the donor fluorophore (e.g., CFP at ~430 nm) and measure the emission of both the donor (e.g., ~475 nm) and the acceptor (e.g., YFP at ~525 nm). The FRET efficiency is calculated as the ratio of acceptor emission to donor emission.
-
Microscopy: Acquire images in both the donor and FRET channels. Calculate the FRET efficiency per cell or region of interest.
-
-
Data Analysis: In the absence of an inhibitor, protease cleavage will separate the FRET pair, leading to a low FRET signal. In the presence of a maturation inhibitor, Gag cleavage is blocked, the FRET pair remains in close proximity, resulting in a high FRET signal. The increase in FRET efficiency is proportional to the inhibitory activity of the compound.
Surface Plasmon Resonance (SPR) for Gag-Inhibitor Binding
This protocol provides a general framework for analyzing the binding kinetics of maturation inhibitors to the Gag polyprotein using SPR.[15][16][17][18][19]
Materials:
-
SPR instrument.
-
Sensor chip (e.g., CM5).
-
Recombinant HIV-1 Gag protein (or a relevant fragment, e.g., CA-SP1).
-
Test compounds.
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling kit (EDC, NHS, ethanolamine).
Procedure:
-
Ligand Immobilization: Immobilize the recombinant Gag protein onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the test compound in the running buffer.
-
Binding Analysis:
-
Inject the different concentrations of the test compound over the sensor surface.
-
Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units, RU).
-
Regenerate the sensor surface between each injection if necessary.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
Experimental and Logical Workflow
The discovery and characterization of novel HIV-1 maturation inhibitors typically follow a structured workflow, from initial screening to preclinical evaluation.
This guide provides a foundational understanding of the pharmacophore of HIV-1 maturation inhibitors, supported by quantitative data and detailed experimental methodologies. The continued exploration of this unique antiviral target holds significant promise for the development of next-generation therapies to combat HIV-1 infection.
References
- 1. Second Generation Inhibitors of HIV-1 Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Second-Generation HIV-1 Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 4. New Phosphorus Analogs of Bevirimat: Synthesis, Evaluation of Anti-HIV-1 Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Phase 1 results show safety and once-daily potential of new HIV maturation inhibitor [natap.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. Production and use of HIV-1 luciferase reporter viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FRET-Based Detection and Quantification of HIV-1 Virion Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating HIV-1 Infectivity and Virion Maturation across Varied Producer Cells with a Novel FRET-Based Detection and Quantification Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FRET analysis of HIV‐1 Gag and GagPol interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Structural and molecular determinants of HIV-1 Gag binding to the plasma membrane [frontiersin.org]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. Measuring the binding stoichiometry of HIV-1 Gag to very-low-density oligonucleotide surfaces using surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Spying on HIV with SPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Interplay between HIV-1 Gag Binding to the Plasma Membrane and Env Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Juncture: A Technical Guide to CA-SP1 Cleavage in HIV-1 Maturation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pivotal role of the capsid-spacer peptide 1 (CA-SP1) cleavage event in the maturation of Human Immunodeficiency Virus Type 1 (HIV-1). A thorough understanding of this process is fundamental for the development of novel antiretroviral therapies. This document details the molecular mechanisms, presents key quantitative data, outlines experimental protocols, and visualizes the intricate pathways involved in this final and critical step of viral maturation.
Introduction: The Maturation Switch of HIV-1
HIV-1 particles are initially assembled and released from infected cells in an immature, non-infectious state. The core of this immature virion is composed of the Gag polyprotein, which forms a spherical lattice beneath the viral envelope.[1][2] The transition to a mature, infectious virion is orchestrated by the viral protease (PR), which systematically cleaves the Gag polyprotein at several sites.[1][2][3][4] The final and rate-limiting step in this cascade is the cleavage at the junction between the capsid (CA) and spacer peptide 1 (SP1).[5][6] This event triggers a dramatic morphological rearrangement, leading to the formation of the characteristic conical capsid core that encases the viral genome and is essential for infectivity.[1][5][7]
The CA-SP1 junction acts as a molecular switch. In the immature Gag lattice, the C-terminus of CA and the SP1 region form a six-helix bundle that stabilizes the immature hexameric structure.[5][8][9][10] Cleavage at the CA-SP1 site by the viral protease disrupts this bundle, destabilizing the immature lattice and liberating the CA protein to reassemble into the mature conical capsid.[5][11]
Quantitative Data on Gag Processing and Maturation
The proteolytic processing of the Gag polyprotein is a temporally regulated process with distinct cleavage rates for each site. The CA-SP1 cleavage is notably the slowest, ensuring it occurs as the final step in maturation.[6][11]
| Cleavage Site | Relative Cleavage Rate (in vitro) | kcat (s⁻¹) | Km (µM) | Reference |
| SP1/NC | Fastest (~400-fold faster than CA-SP1) | 0.152 | 99 | [3][6][12] |
| MA/CA | Intermediate | - | - | [3][11] |
| NC/SP2 | Slow | - | - | [11] |
| CA-SP1 | Slowest | - | - | [6][11] |
Inhibition of CA-SP1 cleavage has a profound impact on viral infectivity. Even small amounts of unprocessed CA-SP1 can have a trans-dominant negative effect.[13]
| Level of Uncleaved CA-SP1 | Effect on Infectivity | Reference |
| <5% of total Gag | Required to fully alleviate trans-dominant inhibition | [6] |
| Low concentrations of Protease Inhibitors (e.g., 10 nM Lopinavir) | Slight increase in CA-SP1, significant reduction in infectivity | [13] |
The cellular environment also influences maturation efficiency.
| Producer Cell Line | Immature Virion Rate | Relative Infectivity | Reference |
| HEK293T | 18.21% | 100% (baseline) | [14] |
| Jurkat | 31.33% | 61.76% ± 4.81% | [14] |
Signaling Pathways and Molecular Interactions
The maturation process is a highly orchestrated series of events involving specific molecular interactions and conformational changes.
Gag Processing Cascade
The cleavage of the Gag polyprotein by HIV-1 protease follows a defined sequence, culminating in the release of the mature CA protein.
Caption: Sequential cleavage of the HIV-1 Gag polyprotein by viral protease.
Role of the Six-Helix Bundle and IP6
The stability of the immature Gag lattice is crucial and is maintained by a six-helix bundle formed at the CA-SP1 junction. The cellular cofactor inositol hexakisphosphate (IP6) plays a vital role in promoting the assembly and stability of this immature lattice.[8][15][16][17]
Caption: The role of the six-helix bundle and IP6 in immature lattice stability and maturation.
Experimental Protocols
A variety of experimental techniques are employed to study HIV-1 maturation and the effects of inhibitors on CA-SP1 cleavage.
In Vitro Protease Cleavage Assay
This assay directly measures the kinetics of Gag polyprotein cleavage by recombinant HIV-1 protease.
Objective: To determine the rate and order of cleavage at different sites within the Gag polyprotein.
Methodology:
-
Substrate Preparation: Synthesize or express and purify the Gag polyprotein or specific peptide substrates representing the cleavage sites.[12]
-
Enzyme Reaction: Incubate the substrate with purified recombinant HIV-1 protease in a suitable buffer (e.g., pH 6.0, high salt concentration).[12][18]
-
Time-Course Analysis: Collect aliquots of the reaction at different time points.
-
Product Analysis: Separate the cleavage products by SDS-PAGE and visualize by Coomassie staining or Western blotting using specific antibodies against Gag proteins (e.g., anti-CA).[13][19] Alternatively, use mass spectrometry to identify and quantify the cleavage products.[19][20]
-
Data Analysis: Quantify the disappearance of the substrate and the appearance of cleavage products over time to determine kinetic parameters (Km and kcat).[12]
Caption: Workflow for an in vitro HIV-1 protease cleavage assay.
Virion Maturation Analysis by Electron Microscopy
Electron microscopy (EM) provides direct visualization of virion morphology, allowing for the assessment of maturation status.
Objective: To visualize the morphology of HIV-1 particles and assess the extent of maturation.
Methodology:
-
Virion Production: Transfect producer cells (e.g., HEK293T or HeLa) with an HIV-1 proviral plasmid.[21] Culture the cells under desired conditions (e.g., in the presence or absence of maturation inhibitors).
-
Virion Purification: Harvest the cell culture supernatant and purify the virions, often by ultracentrifugation through a sucrose cushion.[22]
-
Sample Preparation for EM:
-
Imaging: Acquire images using a transmission electron microscope. For Cryo-ET, a series of images is taken at different tilt angles.[23]
-
Image Analysis: Analyze the images to classify virions as immature (donut-shaped core), mature (conical core), or aberrant.[1][4][24] For Cryo-ET, computational reconstruction is used to generate 3D models of the virions.[9][23]
Caption: Experimental workflow for analyzing HIV-1 virion maturation by electron microscopy.
FRET-Based Virion Maturation Assay
This fluorescence-based assay allows for the quantification of Gag processing in individual virions.
Objective: To quantitatively measure the extent of Gag cleavage and virion maturation in a population of viruses.
Methodology:
-
Construct Design: Create a modified HIV-1 Gag construct where a Förster Resonance Energy Transfer (FRET) pair of fluorescent proteins (e.g., YFP and CFP) are engineered on either side of a protease cleavage site.
-
Virion Production: Co-transfect producer cells with the FRET-based Gag construct and a plasmid expressing the viral envelope protein.
-
Virion Analysis: Analyze the produced virions using fluorescence microscopy.
-
Immature Virions: In unprocessed Gag, the FRET pair is in close proximity, resulting in a high FRET signal.
-
Mature Virions: After cleavage by the viral protease, the FRET pair is separated, leading to a loss of the FRET signal.
-
-
Quantification: Quantify the ratio of FRET-positive (immature) to FRET-negative (mature) virions to determine the maturation efficiency.[14]
Drug Development Targeting CA-SP1 Cleavage
The critical nature of the CA-SP1 cleavage has made it an attractive target for a class of antiretroviral drugs known as maturation inhibitors (MIs).
Mechanism of Action of Maturation Inhibitors (e.g., Bevirimat): MIs do not directly inhibit the active site of the viral protease. Instead, they bind to the immature Gag lattice at or near the CA-SP1 junction.[24][25][26] This binding stabilizes the six-helix bundle, preventing the conformational changes necessary for the protease to access and cleave the CA-SP1 site.[26][27] As a result, the final step of maturation is blocked, leading to the production of non-infectious viral particles with aberrant morphology.[5][24]
Caption: Mechanism of action of HIV-1 maturation inhibitors.
Conclusion
The cleavage of the CA-SP1 junction is a finely tuned and indispensable event in the HIV-1 life cycle. Its role as the final trigger for the structural transformation from a non-infectious to an infectious virion underscores its importance as a key therapeutic target. A deep and quantitative understanding of the molecular choreography of CA-SP1 cleavage, the factors that regulate it, and the experimental methods to probe it, is essential for the continued development of novel and effective antiretroviral strategies that exploit this vulnerability in the virus. The data and methodologies presented in this guide offer a solid foundation for researchers and drug developers working to combat HIV-1.
References
- 1. journals.asm.org [journals.asm.org]
- 2. HIV - Wikipedia [en.wikipedia.org]
- 3. Processing sites in the human immunodeficiency virus type 1 (HIV-1) Gag-Pro-Pol precursor are cleaved by the viral protease at different rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analysis of HIV-1 maturation using cryo-electron tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach | PLOS Computational Biology [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Inositol phosphates are assembly co-factors for HIV-1 | Biophysical chemistry laboratory [biophysics.chem.udel.edu]
- 9. corevih-bretagne.fr [corevih-bretagne.fr]
- 10. biorxiv.org [biorxiv.org]
- 11. The Structural Biology of HIV Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The gag precursor contains a specific HIV-1 protease cleavage site between the NC (P7) and P1 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HIV-1 Gag Processing Intermediates Trans-dominantly Interfere with HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating HIV-1 Infectivity and Virion Maturation across Varied Producer Cells with a Novel FRET-Based Detection and Quantification Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A stable immature lattice packages IP6 for HIV capsid maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IP6 Regulation of HIV Capsid Assembly, Stability, and Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HIV-1 is dependent on its immature lattice to recruit IP6 for mature capsid assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Methods for the Study of HIV-1 Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-Yield and Quantitative Purification Method for HIV Which Minimizes Forces Applied to Virions Utilized to Investigate Maturation of HIV-1 via Cryo-Electron Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Electron cryotomography of immature HIV-1 virions reveals the structure of the CA and SP1 Gag shells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. Exploring HIV-1 Maturation: A New Frontier in Antiviral Development [mdpi.com]
- 26. The prototype HIV-1 maturation inhibitor, bevirimat, binds to the CA-SP1 cleavage site in immature Gag particles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of HIV-1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide detailed protocols for a variety of in vitro assays to determine the efficacy of investigational inhibitors against Human Immunodeficiency Virus Type 1 (HIV-1). The following sections offer step-by-step methodologies for assays targeting key stages of the HIV-1 replication cycle, including viral entry, reverse transcription, integration, and protease activity. Additionally, quantitative data for known HIV-1 inhibitors are presented for comparative purposes, and diagrams illustrating the viral life cycle and experimental workflows are included to facilitate understanding.
HIV-1 Replication Cycle Overview
The replication cycle of HIV-1 is a multi-stage process that offers several targets for antiretroviral drugs. The main stages are:
-
Binding and Fusion: The virus attaches to a CD4 receptor and a coreceptor (CCR5 or CXCR4) on the surface of a host T-cell, leading to the fusion of the viral and cellular membranes and entry of the viral capsid into the cell.[1][2]
-
Reverse Transcription: Inside the cell, the viral enzyme reverse transcriptase converts the single-stranded viral RNA genome into double-stranded DNA.[1][2]
-
Integration: The newly synthesized viral DNA is transported into the host cell's nucleus, where the viral enzyme integrase incorporates it into the host's genomic DNA, creating a provirus.[1][2]
-
Transcription and Translation: The host cell's machinery transcribes the proviral DNA into messenger RNA (mRNA), which is then translated into viral proteins.[1][3]
-
Assembly: New viral RNA and proteins move to the cell surface and assemble into immature, non-infectious viral particles.[2]
-
Budding and Maturation: The immature virions push out from the host cell. The viral enzyme protease then cleaves the new polyproteins to create mature, infectious virus particles.[1][2]
Data Presentation: Efficacy of Known HIV-1 Inhibitors
The following tables summarize the in vitro efficacy of several known HIV-1 inhibitors against different viral strains in various cell types. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values are provided in micromolar (µM) or nanomolar (nM) units.
Table 1: Reverse Transcriptase Inhibitors
| Inhibitor | Class | Virus Strain | Cell Type | IC50/EC50 | Reference |
| Zidovudine (AZT) | NRTI | HIV-1 IIIB | MT-4 | 0.004 µM | [4] |
| Nevirapine | NNRTI | HIV-1 NL4-3 | TZM-bl | 0.04 µM | [5] |
| Efavirenz | NNRTI | HIV-1 NL4-3 | TZM-bl | 0.003 µM | [5] |
Table 2: Protease Inhibitors
| Inhibitor | Virus Strain | Cell Type | IC50/EC50 | Reference | | :--- | :--- | :--- | :--- | | Lopinavir | HIV-1 IIIB | MT-4 | 0.69 ng/ml |[6] | | Ritonavir | HIV-1 IIIB | MT-4 | 4.0 ng/ml |[6] | | A77003 | HIV-1 IIIB | ATH8 | 0.1 µM |[4] |
Table 3: Integrase Inhibitors
| Inhibitor | Virus Strain | Cell Type | IC50/EC50 | Reference | | :--- | :--- | :--- | :--- | | Raltegravir | HIV-1 NL4-3 | TZM-bl | 0.005 µM |[5] | | Elvitegravir | HIV-1 NL4-3 | TZM-bl | 0.002 µM |[5] | | M522 (lithospermic acid) | HIV-1RTMF | PBMCs | 2.2 µM |[7] |
Table 4: Entry Inhibitors
| Inhibitor | Target | Virus Strain | Cell Type | IC50/EC50 | Reference |
| Maraviroc | CCR5 | HIV-1 BaL | PBMCs | 0.002 µM | [8] |
| Enfuvirtide (T-20) | gp41 | HIV-1 NL4-3 | TZM-bl | 0.001 µM | [5] |
| Gen-1 (tieghemelin) | Viral Entry | HIV-1RTMF | PBMCs | 20.0 µM | [7] |
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
This protocol describes a non-radioactive, colorimetric assay to measure the inhibition of HIV-1 reverse transcriptase activity. The assay quantifies the amount of digoxigenin-labeled dUTP incorporated into a DNA strand.
Materials and Reagents:
-
HIV-1 Reverse Transcriptase Assay Kit (e.g., from XpressBio or Sigma-Aldrich)[9]
-
Recombinant HIV-1 Reverse Transcriptase
-
Test inhibitor compounds
-
Microplate reader
-
96-well streptavidin-coated plates
-
Reaction Buffer
-
Lysis Buffer
-
Wash Buffer
-
ABTS Substrate
-
Stop Solution
Protocol Workflow:
Procedure:
-
Reagent Preparation: Prepare the reaction buffer and serially dilute the test inhibitor compounds to the desired concentrations.
-
Reaction Setup: In a 96-well plate, add 40 µL of the reaction buffer containing the appropriate concentration of the inhibitor. Add 80 µL of HIV-1 RT diluted in lysis buffer to each well.
-
Incubation: Incubate the plate for 1 to 24 hours at 37°C, depending on the desired sensitivity. A 2-hour incubation is suitable for inhibitor screening.
-
Binding to Plate: Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind.
-
Washing: Wash the plate five times with 1x wash buffer.
-
Antibody Incubation: Add 100 µL of HRP-conjugated anti-digoxigenin antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 5.
-
Substrate Reaction: Add 100 µL of ABTS substrate to each well and incubate at room temperature for 10-30 minutes, or until color develops.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 405 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay to screen for inhibitors of HIV-1 protease. The assay measures the cleavage of a synthetic peptide substrate, which releases a fluorophore.
Materials and Reagents:
-
HIV-1 Protease Inhibitor Screening Kit (e.g., from Abcam)[10]
-
Recombinant HIV-1 Protease
-
HIV-1 Protease Substrate (fluorogenic)
-
Assay Buffer
-
Pepstatin A (positive control inhibitor)
-
Test inhibitor compounds
-
Fluorescence microplate reader
-
96-well black plates
Protocol Workflow:
Procedure:
-
Reagent Preparation: Prepare the assay buffer and serial dilutions of the test inhibitor compounds. Prepare a solution of the positive control inhibitor (Pepstatin A).[10]
-
Reaction Setup: To a 96-well black plate, add 10 µL of the test compound, positive control, or assay buffer (for enzyme control).[10]
-
Enzyme Addition: Prepare the HIV-1 protease solution according to the kit instructions and add 80 µL to each well.[10]
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.[10]
-
Substrate Addition: Prepare the HIV-1 protease substrate solution and add 10 µL to each well to initiate the reaction.[10]
-
Data Acquisition: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 450 nm in kinetic mode for 1-3 hours at 37°C.[10]
-
Analysis: Calculate the rate of substrate cleavage for each well. Determine the percent inhibition for each inhibitor concentration relative to the enzyme control. Calculate the IC50 value from the dose-response curve.
HIV-1 Integrase Inhibition Assay (Colorimetric)
This protocol details a non-radioactive, colorimetric assay to measure the strand transfer activity of HIV-1 integrase and its inhibition.
Materials and Reagents:
-
HIV-1 Integrase Assay Kit (e.g., from XpressBio)
-
Recombinant HIV-1 Integrase
-
Donor Substrate (DS) DNA (biotin-labeled)
-
Target Substrate (TS) DNA (with a 3'-end modification)
-
Reaction Buffer
-
Blocking Buffer
-
Wash Buffer
-
HRP-conjugated Antibody (against the TS modification)
-
TMB Substrate
-
Stop Solution
-
Streptavidin-coated 96-well plate
-
Microplate reader
Protocol Workflow:
Procedure:
-
Plate Coating: Coat the wells of a streptavidin-coated 96-well plate with the biotinylated Donor Substrate (DS) DNA by incubating for 30 minutes at 37°C.
-
Washing and Blocking: Wash the plate five times with wash buffer, then add blocking buffer and incubate for 30 minutes at 37°C.
-
Integrase Binding: Wash the plate three times with reaction buffer. Add the diluted HIV-1 integrase enzyme and incubate for 30 minutes at 37°C.
-
Inhibitor Addition: Wash the plate three times with reaction buffer. Add the test inhibitor compounds at various concentrations.
-
Strand Transfer Reaction: Add the Target Substrate (TS) DNA to each well and incubate for 30 minutes at 37°C to allow the strand transfer reaction to occur.
-
Detection: Wash the plate five times with wash buffer. Add the HRP-conjugated antibody that recognizes the modified TS DNA and incubate for 30 minutes at 37°C.
-
Substrate Addition and Reading: Wash the plate five times. Add TMB substrate and incubate for 10 minutes at room temperature. Add stop solution and read the absorbance at 450 nm.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration compared to the no-inhibitor control and determine the IC50 value.
Cell-Based HIV-1 Entry Inhibition Assay (Pseudovirus Reporter Assay)
This protocol describes a cell-based assay using pseudotyped HIV-1 particles containing a reporter gene (e.g., luciferase or GFP) to measure the inhibition of viral entry.
Materials and Reagents:
-
HEK293T cells
-
Target cells (e.g., TZM-bl cells expressing CD4, CCR5, and CXCR4)
-
HIV-1 packaging plasmid (e.g., pSG3ΔEnv)
-
HIV-1 Env expression plasmid (e.g., from a specific HIV-1 strain)
-
Reporter plasmid (e.g., pNL4-3.Luc.R-E-)
-
Transfection reagent
-
Cell culture medium (DMEM with 10% FBS)
-
Test inhibitor compounds
-
Luciferase assay reagent
-
Luminometer
Protocol Workflow:
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the HIV-1 packaging plasmid, the Env expression plasmid, and the reporter plasmid using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours.
-
Harvest the cell culture supernatant containing the pseudovirus particles.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
-
Infection and Inhibition:
-
Seed target cells (e.g., TZM-bl) in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the target cells with serial dilutions of the test inhibitor compounds for 1 hour at 37°C.
-
Add the pseudovirus supernatant to the wells.
-
Incubate for 48-72 hours at 37°C.
-
-
Reporter Gene Assay:
-
Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Analysis:
-
Calculate the percent inhibition of viral entry for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the EC50 value from the dose-response curve.
-
Conclusion
The assays described in these application notes provide robust and reliable methods for the in vitro evaluation of HIV-1 inhibitor efficacy. The choice of assay will depend on the specific target of the inhibitor being tested. By following these detailed protocols, researchers can obtain consistent and reproducible data to advance the development of novel antiretroviral therapies.
References
- 1. niaid.nih.gov [niaid.nih.gov]
- 2. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro inhibition of human immunodeficiency virus (HIV) type 1 replication by C2 symmetry-based HIV protease inhibitors as single agents or in combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. In vitro anti-HIV-1 activity of salicylidene acylhydrazide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. abcam.co.jp [abcam.co.jp]
Application Notes and Protocols for Cell-Based Assays of HIV-1 Maturation Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key cell-based assays to evaluate the activity of HIV-1 maturation inhibitors. The protocols are intended to guide researchers in the screening and characterization of novel therapeutic agents that target the final, critical step of the viral lifecycle.
Introduction to HIV-1 Maturation and its Inhibition
Human Immunodeficiency Virus type 1 (HIV-1) maturation is an essential process that occurs after the virus particle has budded from the host cell.[1][2] This process involves the proteolytic cleavage of the Gag and Gag-Pol polyproteins by the viral protease, leading to a dramatic morphological rearrangement within the virion.[1][2][3] The immature, non-infectious particle transforms into a mature, infectious virion characterized by a condensed, conical core.[1][4]
Maturation inhibitors are a class of antiretroviral drugs that specifically interfere with this process.[5][6] Unlike protease inhibitors that target the active site of the protease enzyme, maturation inhibitors typically bind to the Gag polyprotein itself.[5][6] This binding event, often at the cleavage site between the capsid (CA) and the spacer peptide 1 (SP1), prevents the final proteolytic cleavage.[1][7] The result is the production of non-infectious, immature virus particles, thus halting the spread of the virus.[5][7][8] Bevirimat (BVM) is a well-characterized first-generation maturation inhibitor.[8][9]
Key Cell-Based Assays for Maturation Inhibitor Activity
Several cell-based assays are crucial for the discovery and characterization of HIV-1 maturation inhibitors. These assays are designed to measure different aspects of the inhibitor's effect on the viral lifecycle, from reducing viral protein production to inhibiting infectivity. The primary assays detailed below are:
-
HIV-1 p24 Antigen Capture ELISA: To quantify the amount of viral capsid protein (p24) produced.
-
MT-4 Cell-Based HIV-1 Infectivity Assay: To determine the inhibitor's ability to block viral infection of a susceptible T-cell line.
-
Gag Processing Assay (Western Blot): To directly visualize the inhibition of Gag polyprotein cleavage.
Protocol 1: HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a reliable indicator of virus production. A decrease in p24 levels in the presence of a compound suggests antiviral activity.
Materials
-
96-well ELISA plates (high-binding)
-
HIV-1 p24 ELISA kit (commercial kits from various suppliers are available, e.g., PerkinElmer, Abcam, ZeptoMetrix)[10][11][12]
-
Recombinant HIV-1 p24 protein standard
-
Cell culture supernatant from HIV-1 infected cells treated with maturation inhibitors
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 3% BSA)
-
Capture antibody (monoclonal anti-p24)
-
Detection antibody (biotinylated polyclonal or monoclonal anti-p24)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Caption: Workflow for the HIV-1 p24 Antigen Capture ELISA.
Procedure
-
Plate Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C or for 2 hours at 37°C.[13]
-
Washing: Aspirate the coating solution and wash the plate three times with wash buffer.[13]
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[13]
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Addition: Prepare serial dilutions of the p24 standard protein. Add the standards and cell culture supernatant samples (potentially diluted) to the wells.[10] Incubate for 2 hours at 37°C.[10]
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1 hour at 37°C.[12]
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[11]
-
Analysis: Generate a standard curve from the absorbance values of the p24 standards. Use this curve to calculate the concentration of p24 in the samples.
Protocol 2: MT-4 Cell-Based HIV-1 Infectivity Assay
This assay measures the ability of a compound to inhibit HIV-1 infection of the MT-4 human T-cell line, which is highly susceptible to HIV-1 induced cytopathic effects.[14][15] Inhibition of viral replication is assessed by measuring cell viability.
Materials
-
MT-4 cells
-
HIV-1 viral stock (e.g., IIIB or NL4-3 strain)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics
-
96-well cell culture plates
-
Test compounds (maturation inhibitors)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Plate reader (absorbance or luminescence)
Experimental Workflow
Caption: Workflow for the MT-4 cell-based HIV-1 infectivity assay.
Procedure
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add the diluted compounds to the wells containing the MT-4 cells. Include a "no drug" control.
-
Virus Infection: Add a predetermined amount of HIV-1 virus stock (e.g., 100 TCID₅₀) to each well, except for the uninfected cell control wells.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator, allowing for multiple rounds of viral replication and the development of cytopathic effects.[14][16]
-
Cell Viability Measurement: Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for a further 2-4 hours to allow for the metabolic conversion of the reagent.
-
Data Acquisition: If using MTT, solubilize the formazan crystals and read the absorbance at the appropriate wavelength. For luminescent assays, read the luminescence.
-
Analysis: Plot the cell viability against the compound concentration. Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of the viral cytopathic effect.
Protocol 3: Gag Processing Assay by Western Blot
This biochemical assay directly assesses the impact of maturation inhibitors on the cleavage of the Gag polyprotein (p55) and its processing intermediates, particularly the CA-SP1 precursor (p25), into the mature capsid protein (p24).
Materials
-
HEK293T cells
-
HIV-1 proviral DNA (e.g., pNL4-3)
-
Transfection reagent
-
Test compounds (maturation inhibitors)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-p24 antibody that recognizes Gag, p25, and p24)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Experimental Workflow
Caption: Workflow for the Gag processing assay by Western blot.
Procedure
-
Cell Transfection: Transfect HEK293T cells with an HIV-1 proviral DNA construct.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the maturation inhibitor.
-
Virus Production and Harvest: Incubate the cells for 24-48 hours to allow for virus production. Harvest the cell culture supernatant and clarify it by low-speed centrifugation. Pellet the viral particles by ultracentrifugation.
-
Lysis: Resuspend the viral pellets in lysis buffer.
-
SDS-PAGE: Separate the viral proteins in the lysates by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody that recognizes HIV-1 Gag proteins (p55, p25, and p24) overnight at 4°C. Follow this with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the resulting bands. In the presence of an effective maturation inhibitor, there will be an accumulation of the CA-SP1 (p25) precursor and a corresponding decrease in the mature CA (p24) protein.[17]
Data Presentation: Quantitative Analysis of Maturation Inhibitor Activity
The following tables summarize representative quantitative data for HIV-1 maturation inhibitors. EC₅₀ (50% effective concentration) values represent the concentration of the drug that inhibits 50% of viral replication in cell culture.
Table 1: In Vitro Activity of Bevirimat (BVM)
| HIV-1 Strain | Cell Line | Assay Type | EC₅₀ (nM) | Reference |
| Wild-Type | Various | Infectivity | Varies | [7] |
| Drug-Resistant Isolates | Various | Infectivity | Similar to WT | [7] |
| NL4-3 (WT) | TZM-bl | Single-cycle infectivity | ~9 | [18] |
| NL4-3 (V7A variant) | Jurkat | Spreading infection | >1000 | [17] |
Table 2: In Vitro Activity of Second-Generation Maturation Inhibitor VH3739937
| HIV-1 Isolate/Strain | Cell Line | Assay Type | EC₅₀ (nM) | Reference |
| Laboratory Strains | MT-2, CEM-NKR-CCR5-Luc | Multi-cycle infectivity | ≤ 5.0 | [19] |
| Clinical Isolates (Subtypes A, B, C, D, F, G) | CEM-NKR-CCR5-Luc | Multi-cycle infectivity | <1.0 to 4.0 | [19] |
| Type N Isolate | CEM-NKR-CCR5-Luc | Multi-cycle infectivity | 3.1 | [19] |
| Type O Isolate | CEM-NKR-CCR5-Luc | Multi-cycle infectivity | 4.7 | [19] |
| A364V Mutant | MT-2, CEM-NKR-CCR5-Luc | Multi-cycle infectivity | ≤ 8.0 | [19] |
| A364V Mutant | HEK 293T | Single-cycle infectivity | 32.0 | [19] |
Mechanism of Action of HIV-1 Maturation Inhibitors
The diagram below illustrates the mechanism of action of HIV-1 maturation inhibitors. They act at a late stage of the viral lifecycle, after the assembly and budding of new virions.
Caption: HIV-1 maturation pathway and the inhibitory action of maturation inhibitors.
These protocols and application notes provide a comprehensive framework for the in vitro evaluation of HIV-1 maturation inhibitors. The successful implementation of these assays will aid in the identification and characterization of new and potent antiretroviral compounds.
References
- 1. Exploring HIV-1 Maturation: A New Frontier in Antiviral Development [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Induced Maturation of Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro protease cleavage and computer simulations reveal the HIV-1 capsid maturation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maturation inhibitor - Wikipedia [en.wikipedia.org]
- 6. Maturation inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 7. Bevirimat: a novel maturation inhibitor for the treatment of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are HIV-1 maturation inhibitors and how do they work? [synapse.patsnap.com]
- 9. journals.asm.org [journals.asm.org]
- 10. hiv-forschung.de [hiv-forschung.de]
- 11. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 12. web-resources.zeptometrix.com [web-resources.zeptometrix.com]
- 13. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of an MT4 cell line persistently producing infective HIV-1 particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 17. Alkyl Amine Bevirimat Derivatives Are Potent and Broadly Active HIV-1 Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Protocol for Using a Novel HIV-1 Inhibitor in Viral Replication Studies
Audience: Researchers, scientists, and drug development professionals.
Application Notes
This document provides a comprehensive set of protocols for the characterization of a novel small molecule, herein referred to as HIV-1 Inhibitor-10, in the context of Human Immunodeficiency Virus Type 1 (HIV-1) replication studies. The following experimental procedures are designed to assess the compound's antiviral potency, cytotoxicity, and to elucidate its mechanism of action by targeting specific stages of the viral life cycle. The protocols are based on established methodologies in the field of HIV-1 research and can be adapted for high-throughput screening or detailed mechanistic studies.
The HIV-1 life cycle is a multi-step process that offers several targets for antiviral intervention. These stages include viral entry, reverse transcription, integration of the viral DNA into the host genome, and viral protein processing by protease.[1][2] Understanding which of these stages is inhibited by a novel compound is crucial for its development as a potential therapeutic agent. The provided protocols will guide the user through a systematic evaluation of this compound.
Key Experimental Protocols
Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in antiviral assays. This is a critical first step to ensure that any observed reduction in viral replication is due to a specific antiviral effect and not simply due to cell death.
Methodology:
-
Cell Plating: Seed TZM-bl cells (or other appropriate cell lines like MT-2 or PM1) in a 96-well plate at a density of 5 x 10⁴ cells per well in complete Dulbecco's Modified Eagle Medium (DMEM).[3]
-
Compound Preparation: Prepare a serial dilution of this compound in complete DMEM. The concentration range should be broad enough to identify any potential cytotoxicity.
-
Treatment: After 24 hours of incubation, remove the medium from the cells and add the media containing the different concentrations of this compound. Include a "cells only" control (medium without the compound) and a "no cells" control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or a fluorometric assay.[3]
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
HIV-1 Infectivity Assay (Single-Cycle)
Objective: To determine the 50% effective concentration (EC₅₀) of this compound, which is the concentration required to inhibit 50% of viral replication in a single round of infection.
Methodology:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[4] TZM-bl cells are HeLa cells that express CD4, CXCR4, and CCR5 and contain a Tat-responsive luciferase reporter gene.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. In a separate tube, dilute HIV-1 Env-pseudotyped virus stock to a desired multiplicity of infection (MOI).
-
Infection: Pre-incubate the virus with the different concentrations of the inhibitor for 30-60 minutes at 37°C.[4]
-
Cell Treatment: Add the virus-inhibitor mixture to the TZM-bl cells.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Luciferase Assay: Measure luciferase activity using a commercial kit (e.g., Bright-Glo™ Luciferase Assay System).[3] The amount of light produced is proportional to the level of viral replication.
-
Data Analysis: Calculate the EC₅₀ value from the dose-response curve.
HIV-1 Reverse Transcription Assay (Quantitative PCR)
Objective: To determine if this compound inhibits the reverse transcription step of the HIV-1 life cycle.
Methodology:
-
Cell Infection: Infect target cells (e.g., P4-R5 MAGI cells) with HIV-1 in the presence of various concentrations of this compound or a known reverse transcriptase inhibitor like AZT as a positive control.[5]
-
DNA Extraction: After a defined period (e.g., 6-8 hours post-infection), harvest the cells and extract total DNA.
-
qPCR: Perform quantitative PCR (qPCR) to measure the amount of late reverse transcription products (e.g., U5-Ψ region).[5]
-
Data Analysis: Compare the levels of reverse transcription products in treated versus untreated cells. A significant reduction in the amount of viral DNA in the presence of the inhibitor suggests that it targets reverse transcription.
HIV-1 Integration Assay (Alu-PCR)
Objective: To assess whether this compound blocks the integration of viral DNA into the host cell genome.
Methodology:
-
Cell Infection and Treatment: Infect target cells with HIV-1 in the presence of different concentrations of this compound. A known integrase inhibitor should be used as a positive control.
-
Genomic DNA Extraction: At 24-48 hours post-infection, harvest the cells and extract high-molecular-weight genomic DNA.
-
Alu-PCR: Perform a nested PCR assay using primers specific for the human Alu repeats and the HIV-1 LTR. This method specifically amplifies integrated proviral DNA.[6]
-
Analysis: Analyze the PCR products by gel electrophoresis or quantitative PCR. A decrease in the integrated proviral DNA signal in treated cells indicates inhibition of integration.
HIV-1 Protease Activity Assay (Fluorometric)
Objective: To determine if this compound directly inhibits the activity of the HIV-1 protease enzyme.
Methodology:
-
Assay Setup: Use a commercially available HIV-1 Protease Inhibitor Screening Kit.[7] These kits typically contain a fluorogenic substrate for the HIV-1 protease.
-
Reaction: Prepare a reaction mixture containing the HIV-1 protease enzyme and the substrate. Add serial dilutions of this compound. A known protease inhibitor (e.g., Nelfinavir) should be used as a positive control.[8][9]
-
Fluorescence Measurement: Incubate the reaction at 37°C and measure the fluorescence in kinetic mode.[7] Cleavage of the substrate by the protease results in an increase in fluorescence.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces protease activity by 50%.
Data Presentation
Table 1: Cytotoxicity and Antiviral Potency of this compound
| Parameter | Value |
| CC₅₀ (µM) | Insert Value |
| EC₅₀ (µM) | Insert Value |
| Selectivity Index (SI = CC₅₀/EC₅₀) | Insert Value |
Table 2: Mechanistic Profile of this compound
| Assay | Target Stage | Inhibition (%) at [Concentration] | IC₅₀ (µM) |
| Reverse Transcription (qPCR) | Reverse Transcription | Insert Value | Insert Value |
| Integration (Alu-PCR) | Integration | Insert Value | Insert Value |
| Protease Activity (Fluorometric) | Protease Activity | Insert Value | Insert Value |
Visualizations
Caption: Overview of the HIV-1 life cycle and the stages targeted by different classes of inhibitors.
Caption: Experimental workflow for the characterization of a novel HIV-1 inhibitor.
Caption: Simplified PI3K/Akt/mTOR signaling pathway activated by HIV-1 gp120 binding to CD4.[10]
References
- 1. Molecular strategies to inhibit HIV-1 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stage-Dependent Inhibition of HIV-1 Replication by Antiretroviral Drugs in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening and Functional Profiling of Small-Molecule HIV-1 Entry and Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small-molecule inhibitor of HIV-1 entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Specific Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Integration in Cell Culture: Putative Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.co.jp [abcam.co.jp]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | HIV-1 replication and latency are balanced by mTOR-driven cell metabolism [frontiersin.org]
Application Notes and Protocols: Quantifying the Antiviral Activity of HIV-1 Inhibitor-10
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive guide to quantifying the in vitro antiviral activity of a novel compound, designated here as HIV-1 Inhibitor-10. The protocols outlined below describe a systematic approach to determine the compound's efficacy and cytotoxicity, crucial steps in the preclinical evaluation of any potential antiretroviral drug. The workflow begins with assessing the compound's toxicity in relevant cell lines, followed by cell-based assays to measure its ability to inhibit viral replication, and finally, biochemical assays to pinpoint its specific viral target.
Section 1: Cytotoxicity Assessment
Before evaluating antiviral activity, it is essential to determine the concentration range at which this compound is toxic to the host cells used in the antiviral assays. This is critical to ensure that any observed reduction in viral replication is due to a specific antiviral effect and not simply a consequence of cell death. The MTT and XTT assays are colorimetric methods widely used to assess cell viability.[1][2][3][4]
Table 1: Representative Cytotoxicity Data for this compound
| Compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cell Viability (XTT Assay) |
| 0 (Vehicle Control) | 100 | 100 |
| 0.1 | 99.5 | 101.2 |
| 1 | 98.7 | 99.8 |
| 10 | 95.3 | 97.1 |
| 50 | 85.2 | 88.4 |
| 100 | 51.6 | 55.3 |
| 200 | 15.8 | 18.9 |
Interpretation: The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%. From the data above, the CC50 for this compound would be determined to be approximately 100 µM. Subsequent antiviral assays should be conducted at concentrations well below the CC50.
Experimental Protocol: MTT Assay for Cytotoxicity[1][2][4][5]
-
Cell Plating: Seed susceptible T-cell lines (e.g., CEM-SS or MT-4) in a 96-well microtiter plate at a density of 1 x 10⁵ cells/mL in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of this compound and add them to the appropriate wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 4-6 days at 37°C in a humidified 5% CO₂ atmosphere, corresponding to the duration of the antiviral assay.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[1][2]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value.
References
Application Notes and Protocols for Determining Dose-Response Curves of HIV-1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive guide to designing and executing experiments for determining the dose-response curves of novel HIV-1 inhibitors. Accurate assessment of a compound's potency and toxicity is critical in the early stages of drug development. This document outlines detailed protocols for quantifying antiviral activity and cell viability, presenting data in a clear and comparable format, and visualizing the experimental workflow and underlying biological pathways.
Core Methodologies
The experimental design involves two primary assays performed in parallel: an antiviral activity assay to measure the inhibition of HIV-1 replication and a cytotoxicity assay to assess the inhibitor's effect on host cell viability. By comparing the results of these assays, a therapeutic window for the inhibitor can be determined.
Antiviral Activity Assays
Two common methods for quantifying HIV-1 replication are the p24 Antigen ELISA and the Luciferase Reporter Assay.
-
p24 Antigen ELISA: This assay measures the concentration of the HIV-1 p24 capsid protein, a biomarker for viral replication.[1][2][3][4][5][6]
-
Luciferase Reporter Assay: This method utilizes a genetically engineered HIV-1 that expresses a luciferase reporter gene upon successful infection and replication. The amount of light produced is proportional to the level of viral replication.[7][8][9][10]
Cytotoxicity Assay
The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[11][12][13][14] This is crucial to ensure that the observed reduction in viral replication is due to the specific antiviral activity of the compound and not simply because the host cells are dying.
Experimental Design and Workflow
The overall workflow for determining the dose-response curve of an HIV-1 inhibitor involves preparing the inhibitor, infecting cells in the presence of varying concentrations of the inhibitor, and then quantifying both viral replication and cell viability.
Detailed Protocols
Protocol 1: HIV-1 p24 Antigen ELISA
This protocol is adapted from commercially available kits and common laboratory practices.[4][5][15]
Table 1: Reagents and Materials for p24 Antigen ELISA
| Reagent/Material | Specification |
| p24 ELISA Kit | e.g., PerkinElmer, ZeptoMetrix, Abcam |
| 96-well Microplate | Coated with anti-p24 monoclonal antibody |
| HIV-1 p24 Antigen Standard | Provided in the kit |
| Detector Antibody (Biotinylated) | Provided in the kit |
| Streptavidin-HRP | Provided in the kit |
| Substrate (e.g., TMB) | Provided in the kit |
| Stop Solution (e.g., 1N H₂SO₄) | Provided in the kit |
| Wash Buffer (e.g., PBS with 0.05% Tween 20) | Provided in the kit or prepared |
| Lysing Buffer (e.g., 1% Triton X-100) | Provided in the kit or prepared |
| Plate Reader | Capable of reading absorbance at 450 nm |
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatants at the end of the incubation period.
-
Lyse the viral particles by adding Lysing Buffer to the supernatant (e.g., 50 µL of Lysing Buffer to 450 µL of supernatant) and mix well.[4]
-
-
Assay Procedure:
-
Allow all reagents to reach room temperature.
-
Prepare a serial dilution of the HIV-1 p24 Antigen Standard according to the kit instructions to generate a standard curve.
-
Add 200 µL of standards and lysed samples to duplicate wells of the anti-p24 antibody-coated microplate.[15]
-
Cover the plate and incubate for 2 hours at 37°C.[15]
-
Wash each well 6 times with 300 µL of 1X Wash Buffer.[4]
-
Add 100 µL of diluted Detector Antibody to each well.
-
Cover the plate and incubate for 1 hour at 37°C.[15]
-
Wash each well 6 times with 300 µL of 1X Wash Buffer.
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Cover the plate and incubate for 1 hour at 37°C.[15]
-
Wash each well 6 times with 300 µL of 1X Wash Buffer.
-
Add 100 µL of Substrate to each well and incubate in the dark for 30 minutes at room temperature.
-
Add 100 µL of Stop Solution to each well to stop the reaction.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of p24 in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage of viral inhibition for each inhibitor concentration relative to the untreated virus control.
-
Protocol 2: Luciferase Reporter Assay
This protocol is based on the use of TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated luciferase gene under the control of the HIV-1 LTR.[7][8]
Table 2: Reagents and Materials for Luciferase Reporter Assay
| Reagent/Material | Specification |
| TZM-bl cells | NIH AIDS Reagent Program |
| HIV-1 Env-pseudotyped virus | Expressing luciferase |
| Growth Medium (GM) | DMEM with 10% FBS, penicillin/streptomycin |
| DEAE-Dextran | To enhance infectivity |
| Luciferase Assay Reagent | e.g., Bright-Glo™ |
| 96-well flat-bottom culture plates | White, for luminescence reading |
| Luminometer | For measuring light output |
Procedure:
-
Cell Seeding:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of GM.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Infection:
-
Prepare serial dilutions of the HIV-1 inhibitor in GM.
-
Remove the medium from the cells and add 50 µL of the inhibitor dilutions to the respective wells.
-
Add 50 µL of HIV-1 luciferase reporter virus (at a predetermined optimal dilution) to each well containing the inhibitor. Include virus-only and cell-only controls.
-
The final concentration of DEAE-Dextran should be optimized, typically around 15 µg/mL.[16]
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[16]
-
-
Lysis and Luminescence Reading:
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control (no inhibitor).
-
Protocol 3: MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxicity of compounds.[12][14]
Table 3: Reagents and Materials for MTT Assay
| Reagent/Material | Specification |
| Target cells (same as in antiviral assay) | |
| MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | 5 mg/mL in PBS |
| Solubilization Solution (e.g., DMSO, isopropanol with HCl) | |
| 96-well flat-bottom culture plates | |
| Plate Reader | Capable of reading absorbance at 570 nm |
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at the same density and in the same plate format as the antiviral assay.
-
Add serial dilutions of the inhibitor to the wells. Include cell-only (no inhibitor) controls.
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.[1]
-
-
Solubilization:
-
Add 100 µL of Solubilization Solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated cell control.
-
Data Presentation and Analysis
All quantitative data should be summarized in tables for easy comparison. The primary endpoints are the 50% inhibitory concentration (IC₅₀) for antiviral activity and the 50% cytotoxic concentration (CC₅₀) for cell viability.
Table 4: Example Data Summary for this compound
| Inhibitor-10 Conc. (µM) | % HIV-1 Inhibition (p24) | % HIV-1 Inhibition (Luciferase) | % Cell Viability (MTT) |
| 100 | 98.5 ± 1.2 | 99.1 ± 0.8 | 15.2 ± 3.1 |
| 50 | 95.3 ± 2.5 | 97.2 ± 1.5 | 35.8 ± 4.2 |
| 25 | 88.1 ± 3.1 | 90.5 ± 2.8 | 60.1 ± 5.5 |
| 12.5 | 75.4 ± 4.2 | 78.9 ± 3.9 | 85.3 ± 3.8 |
| 6.25 | 52.1 ± 5.1 | 55.6 ± 4.5 | 95.7 ± 2.1 |
| 3.13 | 28.9 ± 6.3 | 32.4 ± 5.8 | 98.2 ± 1.9 |
| 1.56 | 10.2 ± 4.8 | 12.8 ± 3.7 | 99.1 ± 1.5 |
| 0 | 0 | 0 | 100 |
From this data, dose-response curves are generated by plotting the percentage of inhibition or viability against the logarithm of the inhibitor concentration. Non-linear regression analysis is then used to calculate the IC₅₀ and CC₅₀ values.
HIV-1 Life Cycle and Inhibitor Targets
Understanding the HIV-1 life cycle is essential for interpreting the mechanism of action of novel inhibitors. The following diagram illustrates the key stages of the viral life cycle, which are potential targets for antiretroviral drugs.
References
- 1. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. web-resources.zeptometrix.com [web-resources.zeptometrix.com]
- 5. en.hillgene.com [en.hillgene.com]
- 6. h-h-c.com [h-h-c.com]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 10. journals.asm.org [journals.asm.org]
- 11. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. hiv-forschung.de [hiv-forschung.de]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Cytotoxicity of HIV-1 Inhibitor-10
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of effective antiretroviral therapies is a cornerstone of HIV-1 research. A critical step in the preclinical evaluation of any potential new drug, such as HIV-1 inhibitor-10, is the assessment of its cytotoxic profile. Cytotoxicity testing determines the potential of a compound to cause damage to host cells, a crucial factor in establishing a therapeutic window.[1][2][3] A favorable therapeutic window is characterized by high antiviral potency at concentrations that exhibit low to no toxicity to the host cells. This document provides detailed protocols for three common in vitro assays to assess the cytotoxicity of this compound: the MTT, LDH, and Trypan Blue exclusion assays.
When evaluating antiviral compounds, it is essential to perform cytotoxicity tests in parallel with antiviral activity assays.[3][4] This dual approach allows for the calculation of the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates greater selectivity of the compound for the viral target over the host cell, a desirable characteristic for any potential therapeutic agent.[5]
Key Cytotoxicity Assays
Several methods can be employed to measure cytotoxicity, each with its own underlying principle:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of viable cells.
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[3] Increased LDH activity in the supernatant is indicative of cell lysis and cytotoxicity.[8]
-
Trypan Blue Exclusion Assay: This is a straightforward method for differentiating viable from non-viable cells.[9] The dye is excluded by the intact membranes of live cells, while it penetrates the compromised membranes of dead cells, staining them blue.[9]
Data Presentation: Cytotoxicity of this compound
The following tables summarize hypothetical quantitative data for the cytotoxicity of this compound as determined by the MTT, LDH, and Trypan Blue assays in TZM-bl cells after a 48-hour incubation period.
Table 1: MTT Assay Results for this compound
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.22 ± 0.07 | 97.6 |
| 10 | 1.15 ± 0.09 | 92.0 |
| 25 | 0.98 ± 0.06 | 78.4 |
| 50 | 0.65 ± 0.05 | 52.0 |
| 100 | 0.31 ± 0.04 | 24.8 |
| 200 | 0.15 ± 0.03 | 12.0 |
CC50 Value: ~52 µM
Table 2: LDH Release Assay Results for this compound
| Concentration (µM) | LDH Activity (OD490) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.12 ± 0.01 | 0 |
| 1 | 0.13 ± 0.01 | 2.1 |
| 10 | 0.18 ± 0.02 | 12.5 |
| 25 | 0.35 ± 0.03 | 47.9 |
| 50 | 0.58 ± 0.04 | 95.8 |
| 100 | 0.71 ± 0.05 | >100 |
| 200 | 0.75 ± 0.06 | >100 |
| Max LDH Release | 0.60 ± 0.04 | 100 |
CC50 Value: ~26 µM
Table 3: Trypan Blue Exclusion Assay Results for this compound
| Concentration (µM) | Total Cells (x10^4) | Viable Cells (x10^4) | Non-Viable Cells (x10^4) | % Viability |
| 0 (Vehicle Control) | 50.2 | 48.7 | 1.5 | 97.0 |
| 1 | 49.8 | 47.9 | 1.9 | 96.2 |
| 10 | 48.5 | 45.1 | 3.4 | 93.0 |
| 25 | 45.1 | 36.5 | 8.6 | 80.9 |
| 50 | 38.2 | 20.6 | 17.6 | 53.9 |
| 100 | 25.6 | 7.9 | 17.7 | 30.9 |
| 200 | 18.9 | 3.6 | 15.3 | 19.0 |
CC50 Value: ~48 µM
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the concentration of this compound that reduces the viability of a cell population by 50% (CC50).
Materials:
-
This compound stock solution
-
TZM-bl cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
Objective: To quantify the release of LDH from cells treated with this compound as a measure of cytotoxicity.
Materials:
-
This compound stock solution
-
TZM-bl cells
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Add the diluted compound to the wells. Include wells for vehicle control (spontaneous LDH release) and maximum LDH release (lysis buffer from the kit).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution from the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each concentration and determine the CC50 value.
Protocol 3: Trypan Blue Exclusion Assay
Objective: To determine the number of viable and non-viable cells after treatment with this compound.
Materials:
-
This compound stock solution
-
TZM-bl cells
-
Complete cell culture medium
-
6-well plates
-
Trypsin-EDTA
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Seed TZM-bl cells in 6-well plates at an appropriate density.
-
After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells by trypsinization and resuspend them in complete medium.
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of cell viability for each concentration.
Visualizations
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Caption: Potential signaling pathways leading to cytotoxicity induced by a test compound.
References
- 1. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
- 2. blog.johner-institute.com [blog.johner-institute.com]
- 3. youtube.com [youtube.com]
- 4. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for HIV-1 Inhibitor-10 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for evaluating "HIV-1 Inhibitor-10," a novel investigational compound, in high-throughput screening (HTS) campaigns to determine its anti-HIV-1 activity. The following protocols are designed to be adapted for various laboratory settings and HTS platforms.
Introduction
The discovery of new Human Immunodeficiency Virus Type 1 (HIV-1) inhibitors is crucial to overcome the challenges of drug resistance and to develop more effective antiretroviral therapies. High-throughput screening (HTS) plays a pivotal role in identifying and characterizing novel anti-HIV-1 compounds. "this compound" is a small molecule with potential inhibitory effects on the HIV-1 replication cycle. These notes detail the application of various HTS assays to determine the efficacy, potency, and mechanism of action of this compound.
Mechanism of Action and Signaling Pathways
The HIV-1 replication cycle presents multiple targets for therapeutic intervention.[1][2] These include viral entry, reverse transcription, integration, and protease-mediated maturation.[1][2] The specific molecular target of this compound is yet to be fully elucidated. The following diagram illustrates the key stages of the HIV-1 life cycle that can be targeted by inhibitors.
Caption: Key stages of the HIV-1 replication cycle and points of therapeutic intervention.
High-Throughput Screening Assays
A variety of HTS assays can be employed to evaluate this compound. The choice of assay depends on the specific stage of the viral life cycle being targeted and the desired throughput.
Cell-Based HIV-1 Full Replication Assay
This assay measures the ability of a compound to inhibit multiple rounds of HIV-1 replication in a permissive T-cell line.[3] It is a comprehensive method to identify inhibitors that target any stage of the viral life cycle.
Experimental Workflow:
References
Decoding Antiviral Efficacy: A Comparative Guide to Single-Cycle and Multi-Cycle Assays for HIV-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of novel antiretroviral agents is a cornerstone of HIV-1 research and drug development. Cellular assays that measure the ability of a compound to inhibit viral replication are fundamental to this process. Two primary methodologies are widely employed: single-cycle and multi-cycle assays. Each approach offers distinct advantages and limitations, providing complementary information on an inhibitor's mechanism of action and overall efficacy. This document provides a detailed overview of these two assay formats, including their underlying principles, experimental protocols, and data interpretation, to guide researchers in selecting the most appropriate method for their specific research questions.
Principle of the Assays
Single-Cycle Assays: These assays are designed to measure the effect of an inhibitor on a single round of viral replication. This is typically achieved by using replication-incompetent or pseudotyped viruses. These viral particles can infect a target cell and proceed through the early stages of the replication cycle, including entry, reverse transcription, and integration. However, due to genetic modifications, they are incapable of producing infectious progeny to infect neighboring cells.[1] The primary advantage of this system is the ability to measure the "instantaneous" inhibitory effect of a drug on a specific step of the viral life cycle without the confounding effects of viral spread.[2][3]
Multi-Cycle Assays: In contrast, multi-cycle assays utilize replication-competent viruses that can undergo multiple rounds of infection and replication in a cell culture system. These assays measure the cumulative effect of an inhibitor over several days or weeks.[3] This provides a more holistic view of an inhibitor's efficacy in a system that more closely mimics the dynamics of viral spread in vivo. However, the cumulative nature of the readout can sometimes mask subtle but clinically significant antiviral activities.[2]
Key Differences and Applications
| Feature | Single-Cycle Assays | Multi-Cycle Assays |
| Virus Type | Replication-incompetent or pseudotyped viruses | Replication-competent viruses |
| Replication Rounds | One | Multiple |
| Measures | Instantaneous inhibitory effect on a specific viral step | Cumulative effect of inhibition over time |
| Primary Use | Mechanistic studies, high-throughput screening, evaluating inhibitors of early-stage replication | Assessing overall antiviral potency, evaluating inhibitors of both early and late-stage replication, studying viral fitness and resistance |
| Advantages | High reproducibility, increased biosafety, precise measurement of inhibition at specific viral stages[1] | More closely mimics in vivo viral spread, can detect effects on late-stage replication events |
| Disadvantages | May not fully capture the dynamics of viral spread and the emergence of resistance | Can over- or underestimate drug efficacy, less sensitive to subtle inhibitory effects[2][3] |
Quantitative Comparison of HIV-1 Inhibitors
The potency of an HIV-1 inhibitor is typically quantified by its 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit 50% of viral replication. However, the dose-response curve slope (m-value or Hill coefficient) is an equally critical parameter that describes the steepness of the inhibition curve.[4][5][6] A steeper slope indicates that a small increase in drug concentration leads to a large increase in inhibition. The "Instantaneous Inhibitory Potential" (IIP), which incorporates both IC50 and slope, provides a more comprehensive measure of antiviral activity.[4][5]
Below is a table summarizing representative IC50 and slope values for different classes of HIV-1 inhibitors, highlighting the differences that can be observed between assay formats and against wild-type versus resistant viral strains.
| Drug Class | Inhibitor | Virus Strain | Assay Type | IC50 (nM) | Slope (m) | Reference |
| NRTI | Zidovudine (AZT) | NL4-3 (WT) | Multi-cycle | ~0.03 (by p24) | - | [7] |
| NRTI | Lamivudine (3TC) | NL4-3 (WT) | Single-cycle | - | ~1 | [2] |
| NRTI | Lamivudine (3TC) | M184V Mutant | Single-cycle | - | <1 | [2] |
| NNRTI | Efavirenz (EFV) | NLRepRluc (WT) | Multi-cycle | 0.610 ± 0.360 | - | [8] |
| NNRTI | Efavirenz (EFV) | NL4-3 (WT) | Single-cycle | - | >1 | [6] |
| Protease Inhibitor | Lopinavir (LPV) | Wild-type | - | 0.69 (ng/mL) | - | |
| Protease Inhibitor | Ritonavir (RTV) | Wild-type | - | 4.0 (ng/mL) | - | |
| Integrase Inhibitor | Raltegravir (RAL) | NLRepRluc (WT) | Multi-cycle | 2.77 ± 0.77 | - | [8] |
| Integrase Inhibitor | Raltegravir (RAL) | NL4-3 (WT) | Single-cycle | - | ~1 | [6] |
| Capsid Inhibitor | GSK878 | NLRepRluc (WT) | Multi-cycle | 0.039 ± 0.014 | - | [8] |
| Entry Inhibitor | Gen-1 | AZT-resistant | Multi-cycle | 20.0 µM | - | [9] |
| Integrase Inhibitor | M522 | AZT-resistant | Multi-cycle | 2.2 µM | - | [9] |
| Transcription Inhibitor | G4N | AZT-resistant | Multi-cycle | 14.0 µM | - | [9] |
Note: This table provides representative data from various sources and assay conditions. Direct comparison of absolute values should be made with caution.
Experimental Workflows and Signaling Pathways
Single-Cycle Assay Workflow
Caption: Workflow for a typical single-cycle HIV-1 infectivity assay.
Multi-Cycle Assay Workflow
Caption: Workflow for a typical multi-cycle HIV-1 replication assay.
HIV-1 Replication Cycle and Drug Targets
Caption: Key stages of the HIV-1 replication cycle and the targets of major antiretroviral drug classes.[10][11]
Detailed Experimental Protocols
Protocol 1: Single-Cycle Infectivity Assay using Pseudotyped Virus and Luciferase Reporter
Objective: To determine the IC50 and dose-response slope of an inhibitor against a single round of HIV-1 infection.
Materials:
-
293T/17 cells
-
TZM-bl reporter cells
-
Env-expressing plasmid and env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Transfection reagent (e.g., FuGENE 6)
-
Complete growth medium (DMEM with 10% FBS)
-
Test inhibitor
-
Bright-Glo™ Luciferase Assay System
-
96-well and 12-well culture plates
-
Luminometer
Procedure:
Part A: Production of Env-Pseudotyped Virus [12][13]
-
Seed 2 x 10^6 293T/17 cells per T-75 flask in 20 ml of growth medium and incubate overnight.
-
On the day of transfection, prepare a DNA-transfection reagent mix by combining 4 µg of the Env-expressing plasmid and 8 µg of the env-deficient HIV-1 backbone vector with the transfection reagent according to the manufacturer's protocol.
-
Add the transfection mix to the 293T/17 cells and incubate for 48-72 hours.
-
Harvest the virus-containing supernatant, clarify by centrifugation, and filter through a 0.45-µm filter.
-
Aliquot and store the pseudovirus stock at -80°C.
Part B: Infectivity and Inhibition Assay [14]
-
Seed 8 x 10^4 TZM-bl cells per well in a 12-well plate one day prior to infection.
-
On the day of infection, prepare serial dilutions of the test inhibitor in complete growth medium.
-
Remove the culture medium from the TZM-bl cells and add the diluted inhibitor. Incubate for 1-2 hours.
-
Add a predetermined amount of pseudovirus stock (previously titrated to give a sufficient luciferase signal) to each well.
-
Incubate for 48 hours at 37°C.
-
Remove the culture medium and lyse the cells using 200 µl of Glo Lysis Buffer per well.
-
Transfer 50 µl of the cell lysate to a 96-well white microplate.
-
Add 50 µl of Bright-Glo™ Assay Reagent to each well and measure luminescence using a luminometer.
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control (no inhibitor).
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 and the slope (m-value).
Protocol 2: Multi-Cycle Replication Assay using p24 Antigen ELISA
Objective: To determine the IC50 of an inhibitor against multiple rounds of HIV-1 replication.
Materials:
-
Replication-competent HIV-1 virus stock (e.g., NL4-3)
-
Permissive cells (e.g., PBMCs, MT-4, or SupT1 cells)
-
Complete growth medium (RPMI-1640 with 10% FBS and IL-2 for PBMCs)
-
Test inhibitor
-
HIV-1 p24 Antigen Capture Assay Kit
-
96-well culture plates
-
ELISA plate reader
Procedure:
Part A: Virus Stock Preparation [15][16]
-
Transfect 293T cells with a proviral DNA plasmid encoding a replication-competent HIV-1 strain.
-
After 48 hours, harvest the supernatant, clarify by centrifugation, and filter.
-
Quantify the virus stock by measuring the p24 antigen concentration using a commercial ELISA kit.
Part B: Inhibition Assay [17][18]
-
Seed 2 x 10^5 target cells per well in a 96-well plate.
-
Prepare serial dilutions of the test inhibitor in complete growth medium.
-
Add the diluted inhibitor to the cells.
-
Infect the cells with a known amount of replication-competent HIV-1 (e.g., based on TCID50 or p24 concentration).
-
Incubate the plate at 37°C for an extended period (e.g., 7-14 days).
-
Every 2-3 days, carefully remove a portion of the culture supernatant for p24 analysis and replenish the wells with fresh medium containing the appropriate concentration of the inhibitor.
-
Quantify the amount of p24 antigen in the collected supernatants using an HIV-1 p24 ELISA kit according to the manufacturer's instructions.[19][20]
Data Analysis:
-
For each time point, calculate the percentage of inhibition of p24 production for each inhibitor concentration relative to the virus control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration for a specific day (e.g., day 7) and determine the IC50 value.
Conclusion
Both single-cycle and multi-cycle assays are powerful tools for the characterization of HIV-1 inhibitors. Single-cycle assays are ideal for high-throughput screening, mechanistic studies, and the precise determination of inhibitory parameters like IC50 and dose-response slope. Multi-cycle assays, while more complex and time-consuming, provide valuable insights into the cumulative effects of an inhibitor on viral spread. The choice of assay should be guided by the specific research question and the stage of drug development. A comprehensive evaluation of a potential antiretroviral drug will often involve data from both types of assays to build a complete picture of its antiviral profile.
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. pnas.org [pnas.org]
- 3. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-response Curve Slope Sets Class-Specific Limits on Inhibitory Potential of Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-response curve slope is a missing dimension in the analysis of HIV-1 drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. archive.connect.h1.co [archive.connect.h1.co]
- 7. Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 11. The HIV lifecycle | HIV i-Base [i-base.info]
- 12. hiv.lanl.gov [hiv.lanl.gov]
- 13. An Automated HIV-1 Env-Pseudotyped Virus Production for Global HIV Vaccine Trials | PLOS One [journals.plos.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. hiv.lanl.gov [hiv.lanl.gov]
- 17. Controlling multi-cycle replication of live-attenuated HIV-1 using an unnatural genetic switch - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ablinc.com [ablinc.com]
- 20. en.hillgene.com [en.hillgene.com]
Troubleshooting & Optimization
"troubleshooting HIV-1 inhibitor-10 in vitro experiments"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HIV-1 Inhibitor-10 in in vitro experiments. The following information is designed to address common challenges and provide standardized protocols for the evaluation of this nanomolar-range HIV-1 maturation inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the in vitro testing of this compound.
| Question | Possible Causes | Troubleshooting Suggestions |
| 1. Why am I observing high variability in my IC50 values between experiments? | Inconsistent virus stock titer; Variability in cell health and density; Pipetting errors; Fluctuation in incubation times. | - Use a consistently titered virus stock for all assays. - Ensure cells are in the logarithmic growth phase and seeded at the correct density.[1] - Calibrate pipettes regularly and use reverse pipetting for viscous solutions. - Standardize all incubation periods precisely. |
| 2. My positive control (e.g., another maturation inhibitor like Bevirimat) is not showing the expected potency. | Degraded positive control; Incorrect concentration calculations; Problems with the assay system (cells, virus, or reagents). | - Prepare fresh dilutions of the positive control from a new stock. - Double-check all calculations for dilutions. - Validate the assay system by testing a different class of inhibitor (e.g., a reverse transcriptase inhibitor) to see if the issue is specific to maturation inhibitors. |
| 3. I am seeing significant cytotoxicity at concentrations where I expect to see antiviral activity. | The compound may have a narrow therapeutic window; Errors in the cytotoxicity assay; Contamination of the compound stock. | - Perform a sensitive cytotoxicity assay (e.g., XTT or CellTiter-Glo) to accurately determine the CC50.[2] - Ensure the solvent control (e.g., DMSO) is not causing toxicity at the concentrations used. - Filter-sterilize the compound stock solution. |
| 4. The inhibitor shows good potency in a cell-free enzyme assay but weak activity in a cell-based antiviral assay. | Poor cell permeability; The compound is being metabolized into an inactive form; The compound is being actively transported out of the cell by efflux pumps. | - Assess cell permeability using a suitable assay (e.g., Caco-2 permeability assay). - Investigate potential metabolism by co-incubating with metabolic inhibitors. - Test for efflux pump activity by co-administering known efflux pump inhibitors. |
| 5. There is no inhibition of viral replication even at high concentrations of this compound. | Inactive compound; Incorrect mechanism of action for the virus strain used; Assay readout is not appropriate for a maturation inhibitor. | - Verify the identity and purity of the compound. - Ensure the virus strain used is sensitive to maturation inhibitors (some polymorphisms can confer resistance).[3] - Use an assay that measures the production of infectious progeny virus (e.g., a multi-round infectivity assay or measuring infectivity of produced virions in a separate experiment).[1] |
Quantitative Data Summary
The following tables summarize representative quantitative data for a hypothetical HIV-1 maturation inhibitor, "Inhibitor-10," based on typical values for this class of compounds.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Cell Line | Virus Strain | IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| MT-4 | HIV-1 IIIB | 8.5 | >25 | >2940 |
| CEM-SS | HIV-1 RF | 12.2 | >25 | >2049 |
| PMBCs | HIV-1 BaL | 15.7 | >20 | >1273 |
IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values are determined from dose-response curves.[4][5]
Table 2: Comparison with Other HIV-1 Inhibitors
| Inhibitor | Class | Target | Typical IC50 Range (nM) |
| Inhibitor-10 | Maturation Inhibitor | Gag polyprotein processing | 5 - 20 |
| Zidovudine (AZT) | NRTI | Reverse Transcriptase | 1 - 10 |
| Nevirapine | NNRTI | Reverse Transcriptase | 10 - 100 |
| Darunavir | Protease Inhibitor | Protease | 1 - 5 |
| Enfuvirtide | Fusion Inhibitor | gp41 | 2 - 10 |
Experimental Protocols
Anti-HIV-1 Activity Assay (p24 Antigen Capture ELISA)
This protocol is for determining the 50% inhibitory concentration (IC50) of this compound in a multi-round infection assay.
-
Cell Preparation: Seed MT-4 cells at a density of 5 x 10^4 cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. Also include a "no-drug" virus control and a "no-virus" cell control.
-
Infection: Add the diluted compound to the cells, followed by the addition of HIV-1 (e.g., strain IIIB) at a multiplicity of infection (MOI) of 0.01.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the supernatant.
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 antigen capture ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value by plotting the percentage of p24 inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (XTT Assay)
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound.
-
Cell Preparation: Seed MT-4 cells at a density of 5 x 10^4 cells/well in a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a "cells only" control with no compound.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (4-5 days) at 37°C and 5% CO2.
-
XTT Reagent Addition: Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent according to the manufacturer's instructions and add it to each well.
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for color development.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Visualizations
HIV-1 Replication Cycle and Target of Maturation Inhibitors
The following diagram illustrates the key stages of the HIV-1 lifecycle and highlights the late-stage process of maturation, which is inhibited by this compound. Maturation inhibitors block the cleavage of the Gag polyprotein, specifically the cleavage between the capsid (CA) and spacer peptide 1 (SP1) domains, which is essential for the formation of a mature, infectious virion.[3]
References
- 1. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Novel Class of HIV-1 Inhibitors Targeting the Vpr-Induced G2-Arrest in Macrophages by New Yeast- and Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Technical Support Center: Optimizing HIV-1 Inhibitor-10 Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the concentration of HIV-1 Inhibitor-10 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of this compound?
A1: The crucial first step is to determine the cytotoxicity of this compound in your specific cell line. This is essential to identify a concentration range that is non-toxic to the cells, ensuring that any observed antiviral effect is not due to cell death. This is often achieved by calculating the 50% cytotoxic concentration (CC50), which is the concentration of the inhibitor that causes the death of 50% of the cells.
Q2: How do I determine the antiviral activity of this compound?
A2: The antiviral activity is determined by performing a dose-response experiment where a range of non-toxic concentrations of the inhibitor are tested for their ability to inhibit HIV-1 replication. The most common metric to quantify this is the 50% effective concentration (EC50), which is the concentration of the inhibitor that reduces viral replication by 50%.[1]
Q3: What is the therapeutic index and why is it important?
A3: The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is calculated as the ratio of the cytotoxic concentration to the effective concentration (TI = CC50 / EC50). A higher TI is desirable as it indicates that the inhibitor is effective at concentrations far below those that are toxic to the cells.
Q4: Which cell lines are appropriate for testing this compound?
A4: The choice of cell line depends on the specific research question and the tropism of the HIV-1 strain being used. Commonly used cell lines for HIV-1 research include T-cell lines like Jurkat and MT-4, as well as reporter cell lines such as TZM-bl, which express a reporter gene upon HIV-1 infection.[2][3] For primary cell experiments, peripheral blood mononuclear cells (PBMCs) are often used.[4]
Q5: How can I measure HIV-1 replication in my cell culture?
A5: HIV-1 replication can be quantified using several methods. A widely used technique is the p24 antigen capture ELISA, which measures the amount of the viral core protein p24 in the culture supernatant.[2] For reporter cell lines like TZM-bl, replication can be measured by quantifying the expression of a reporter gene, such as luciferase or β-galactosidase.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death in Control Wells (No Inhibitor) | Cell line contamination (e.g., mycoplasma).Poor cell health or viability.Incorrect media or supplement formulation. | Test for mycoplasma contamination.Use a fresh, healthy stock of cells.Verify the composition and sterility of the cell culture medium. |
| No Inhibition of Viral Replication at Any Concentration | Inhibitor is inactive against the specific HIV-1 strain.Incorrect inhibitor concentration range was tested.Degradation of the inhibitor stock solution. | Test against a different HIV-1 strain or a known sensitive control virus.Perform a broader dose-response experiment.Prepare a fresh stock solution of this compound. |
| High Variability Between Replicate Wells | Inconsistent cell seeding density.Pipetting errors during inhibitor or virus addition.Edge effects in the multi-well plate. | Ensure a homogenous cell suspension before seeding.Use calibrated pipettes and be meticulous with technique.Avoid using the outer wells of the plate or fill them with sterile media. |
| Inhibitor Shows High Cytotoxicity at Low Concentrations | The inhibitor is inherently toxic to the chosen cell line.The solvent used to dissolve the inhibitor (e.g., DMSO) is at a toxic concentration. | Test the inhibitor in a different, less sensitive cell line.Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). |
| EC50 Value is Close to the CC50 Value (Low Therapeutic Index) | The inhibitor has a narrow therapeutic window.The antiviral effect observed might be partially due to cytotoxicity. | Consider chemical modification of the inhibitor to reduce toxicity or enhance potency.Carefully re-evaluate the cytotoxicity and antiviral assays to ensure accuracy. |
Data Presentation
Table 1: Cytotoxicity of this compound on TZM-bl Cells
| Inhibitor-10 Conc. (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 1 | 98.2 | 5.1 |
| 5 | 95.6 | 4.8 |
| 10 | 92.1 | 5.5 |
| 25 | 85.3 | 6.2 |
| 50 | 52.4 | 7.1 |
| 100 | 15.7 | 4.3 |
| CC50 (µM) | ~51 |
Table 2: Antiviral Activity of this compound against HIV-1 NL4-3 in TZM-bl Cells
| Inhibitor-10 Conc. (µM) | Viral Inhibition (%) | Standard Deviation |
| 0 (Virus Control) | 0 | 8.2 |
| 0.01 | 12.5 | 6.5 |
| 0.1 | 48.9 | 7.1 |
| 1 | 91.3 | 4.3 |
| 10 | 98.7 | 2.1 |
| 25 | 99.1 | 1.8 |
| EC50 (µM) | ~0.1 | |
| Therapeutic Index (TI) | ~510 |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed target cells (e.g., TZM-bl) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Inhibitor Addition: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the inhibitor dilutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO at the highest concentration used for dilution).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the concentration of the inhibitor versus cell viability to determine the CC50 value.
Protocol 2: HIV-1 Inhibition Assay (p24 ELISA)
-
Cell Seeding: Seed target cells (e.g., Jurkat cells) in a 24-well plate at a density of 5 x 10^4 cells/well in 500 µL of complete culture medium.
-
Inhibitor and Virus Addition: Prepare serial dilutions of this compound at subtoxic concentrations. Pre-incubate the cells with the inhibitor dilutions for 1 hour at 37°C. Subsequently, infect the cells with a known amount of HIV-1 (e.g., multiplicity of infection of 0.1). Include a "virus only" control and a "cells only" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Calculation: Calculate the percentage of viral inhibition for each inhibitor concentration relative to the "virus only" control. Plot the inhibitor concentration versus the percentage of inhibition to determine the EC50 value.
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: A decision tree for troubleshooting common experimental issues.
Caption: Potential mechanism of action for this compound targeting viral integration.
References
- 1. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hiv.lanl.gov [hiv.lanl.gov]
Technical Support Center: Identifying Off-Target Effects of HIV-1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when identifying off-target effects of HIV-1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern for HIV-1 inhibitors?
A1: Off-target effects refer to the interactions of a drug or inhibitor with proteins or molecules other than its intended therapeutic target. For HIV-1 inhibitors, which are designed to target specific viral proteins like protease, integrase, or reverse transcriptase, off-target binding can lead to unintended biological consequences.[1][2][3] These effects are a major concern because they can cause adverse drug reactions, toxicity, and reduced therapeutic efficacy.[1][2][3][4] For instance, some HIV-1 protease inhibitors have been found to interact with human proteases and other cellular proteins, leading to metabolic side effects like dyslipidemia, insulin resistance, and lipodystrophy.[2][3] Early identification of off-target interactions is crucial for developing safer and more effective antiretroviral therapies.[5][6]
Q2: What are some known off-target effects associated with different classes of HIV-1 inhibitors?
A2: Different classes of HIV-1 inhibitors have been associated with various off-target effects:
-
Protease Inhibitors (PIs): This class has been extensively studied for off-target effects. PIs like lopinavir, ritonavir, and amprenavir have been shown to inhibit human zinc metalloprotease ZMPSTE24, which is involved in processing prelamin A, a protein important for maintaining the shape of human cells.[1] This interference can contribute to premature aging observed in some HIV patients.[1] PIs are also known to interact with pathways regulating metabolic processes, such as the Akt, EGFR, and IGF1-R pathways, leading to side effects like metabolic syndrome and hepatotoxicity.[2][3]
-
Integrase Inhibitors: While generally well-tolerated, some integrase inhibitors may have off-target effects that are still being investigated.
-
Entry Inhibitors: These inhibitors target viral or host cell surface proteins to block HIV entry.[7][8] Off-target effects could theoretically involve interactions with other cellular receptors or signaling pathways, though specific examples for a generic "HIV-1 inhibitor-10" are not available.
-
Capsid Inhibitors: Compounds targeting the HIV-1 capsid, a highly conserved protein, can interfere with both early and late stages of the viral replication cycle.[9] While promising, the off-target profiles of newer capsid inhibitors are under active investigation.[9]
Q3: How can I predict potential off-target effects of a novel HIV-1 inhibitor?
A3: Predicting off-target effects early in the drug development process can save significant time and resources.[3][5][6] Several computational and experimental approaches can be used:
-
In Silico (Computational) Approaches: These methods use computer models to predict potential off-target interactions based on the chemical structure of the inhibitor and the structures of known proteins.[3][5][6] Techniques include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and searching large bioactivity databases.[3][5][6]
-
Ligand-Based and Structure-Based Virtual Screening: These computational methods can screen large databases of protein structures to identify potential off-targets that might bind to your inhibitor.[2][3]
-
Cross-Target Analysis of Small Molecule Bioactivity: Using computational tools like bioassayR, researchers can analyze large datasets of high-throughput screening results to identify compounds with similar bioactivity profiles, which can suggest potential off-targets.[10]
Q4: What are the common cellular signaling pathways affected by off-target activities of HIV-1 inhibitors?
A4: Several key cellular signaling pathways can be unintentionally modulated by HIV-1 inhibitors:
-
JAK/STAT Pathway: This pathway is crucial for immune regulation.[11][12] Some studies have shown that activation of JAK-STAT signaling can inhibit HIV-1 transmission, while inhibitors of this pathway can promote it.[11] Off-target effects on this pathway could therefore impact viral replication and the host immune response.
-
mTOR Signaling Pathway: The mTOR pathway is a central regulator of cell growth, proliferation, and survival.[13] HIV-1 infection itself can modulate mTORC1 signaling, and off-target inhibition of this pathway could have complex effects on both viral replication and host cell function.[13]
-
Akt/EGFR/IGF1-R Pathways: As mentioned earlier, these pathways are involved in metabolic regulation and have been identified as off-targets for some HIV-1 protease inhibitors.[2]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results in off-target screening assays (e.g., kinase panel) | - Compound instability or precipitation at test concentrations.- Variability in assay conditions (e.g., temperature, incubation time).- Inconsistent dispensing of the inhibitor or reagents. | - Check the solubility and stability of your inhibitor in the assay buffer.- Standardize all assay parameters and perform rigorous quality control checks.- Use calibrated pipettes and automated liquid handlers for precise dispensing. |
| High background signal or false positives in a proteome microarray | - Non-specific binding of the inhibitor to the array surface or other proteins.- Issues with the detection antibody or fluorescent label.- Inadequate blocking of the microarray surface. | - Include appropriate controls, such as a structurally similar but inactive compound.- Optimize the concentration of the detection antibody and ensure the quality of the fluorescent label.- Use a high-quality blocking buffer and optimize the blocking time and temperature. |
| Difficulty validating a potential off-target identified from a primary screen | - The initial hit was a false positive.- The secondary assay is not sensitive enough to detect the interaction.- The interaction is weak and only occurs at high concentrations of the inhibitor. | - Use an orthogonal assay (an assay with a different detection principle) to confirm the interaction.- Optimize the conditions of the secondary assay to increase its sensitivity.- Perform dose-response experiments to determine the potency of the inhibitor against the putative off-target. |
| Cell-based phenotypic assay shows toxicity, but the mechanism is unclear | - The observed toxicity is due to an off-target effect.- The toxicity is an exaggerated effect of on-target activity.- The inhibitor is unstable and its degradation products are toxic. | - Perform a broad off-target screening panel to identify potential toxicity pathways.- Compare the phenotype of the inhibitor with that of other inhibitors targeting the same viral protein.- Assess the stability of the inhibitor in cell culture media over the time course of the experiment. |
Experimental Protocols
Protocol 1: Kinase Profiling Assay to Identify Off-Target Kinase Inhibition
Objective: To screen this compound against a panel of human kinases to identify any off-target inhibitory activity.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound in an appropriate assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Use a multi-well plate format suitable for the kinase assay platform (e.g., 384-well).
-
Kinase Reaction:
-
Add the kinase, a suitable substrate (e.g., a peptide or protein), and ATP to each well.
-
Add the serially diluted this compound or a control inhibitor (e.g., staurosporine for broad-spectrum inhibition) to the appropriate wells.
-
Include "no inhibitor" and "no enzyme" controls.
-
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. The detection method will depend on the assay platform (e.g., measuring the amount of phosphorylated substrate using a specific antibody and a fluorescence or luminescence readout).
-
Data Analysis:
-
Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percent inhibition versus the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) for any kinases that show significant inhibition.
-
Protocol 2: Proteome Microarray for Global Off-Target Profiling
Objective: To identify potential protein binding partners of this compound from a large library of human proteins.
Methodology:
-
Inhibitor Labeling (Optional but Recommended): Covalently attach a detection tag (e.g., biotin or a fluorescent dye) to this compound. Ensure that the tag does not interfere with the inhibitor's activity.
-
Microarray Blocking: Block a human proteome microarray, which contains thousands of purified human proteins spotted on a solid surface, with a suitable blocking buffer to prevent non-specific binding.
-
Inhibitor Incubation: Incubate the blocked microarray with a solution containing the labeled this compound at a predetermined concentration.
-
Washing: Wash the microarray extensively to remove any unbound inhibitor.
-
Detection:
-
If a biotinylated inhibitor was used, incubate the microarray with a fluorescently labeled streptavidin conjugate.
-
If a fluorescently labeled inhibitor was used, proceed directly to scanning.
-
-
Image Acquisition: Scan the microarray using a suitable microarray scanner to detect the fluorescent signals at each protein spot.
-
Data Analysis:
-
Quantify the fluorescence intensity for each spot.
-
Identify the proteins that show a significantly higher signal compared to the background, indicating a potential interaction with this compound.
-
Prioritize hits for validation using orthogonal assays.
-
Signaling Pathways and Experimental Workflows
Diagrams of Key Signaling Pathways
Caption: The JAK/STAT signaling pathway, a potential off-target for HIV-1 inhibitors.
Caption: The mTOR signaling pathway, which can be modulated by HIV-1 and its inhibitors.
Experimental Workflow Diagram
References
- 1. hcplive.com [hcplive.com]
- 2. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. JAK-STAT Signaling Pathways and Inhibitors Affect Reversion of Envelope-Mutated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Modulation of mTORC1 Signaling Pathway by HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Experimental Variability in HIV-1 Inhibitor Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in HIV-1 inhibitor studies.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
Assay Signal and Sensitivity Issues
Question: Why am I observing high background signal in my luciferase-based reporter assay?
Answer: High background in luciferase assays can obscure the true signal from your experimental samples. Here are several potential causes and solutions:
-
Cellular Autoluminescence: Some cell lines naturally emit low levels of light.
-
Solution: Always include wells with untransfected or mock-transfected cells to determine the baseline background luminescence. Subtract this average value from all other readings.
-
-
Reagent Contamination: Contamination of assay reagents or culture media with luminescent particles or microorganisms can elevate background.
-
Solution: Use sterile, high-purity reagents and media. Prepare reagents fresh and filter if necessary.
-
-
Plate Type: The color and material of the microplate can affect background.
-
Promoter Strength: A very strong constitutive promoter driving your reporter gene can lead to high basal expression.
-
Solution: If possible, use a weaker promoter for your reporter construct or a cell line with lower endogenous activity of the chosen promoter.[1]
-
Question: My p24 ELISA is showing weak or no signal. What are the likely causes?
Answer: A weak or absent signal in a p24 ELISA can be frustrating. Consider the following troubleshooting steps:
-
Incorrect Reagent Preparation or Order of Addition:
-
Insufficient Incubation Times or Incorrect Temperatures:
-
Solution: Ensure all incubation steps are carried out for the recommended duration and at the specified temperature. All reagents and the plate should be brought to room temperature before starting the assay.
-
-
Overly Aggressive Washing:
-
Solution: While washing is crucial to reduce background, excessive or harsh washing can remove bound antigen or antibodies.[3] Ensure the wash buffer is not dispensed with excessive force. If using an automated washer, optimize the settings for a gentler wash.
-
-
Sample Dilution:
-
Solution: The p24 concentration in your sample may be below the assay's limit of detection. Try testing less diluted or undiluted samples. Conversely, very high p24 levels can sometimes lead to a "prozone effect," causing a falsely low signal; in this rare case, diluting the sample is necessary.[4]
-
-
Degraded Reagents:
-
Solution: Check the expiration dates of all kit components. Ensure reagents, especially the enzyme conjugate and substrate, have been stored correctly.[3]
-
Data Variability and Reproducibility
Question: My IC50 values for the same inhibitor are highly variable between experiments. What could be the cause?
Answer: IC50 variability is a common issue. Several factors can contribute to this:
-
Cell Passage Number: Continuous cell lines can change their characteristics over time with increasing passage numbers, affecting their susceptibility to infection and inhibitor efficacy.[5][6]
-
Solution: Use cells within a consistent and low passage number range for all experiments. It is recommended to use cells for a limited number of passages (e.g., up to 5 passages from thawing a fresh vial) for a given study.[6] Create a master and working cell bank to ensure a consistent supply of low-passage cells.
-
-
Cell Seeding Density: The number of cells seeded per well can impact the virus-to-cell ratio and, consequently, the apparent inhibitor potency.
-
Solution: Maintain a consistent cell seeding density across all wells and experiments. Optimize the seeding density for your specific cell line and assay format. For TZM-bl cells, densities between 5,000 and 10,000 cells/well are often used, with some studies showing a loss of sensitivity at 20,000 cells/well.[7][8]
-
-
Serum Concentration: Components in serum can bind to inhibitors, reducing their effective concentration.[9]
-
Solution: Use the same batch and concentration of serum (e.g., FBS) for all experiments. Be aware that switching from fetal bovine serum to human serum can significantly impact inhibitor activity due to differences in protein binding.[9]
-
-
Virus Stock Variability: Different preparations of virus stocks can have varying infectivity titers.
-
Solution: Prepare a large, single batch of virus stock, titrate it accurately, and aliquot for single-use to ensure the same virus preparation is used across multiple experiments. Avoid multiple freeze-thaw cycles of the virus stock.
-
Question: I'm observing high variability between replicate wells in the same plate. What are some common causes?
Answer: Within-plate variability can often be traced to technical execution.
-
Pipetting Errors: Small inaccuracies in pipetting volumes of cells, virus, or inhibitor can lead to significant differences between wells.
-
Solution: Ensure pipettes are properly calibrated. Use the correct size pipette for the volume being dispensed.[10] When adding reagents, change tips for each standard, sample, or reagent to avoid cross-contamination.[10] Prepare a master mix for reagents to be added to multiple wells to ensure consistency.[1]
-
-
Uneven Cell Distribution: If cells are not evenly distributed in the wells, it will lead to variations in infection and signal.
-
Solution: Thoroughly resuspend cells before plating. After plating, gently swirl the plate in a figure-eight motion to ensure an even monolayer. Avoid letting the plate sit on the bench for an extended period before incubation, which can cause cells to clump in the center of the wells.
-
-
Edge Effects: Wells on the outer edges of a 96-well plate are more prone to evaporation, leading to changes in reagent concentrations.
-
Solution: To minimize edge effects, avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile media or buffer. Ensure proper sealing of the plate during incubations.[10]
-
Cell Health and Cytotoxicity
Question: My cell viability assay shows high cytotoxicity even at low inhibitor concentrations. How can I troubleshoot this?
Answer: Distinguishing true inhibitor cytotoxicity from assay artifacts is crucial.
-
Inhibitor Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Solution: Include a "vehicle control" in your experiments, where cells are treated with the same concentration of the solvent as used for the highest inhibitor concentration. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).
-
-
Assay Interference: Some viability assay reagents can interact with the test compound. For example, the formazan product of XTT, a reagent used to measure cell viability, has been shown to have anti-HIV-1 activity itself.[11]
-
Contamination: Microbial contamination in your cell culture can cause cell death, which might be mistaken for drug-induced cytotoxicity.
-
Solution: Regularly check your cell cultures for signs of contamination. Use proper aseptic techniques.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in HIV-1 inhibitor studies?
A1: Variability can arise from three main areas:
-
Biological Variability: This includes the inherent genetic diversity of HIV-1 (different subtypes and the presence of drug resistance mutations), as well as variations in the host cells used (cell line type, passage number, and physiological state).[5]
-
Assay-Specific Variability: Different assay formats (e.g., single-round vs. multi-round infectivity assays) have different sensitivities and levels of reproducibility. Reagent quality, such as the batch of serum or the specific virus stock, also plays a significant role.[9]
-
Technical Variability: This encompasses inconsistencies in experimental execution, such as pipetting errors, improper cell seeding, and variations in incubation times and temperatures.[10]
Q2: How do I choose the right cell line for my HIV-1 inhibitor assay?
A2: The choice of cell line depends on the specific research question and the class of inhibitor being studied.
-
TZM-bl cells: These are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain HIV-1 LTR-driven luciferase and β-galactosidase reporter genes. They are widely used for neutralization and entry inhibitor assays due to their high permissiveness to a broad range of HIV-1 strains and the ease of quantifying infection via the reporter genes.[14][15]
-
T-cell lines (e.g., Jurkat, CEM, MT-4): These suspension cell lines are more physiologically relevant for studying HIV-1 replication in its natural target cells. They are often used for assays measuring reverse transcriptase or protease activity.
-
Primary Cells (e.g., PBMCs, CD4+ T cells): These are the most physiologically relevant model but are also the most variable due to donor-to-donor differences. They are considered the gold standard for confirming inhibitor activity.
Q3: Why is it important to include both positive and negative controls?
A3: Controls are essential for validating the results of each experiment.
-
Negative Control (No Inhibitor): This establishes the maximum signal (e.g., maximum infection or enzyme activity) in the assay, representing 0% inhibition.
-
Positive Control (Known Inhibitor): Using a well-characterized inhibitor (e.g., AZT for reverse transcriptase) confirms that the assay system is working correctly and can detect inhibition. It also provides a benchmark for comparing the potency of new inhibitors.
-
Cell Control (No Virus): This control is used to determine the baseline background signal of the assay.
-
Vehicle Control (Solvent Only): This control ensures that the solvent used to dissolve the inhibitor does not have an effect on the assay outcome or cell viability.
Q4: How should I generate and use a standard curve for quantitative assays?
A4: A standard curve is crucial for quantitative assays like p24 ELISA or quantitative PCR (qPCR) to determine the concentration of a target molecule in unknown samples.
-
Standard Preparation: Use a validated and quantified standard (e.g., recombinant p24 protein or a plasmid containing the target HIV-1 sequence).[4][16] Perform serial dilutions of the standard to cover the expected linear range of the assay.[17][18]
-
Curve Generation: Plot the signal (e.g., absorbance or fluorescence) versus the known concentration of each standard.
-
Data Analysis: Use a regression analysis (typically a 4-parameter logistic curve for ELISAs or a linear regression for qPCR) to fit a curve to the standard points. The concentration of the unknown samples can then be interpolated from this curve.
-
Validation: The standard curve should have a high correlation coefficient (R² > 0.99) to be considered reliable.[17][18]
Data Presentation
Table 1: Common Experimental Parameters and Recommended Ranges to Minimize Variability.
| Parameter | Recommended Range/Practice | Rationale for Minimizing Variability |
| Cell Line Passage | Use within a defined, low-passage range (e.g., <20 passages) | High passage numbers can alter cell morphology, growth rates, and susceptibility to infection.[5][6] |
| TZM-bl Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | Ensures a consistent virus-to-cell ratio, which is critical for reproducible IC50 values.[7][8] |
| Serum Concentration | 5-10% FBS; keep consistent across all experiments | Serum proteins can bind to inhibitors, altering their effective concentration.[9] |
| DEAE-Dextran (for TZM-bl) | 15-40 µg/mL (final concentration) | Enhances virus infectivity but concentration should be optimized for each batch to avoid cytotoxicity.[8][15] |
| DMSO Concentration | < 0.5% (final concentration) | Higher concentrations can be cytotoxic and confound results. |
| p24 ELISA Range | Typically 3-100 pg/mL | Samples should be diluted to fall within the linear range of the standard curve for accurate quantification.[19] |
Table 2: Example IC50 Values for Zidovudine (AZT) in Different Assay Systems.
| HIV-1 Strain | Cell Line | Assay Type | Reported IC50 (µM) | Reference |
| HTLV-IIIB | MT-4 | Cytopathic Effect | 0.004 | Not specified |
| NL4-3 | MT-4 | p24 Production | ~0.001 - 0.01 | [20] |
| Clinical Isolates | PBMCs | Reverse Transcriptase Activity | 0.01 - 0.05 (sensitive strains) | [21] |
| AZT-Resistant Strains | PBMCs | Reverse Transcriptase Activity | > 1.0 (highly resistant strains) | [21] |
Note: These values are illustrative and can vary significantly based on specific experimental conditions.
Experimental Protocols
Protocol: HIV-1 Neutralization Assay using TZM-bl Reporter Cells
This protocol is adapted from standard methods for measuring the ability of an inhibitor to block virus entry.
-
Cell Seeding:
-
Trypsinize and count TZM-bl cells.
-
Seed 1 x 10⁴ cells per well in 100 µL of growth medium (DMEM + 10% FBS) into a 96-well white, solid-bottom plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Inhibitor and Virus Preparation:
-
Perform serial dilutions of the test inhibitor in growth medium.
-
Dilute the HIV-1 virus stock in growth medium to a concentration that yields a strong signal (e.g., 100,000 RLU) in the absence of inhibitor.
-
In a separate plate, mix 50 µL of each inhibitor dilution with 50 µL of the diluted virus.
-
Include "virus control" wells (virus + medium) and "cell control" wells (medium only).
-
Incubate the virus-inhibitor mixture for 1 hour at 37°C.
-
-
Infection:
-
Remove the medium from the TZM-bl cells plated on the previous day.
-
Add 100 µL of the virus-inhibitor mixture to the appropriate wells.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
Luciferase Assay:
-
Remove the supernatant from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system (e.g., Bright-Glo).
-
Read luminescence on a microplate luminometer.
-
-
Data Analysis:
-
Subtract the average RLU of the "cell control" wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "virus control" wells.
-
Plot the percent inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Experimental and Logical Workflows
Caption: A flowchart illustrating the key phases of an HIV-1 inhibitor assay and critical checkpoints for troubleshooting variability.
Signaling Pathway Diagram
Caption: The canonical NF-κB signaling pathway leading to the activation of HIV-1 transcription from the latent provirus.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. arp1.com [arp1.com]
- 4. researchgate.net [researchgate.net]
- 5. korambiotech.com [korambiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. NF-ΚB/Rel: agonist and antagonist roles in HIV-1 latency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 971. Unmasking the Undetectable: Identifying and Troubleshooting a Series of Falsely Elevated HIV Viral Load Results in a Group of Patients in a Community Clinic in San Antonio, Texas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. diatheva.com [diatheva.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. goldbio.com [goldbio.com]
- 20. cris.unibo.it [cris.unibo.it]
- 21. Clinical significance and characterization of AZT-resistant strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Novel Maturation Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments and accessing key data and protocols related to novel HIV-1 maturation inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for novel maturation inhibitors?
A1: Novel maturation inhibitors primarily target the final step in the HIV-1 Gag polyprotein processing cascade.[1][2] They bind to the CA-SP1 cleavage site, preventing the viral protease from cleaving the spacer peptide 1 (SP1) from the capsid (CA) protein.[1][2][3] This inhibition results in the production of immature, non-infectious virions with defective cores.[2][3]
Q2: Why did the first-generation maturation inhibitor, Bevirimat (BVM), fail in clinical trials?
A2: Bevirimat's clinical development was halted due to the presence of naturally occurring polymorphisms in the Gag protein of some HIV-1 subtypes. These polymorphisms conferred baseline resistance to the drug, reducing its efficacy in a significant portion of the patient population.
Q3: How do next-generation maturation inhibitors overcome the limitations of Bevirimat?
A3: Next-generation maturation inhibitors, such as GSK3640254 and BMS-955176, have been chemically modified to have a broader spectrum of activity. They are designed to be effective against HIV-1 strains that carry the Gag polymorphisms conferring resistance to Bevirimat.
Q4: What are the most common resistance mutations selected by maturation inhibitors?
A4: The most common resistance mutations are found at or near the CA-SP1 cleavage site. Key substitutions include A364V and V362I.[4][5] The V362I mutation often requires secondary mutations to confer significant resistance.[4][5]
Q5: Which cell lines are recommended for in vitro testing of maturation inhibitors?
A5: Several cell lines are commonly used, each with its own advantages and disadvantages:
-
HEK293T cells: These are easily transfected and produce high-titer virus stocks, making them suitable for initial screening and mechanism-of-action studies. However, the maturation rate of viruses produced from HEK293T cells can be higher than in more biologically relevant cells.[3]
-
Jurkat and MT-2 cells: These are T-cell lines that are more representative of the natural host cells for HIV-1. The Gag processing efficiency in viruses from Jurkat cells is lower than in HEK293T cells, which may better reflect the in vivo situation.[3]
-
Primary CD4+ T cells: These are the most biologically relevant cells for studying HIV-1 infection and antiviral drug activity. However, they are more difficult to work with and can have higher donor-to-donor variability.
Troubleshooting Guides
Inconsistent EC50 Values in Infectivity Assays
| Potential Cause | Troubleshooting Step |
| Virus Titer Variability | Re-titer your viral stock before each experiment. Ensure consistent freeze-thaw cycles of the virus stock, as this can reduce infectivity.[6] |
| Cell Health and Density | Ensure cells are in the logarithmic growth phase and have high viability. Seed cells at a consistent density for each experiment.[6] |
| Assay Endpoint Measurement | If using a reporter assay (e.g., luciferase, GFP), ensure the readout is within the linear range of detection. For p24 ELISA, ensure the p24 levels are within the standard curve range. |
| Compound Solubility | Check for precipitation of the inhibitor at higher concentrations. Use a suitable solvent (e.g., DMSO) and ensure it does not exceed a final concentration that affects cell viability. |
| Inconsistent Incubation Times | Adhere strictly to the defined incubation times for drug treatment and virus infection. |
No Inhibition of CA-SP1 Cleavage in Western Blot
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Concentration | Verify the concentration of your inhibitor stock. Perform a dose-response experiment to ensure you are using a concentration above the EC50. |
| Antibody Specificity/Sensitivity | Confirm that your primary antibody recognizes both the p25 (CA-SP1) precursor and the p24 (mature CA) protein. Use a validated antibody and optimize the antibody concentration. |
| Timing of Virus Harvest | Harvest virions at a time point where both precursor and processed forms of Gag are detectable. A time-course experiment may be necessary to determine the optimal harvest time. |
| Low Virus Input | Ensure sufficient virus is used to generate a detectable signal. Concentrate the virus from the supernatant by ultracentrifugation if necessary. |
| Protease Activity in Lysates | Add a protease inhibitor cocktail to your lysis buffer to prevent non-specific degradation of Gag proteins after cell lysis. |
Quantitative Data
Table 1: In Vitro Antiviral Activity of Maturation Inhibitors
| Compound | Virus Strain | EC50 (nM) | Reference |
| Bevirimat | Wild-Type (NL4-3) | 2.0 - 5.0 | [2] |
| V370A Polymorphism | >1000 | ||
| GSK3532795 | Wild-Type (NL4-3) | 0.5 - 1.5 | [4] |
| A364V Mutant | 5.0 - 10.0 | [4] | |
| V362I Mutant | 2.0 - 6.0 | [4] | |
| VH3739937 | Wild-Type | ≤ 5.0 | [7] |
| A364V Mutant | ≤ 8.0 (multi-cycle) | [7] | |
| A364V Mutant | 32.0 (single-cycle) | [7] |
Table 2: Pharmacokinetic Parameters of Maturation Inhibitors
| Compound | Species | Half-life (t1/2) | Oral Bioavailability (%F) | Reference |
| Bevirimat | Human | 56.3 - 69.5 h | Not reported | [8] |
| BMS-955176 | Mouse | 8.9 h | 27% | [1] |
| Rat | 6.6 h | 26% | [1] | |
| Dog | 31.7 h | 9% | [1] | |
| Cynomolgus Monkey | 8.6 h | 4% | [1] |
Experimental Protocols
CA-SP1 Cleavage Assay (Western Blot)
Objective: To determine the effect of a maturation inhibitor on the processing of the Gag CA-SP1 precursor to mature CA.
Methodology:
-
Virus Production: Co-transfect HEK293T cells with an HIV-1 proviral DNA clone and a plasmid expressing the vesicular stomatitis virus G (VSV-G) envelope protein to produce pseudotyped virions. Culture the cells in the presence of serial dilutions of the maturation inhibitor or a vehicle control (e.g., DMSO).
-
Virus Harvest: At 48 hours post-transfection, harvest the cell culture supernatant.
-
Virus Pelleting: Clarify the supernatant by low-speed centrifugation to remove cell debris. Pellet the virions by ultracentrifugation through a 20% sucrose cushion.
-
Lysis and Protein Quantification: Resuspend the viral pellet in a suitable lysis buffer containing a protease inhibitor cocktail. Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of viral lysate protein by SDS-PAGE. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody that recognizes the HIV-1 CA protein (p24). This antibody should also detect the p25 (CA-SP1) precursor. Following incubation with a suitable secondary antibody, visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities for p25 and p24. An increase in the p25/p24 ratio in the presence of the inhibitor indicates successful inhibition of CA-SP1 cleavage.
In Vitro Resistance Selection
Objective: To identify viral mutations that confer resistance to a maturation inhibitor.
Methodology:
-
Cell Culture and Virus Infection: Culture a suitable T-cell line (e.g., MT-2) and infect with a wild-type HIV-1 strain at a low multiplicity of infection (MOI) of 0.005.[9]
-
Drug Application (Dose Escalation):
-
Initiate the culture with the maturation inhibitor at a concentration equal to its EC50.[9]
-
Passage the cells every 3-4 days, or when 100% cytopathic effect (CPE) is observed.[9]
-
At each passage, transfer a small volume of the culture supernatant to fresh cells and double the concentration of the inhibitor.[9]
-
-
Virus Breakthrough: Continue the dose escalation until viral breakthrough is observed, indicated by robust virus replication in the presence of high concentrations of the inhibitor.
-
Viral RNA Extraction and Sequencing: Harvest the supernatant from the resistant culture and extract the viral RNA. Reverse transcribe the RNA to cDNA and amplify the Gag gene by PCR.
-
Sequence Analysis: Sequence the amplified Gag gene and compare it to the wild-type sequence to identify mutations that may be responsible for resistance.
Visualizations
Caption: HIV-1 maturation pathway and the point of inhibition.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. Second Generation Inhibitors of HIV-1 Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bevirimat: a novel maturation inhibitor for the treatment of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple-dose pharmacokinetics and safety of bevirimat, a novel inhibitor of HIV maturation, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
Technical Support Center: Overcoming Assay Interference with HIV-1 Inhibitor-10
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with HIV-1 Inhibitor-10. The resources below address common issues related to assay interference that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is assay interference and why is it a concern with HIV-1 inhibitors?
A1: Assay interference refers to any artifact produced by a test compound that can lead to an inaccurate measurement of its true biological activity. These artifacts can result in either an overestimation (false positive) or an underestimation (false negative) of the inhibitor's potency. HIV-1 inhibitors, like many small molecules, can interfere with assay systems through various mechanisms, including light absorption or fluorescence, non-specific binding to assay components, or direct inhibition of reporter enzymes. It is crucial to identify and mitigate these effects to ensure the reliability of screening and characterization data.
Q2: What are the most common types of assay interference observed with compounds like this compound?
A2: The most common types of interference include:
-
Optical Interference: The compound absorbs light or fluoresces at the same wavelengths used for the assay readout (e.g., in fluorescence or luminescence-based assays).[1]
-
Enzyme/Reporter Inhibition: The compound directly inhibits the reporter enzyme (e.g., luciferase, β-galactosidase) rather than the intended HIV-1 target.
-
Compound Aggregation: At higher concentrations, the compound forms aggregates that can sequester assay reagents or the target protein, leading to non-specific inhibition.
-
Cellular Toxicity: In cell-based assays, the compound may be cytotoxic, leading to a reduction in signal that is mistaken for specific antiviral activity.
-
Interaction with Assay Reagents: The compound may react with or bind to critical assay components, such as substrates or detection antibodies.
Q3: How can I proactively design my experiments to minimize potential interference from this compound?
A3: To minimize interference, consider the following:
-
Use Orthogonal Assays: Confirm initial findings using a secondary assay that employs a different detection technology or biological principle. For example, if you identify a hit in a luciferase reporter gene assay, validate it with a p24 antigen ELISA.[2]
-
Run Counter-Screens: Perform experiments specifically designed to detect common interference mechanisms. This includes testing for direct inhibition of the reporter enzyme in a cell-free system and assessing compound autofluorescence.
-
Include Proper Controls: Always run controls for the vehicle (solvent) used to dissolve the inhibitor to assess its effect on the assay.[3]
-
Determine Cytotoxicity: For cell-based assays, always evaluate the cytotoxicity of the inhibitor in parallel to distinguish true antiviral activity from cell death.
Troubleshooting Guide
Problem 1: High background signal or false positives in a fluorescence-based assay.
Possible Cause: this compound may be autofluorescent at the excitation and emission wavelengths of your assay.
Recommended Solution:
-
Measure Compound Autofluorescence: Prepare a plate with wells containing only the assay buffer and this compound at the concentrations used in your experiment.
-
Read the fluorescence on the same instrument with the same filter settings as your main assay.
-
If the signal from the compound alone is significant, subtract this background from your experimental wells or consider switching to a non-fluorescent assay format, such as a luminescence or colorimetric-based assay.
Problem 2: Potency (IC50) of this compound is significantly weaker in a cell-based assay compared to a biochemical (enzymatic) assay.
Possible Causes:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux by Cellular Transporters: The compound may be actively pumped out of the cell.
-
Metabolic Instability: The inhibitor could be rapidly metabolized into an inactive form by the cells.
-
High Protein Binding: The inhibitor may bind to proteins in the cell culture medium, reducing its free concentration available to act on the target.
Recommended Solution:
-
Assess Cell Permeability: Use computational models or cellular uptake assays to determine if the compound can enter the cells.
-
Evaluate in the Presence of Efflux Pump Inhibitors: Run the assay with known inhibitors of common efflux pumps (e.g., P-glycoprotein) to see if potency is restored.
-
Conduct Metabolic Stability Assays: Use liver microsomes or cell lysates to determine the metabolic half-life of the inhibitor.
-
Adjust for Protein Binding: Measure the fraction of the inhibitor bound to serum proteins and adjust potency calculations based on the unbound concentration.
Problem 3: Inconsistent results or poor reproducibility in a luciferase reporter assay.
Possible Cause: this compound may be directly inhibiting the luciferase enzyme, leading to a reduction in signal that is independent of its anti-HIV-1 activity.
Recommended Solution:
-
Perform a Luciferase Counter-Screen: Set up a cell-free reaction containing recombinant luciferase enzyme, its substrate, and ATP.
-
Add this compound at various concentrations to the reaction.
-
Measure luminescence. A dose-dependent decrease in signal indicates direct inhibition of the luciferase enzyme.
-
If direct inhibition is confirmed, an alternative assay, such as a p24 antigen assay, should be used to confirm the antiviral activity.[2]
Problem 4: The inhibitor shows potent activity in a single-round infectivity assay but fails in a multi-round replication assay.
Possible Cause: The inhibitor may target an early stage of the viral lifecycle (e.g., entry, reverse transcription) but has a short half-life or is metabolized, losing its effect over the extended duration of a multi-round assay.[4] Single-round assays measure immediate inhibition, while multi-round assays measure cumulative effects over several days.[4]
Recommended Solution:
-
Time-of-Addition Experiment: Perform a time-of-addition experiment to pinpoint the stage of the HIV-1 lifecycle that is inhibited.[1] This can confirm its mechanism as an early-stage inhibitor.
-
Assess Compound Stability: Measure the stability of this compound in the cell culture medium over the duration of the multi-round assay.
-
Modify Dosing Regimen: If stability is an issue, consider replenishing the compound in the culture medium during the experiment.
Data Presentation: Troubleshooting Summary
The table below summarizes common issues, their potential causes related to this compound, and recommended actions.
| Observed Problem | Potential Cause (Inhibitor Interference) | Recommended Action | Primary Assay Type Affected |
| False Positive / High Background | Compound Autofluorescence / Autoluminescence | Measure compound signal in buffer alone; subtract background. | Fluorescence, Luminescence |
| False Positive / Reduced Signal | Direct Inhibition of Reporter Enzyme | Perform a cell-free reporter enzyme inhibition assay. | Luciferase, β-Galactosidase |
| False Negative / Reduced Potency | High Protein Binding in Media | Measure unbound fraction; use low-serum media if possible. | Cell-Based Assays |
| False Negative / Reduced Potency | Poor Cell Permeability or Efflux | Conduct cellular uptake/efflux assays. | Cell-Based Assays |
| Irreproducible Results | Compound Aggregation | Test in the presence of a non-ionic detergent (e.g., Triton X-100); use dynamic light scattering. | All Assays |
| Apparent Inhibition at High Conc. | Cellular Toxicity | Run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo). | Cell-Based Assays |
Visualizations and Workflows
Diagram 1: General Troubleshooting Workflow for Assay Interference
Caption: A logical workflow for identifying and resolving common sources of assay interference.
Diagram 2: Simplified HIV-1 Replication Cycle and Inhibitor Targets
Caption: Key stages of the HIV-1 lifecycle targeted by different classes of antiretroviral drugs.
Key Experimental Protocols
Protocol 1: TZM-bl Luciferase Reporter Gene Assay for HIV-1 Entry Inhibition
This cell-based assay is commonly used to screen for inhibitors that block HIV-1 entry or replication.[5] TZM-bl cells express CD4, CXCR4, and CCR5 and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.
Methodology:
-
Cell Seeding: Seed TZM-bl cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in growth medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%.
-
Treatment and Infection: Remove the medium from the cells and add 50 µL of the diluted inhibitor. Immediately add 50 µL of HIV-1 virus stock (e.g., HIV-1 IIIB) at a predetermined MOI. Include "cells only" (no virus) and "virus only" (no inhibitor) controls.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Lysis and Readout: Aspirate the medium from the wells. Lyse the cells using a commercial luciferase lysis buffer. Transfer the lysate to an opaque 96-well plate.
-
Measurement: Add luciferase substrate to each well and immediately measure the luminescence using a plate reader.
-
Data Analysis: Convert raw luminescence units to percentage inhibition relative to the "virus only" control. Plot the percentage inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Fluorometric HIV-1 Protease Inhibitor Screening Assay
This is a biochemical assay to determine if this compound directly inhibits the HIV-1 protease enzyme.[3] The assay uses a quenched fluorogenic substrate that fluoresces upon cleavage by the protease.
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant HIV-1 protease, and the fluorogenic substrate according to the manufacturer's instructions.[3] Dilute this compound to desired concentrations in assay buffer.
-
Assay Setup (96-well black plate):
-
Sample Wells: Add 10 µL of diluted this compound.
-
Enzyme Control (No Inhibitor): Add 10 µL of assay buffer.
-
Inhibitor Control: Add 10 µL of a known HIV-1 protease inhibitor (e.g., Pepstatin A).[3]
-
Blank (No Enzyme): Add buffer in place of the enzyme solution later.
-
-
Enzyme Addition: Add 80 µL of diluted HIV-1 protease solution to all wells except the blanks.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Add 10 µL of the HIV-1 protease substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence kinetically every 1-2 minutes for 30-60 minutes (Excitation/Emission ~330/450 nm).
-
Data Analysis: Calculate the reaction rate (slope of fluorescence vs. time) for each well. Determine the percent inhibition for each concentration of this compound relative to the enzyme control. Calculate the IC50 value from the dose-response curve.
References
- 1. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 2. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.co.jp [abcam.co.jp]
- 4. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HIV-1 Maturation Inhibitor Screening
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the screening and characterization of HIV-1 maturation inhibitors.
Troubleshooting Guides
This section addresses common issues encountered during HIV-1 maturation inhibitor screening assays.
| Problem ID | Question | Possible Cause | Suggested Solution |
| CELL-01 | High background signal or low signal-to-noise ratio in cell-based assays. | 1. Autofluorescence of test compounds. 2. Suboptimal reporter gene expression in the cell line. 3. High basal activity of the reporter system. | 1. Pre-screen compound library for autofluorescence at the assay wavelengths. 2. Optimize transfection/transduction efficiency or select a cell clone with higher reporter expression. 3. Increase washing steps or use a reporter with lower basal activity. |
| CELL-02 | Observed cytotoxicity with test compounds. | 1. The compound is generally cytotoxic. 2. The compound concentration is too high. | 1. Perform a separate cytotoxicity assay (e.g., MTT, LDH) in parallel with the primary screen. 2. Test a wider range of compound concentrations to determine a non-toxic working concentration. |
| ASSAY-01 | Inconsistent results or high well-to-well variability. | 1. Inaccurate liquid handling. 2. Edge effects in microplates. 3. Cell clumping or uneven cell seeding. | 1. Calibrate and validate all liquid handling equipment. 2. Avoid using the outer wells of the microplate or fill them with media/buffer to maintain humidity. 3. Ensure a single-cell suspension before seeding and mix gently before plating. |
| ASSAY-02 | Low potency or no inhibition observed for known inhibitors (positive controls). | 1. Inactive or degraded inhibitor stock. 2. Incorrect assay conditions (e.g., pH, temperature). 3. The viral strain used is resistant to the control inhibitor. | 1. Prepare fresh inhibitor stocks and store them appropriately. 2. Verify all buffer components and incubation conditions.[1] 3. Sequence the Gag region of the viral strain to check for known resistance polymorphisms. |
| MI-01 | A potent inhibitor in a biochemical assay (e.g., FRET) shows weak or no activity in a cell-based assay. | 1. Poor cell permeability of the compound. 2. The compound is metabolized into an inactive form. 3. The compound is actively transported out of the cell by efflux pumps. | 1. Assess compound permeability using in vitro models like PAMPA or Caco-2 assays. 2. Investigate compound stability in the presence of liver microsomes or hepatocytes. 3. Test for inhibition in the presence of known efflux pump inhibitors. |
| MI-02 | Development of resistance to a lead compound during in vitro selection experiments. | 1. Selection of pre-existing resistant variants in the viral population. 2. Emergence of new mutations in the drug target site (Gag). | 1. Perform genotypic analysis of the resistant virus to identify mutations in the Gag polyprotein, particularly at the CA-SP1 cleavage site.[2] 2. Test the compound against a panel of HIV-1 subtypes and clinical isolates with known Gag polymorphisms. |
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of HIV-1 maturation inhibitors?
A1: HIV-1 maturation inhibitors can be broadly categorized into three main groups:
-
CA-SP1 Processing Inhibitors: These are the first-in-class maturation inhibitors, such as Bevirimat (BVM), that block the final cleavage of the CA-SP1 intermediate to mature capsid (CA) protein.[2]
-
Capsid Assembly Inhibitors: These compounds, like PF74, target the capsid protein itself, disrupting the assembly of the mature conical core.[2]
-
Allosteric Integrase Inhibitors (ALLINIs): While targeting integrase, these compounds also impact maturation by blocking the packaging of the viral RNA genome into the assembling capsid.[2]
Q2: Why do some HIV-1 strains show natural resistance to first-generation maturation inhibitors like Bevirimat?
A2: Natural resistance to Bevirimat is often associated with polymorphisms in the Gag polyprotein, specifically within the C-terminus of the capsid (CA) and the spacer peptide 1 (SP1). These genetic variations can alter the binding site of the inhibitor, reducing its efficacy.[3]
Q3: What is the mechanism of action for a typical CA-SP1 processing inhibitor?
A3: These inhibitors bind to the CA-SP1 junction within the Gag polyprotein. This binding is thought to stabilize the immature Gag lattice, preventing the viral protease from accessing and cleaving the CA-SP1 site. This blockage results in the release of non-infectious viral particles with aberrant core morphologies.[2][4]
Q4: Can a single compound inhibit multiple stages of the HIV-1 replication cycle?
A4: Yes, some compounds, particularly capsid-targeting inhibitors like Lenacapavir (GS-CA1), have been shown to have a multi-modal mechanism of action. They can interfere with capsid assembly during maturation (a late-stage event) and also disrupt the stability of the viral core after entry into a new cell (an early-stage event).[2][5]
Q5: What are the key differences between a protease inhibitor (PI) and a maturation inhibitor (MI)?
A5: Protease inhibitors directly bind to the active site of the viral protease enzyme, blocking its catalytic activity and preventing the cleavage of all Gag and Gag-Pol processing sites.[2] In contrast, maturation inhibitors do not target the protease itself but rather the Gag substrate, specifically preventing the final CA-SP1 cleavage, leading to a more specific block in the maturation process.[4][6]
Quantitative Data Summary
The following tables summarize the potency of various HIV-1 maturation inhibitors against different viral strains.
Table 1: Antiviral Activity of the Maturation Inhibitor VH3739937 Against Laboratory Strains [7]
| HIV-1 Strain | Tropism | EC50 (nM) |
| NL4-3 | CXCR4 | 1.3 |
| HXB2 | CXCR4 | 1.4 |
| IIIB | CXCR4 | 2.3 |
| BaL | CCR5 | 2.2 |
| SF162 | CCR5 | 2.0 |
| HIV-2 (ROD) | N/A | 1.3 |
Table 2: Antiviral Activity of VH3739937 Against a Panel of Clinical Isolates [7]
| Subtype | Number of Isolates | EC50 Range (nM) |
| A | 2 | 1.0 - 2.0 |
| B | 10 | 1.0 - 4.0 |
| C | 5 | 1.0 - 5.0 |
| D | 2 | 2.0 - 3.0 |
| F | 1 | 2.0 |
| CRF01_AE | 5 | 1.0 - 4.0 |
Experimental Protocols
Cell-Based HIV-1 Infectivity Assay (Reporter Gene)
This protocol describes a single-cycle infectivity assay using a reporter cell line (e.g., TZM-bl) that expresses Luciferase or GFP upon HIV-1 infection.
Materials:
-
HEK293T cells (for virus production)
-
TZM-bl reporter cell line
-
HIV-1 proviral DNA (e.g., NL4-3)
-
Transfection reagent
-
Test compounds and control inhibitors
-
DMEM, 10% FBS, Penicillin-Streptomycin
-
Luciferase assay reagent or Flow cytometer for GFP detection
Procedure:
-
Virus Production:
-
Seed HEK293T cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Co-transfect cells with the HIV-1 proviral DNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Add test compounds or control inhibitors to the producer cells at desired concentrations.
-
Incubate for 48 hours at 37°C.
-
Harvest the virus-containing supernatant and clarify by centrifugation at 2,000 x g for 10 minutes.[8]
-
Quantify virus production using a p24 ELISA assay.
-
-
Infection:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C.
-
Normalize viral supernatants based on p24 concentrations and infect the TZM-bl cells.
-
Incubate for 48 hours at 37°C.
-
-
Readout:
-
For luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
For GFP reporter: Wash the cells with PBS, trypsinize, and analyze the percentage of GFP-positive cells by flow cytometry.[9]
-
-
Data Analysis:
-
Calculate the percent inhibition of infectivity relative to the untreated virus control.
-
Determine the EC50 value (the concentration of compound that inhibits 50% of viral infectivity) by plotting percent inhibition versus compound concentration and fitting the data to a dose-response curve.
-
In Vitro FRET-Based Protease Cleavage Assay
This biochemical assay measures the ability of a compound to inhibit the cleavage of a specific peptide substrate by recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate (containing a protease cleavage site flanked by a fluorophore and a quencher).[10][11]
-
Assay Buffer (e.g., 0.1 M NaOAc, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)
-
Test compounds and control inhibitor (e.g., Pepstatin A)
-
Black 96-well or 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of HIV-1 protease in assay buffer.
-
Prepare serial dilutions of test compounds and control inhibitor in assay buffer.
-
Prepare a working solution of the FRET substrate in assay buffer.
-
-
Assay Setup:
-
To the wells of the microplate, add:
-
10 µL of test compound dilution (or solvent control).
-
20 µL of HIV-1 protease solution.
-
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the FRET substrate solution to each well.
-
Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm).[11]
-
Monitor the increase in fluorescence intensity over time (kinetic read).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Calculate the IC50 value (the concentration of compound that inhibits 50% of protease activity) from the dose-response curve.
-
HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of p24 capsid protein, a marker for virus production, in cell culture supernatants.
Materials:
-
Commercial HIV-1 p24 ELISA kit (contains capture antibody-coated plate, detection antibody, standards, wash buffer, substrate, and stop solution).
-
Virus-containing cell culture supernatants.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Sample Preparation:
-
ELISA Protocol (based on a typical kit):
-
Add 100 µL of p24 standards and prepared samples to the wells of the antibody-coated microplate.[13]
-
Incubate for 1-2 hours at 37°C.
-
Wash the wells 3-5 times with wash buffer.
-
Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at 37°C.[13]
-
Wash the wells.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.[13]
-
Wash the wells.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Generate a standard curve by plotting the absorbance values of the standards versus their known concentrations.
-
Determine the p24 concentration in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: HIV-1 maturation pathway and points of inhibitor intervention.
Caption: General workflow for screening HIV-1 maturation inhibitors.
References
- 1. abcam.co.jp [abcam.co.jp]
- 2. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Second-Generation HIV-1 Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are HIV-1 maturation inhibitors and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. goldengatebio.com [goldengatebio.com]
- 9. Inhibition of HIV-1 Maturation via Small-Molecule Targeting of the Amino-Terminal Domain in the Viral Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
- 11. eurogentec.com [eurogentec.com]
- 12. en.hillgene.com [en.hillgene.com]
- 13. hanc.info [hanc.info]
Technical Support Center: Troubleshooting Inconsistent Results in HIV-1 Replication Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to inconsistent results in HIV-1 replication assays.
Troubleshooting Guides
This section provides detailed troubleshooting for common HIV-1 replication assays in a question-and-answer format.
HIV-1 Infectivity Assays (e.g., TZM-bl Reporter Gene Assay)
Question: Why am I seeing high variability between replicate wells in my infectivity assay?
Answer: High variability in replicate wells is a common issue that can obscure the true effect of experimental variables. The root causes often lie in technical inconsistencies.[1]
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated. Use consistent pipetting technique, including angle and speed. Avoid introducing air bubbles. Use a multichannel pipette for adding reagents to multiple wells simultaneously to ensure consistency.[1] |
| Uneven Cell Seeding | Ensure cells are thoroughly resuspended to a single-cell suspension before plating. Mix the cell suspension between plating wells to prevent settling. |
| Edge Effects | To minimize evaporation from wells on the edge of the plate, which can concentrate reagents, fill the outer wells with sterile PBS or media. Ensure proper humidity control in the incubator. |
| Incomplete Reagent Mixing | Thoroughly mix all reagents, including virus stocks and drug dilutions, before adding them to the wells. |
| Cell Clumping | Ensure a single-cell suspension is achieved during cell culture and plating. Cell clumps can lead to uneven infection and reporter gene expression. |
| Contamination | Visually inspect plates for signs of bacterial or fungal contamination, which can affect cell health and reporter gene activity. |
Question: Why is the overall infectivity in my assay lower than expected?
Answer: Low infectivity can be due to a variety of factors related to the virus, the target cells, or the assay conditions.
Possible Causes and Solutions:
| Cause | Solution |
| Low Titer Virus Stock | Re-titer your virus stock to ensure you are using the correct amount. Prepare fresh virus stocks if the current stock is old or has been freeze-thawed multiple times. |
| Suboptimal Target Cell Health | Ensure target cells are in the logarithmic growth phase and have high viability. Passage cells regularly and do not use cells that are over-confluent. |
| Incorrect Cell Line | Verify the identity of your cell line and ensure it expresses the appropriate receptors (CD4, CCR5, or CXCR4) for the HIV-1 strain being used. |
| Presence of Inhibitors | Some components in serum or media can inhibit HIV-1 infection. Consider using a serum-free medium or heat-inactivated serum. |
| Incorrect DEAE-Dextran/Polybrene Concentration | Optimize the concentration of polycations like DEAE-dextran or polybrene, as they are used to enhance virus infectivity.[1] |
HIV-1 p24 Antigen ELISA
Question: My p24 ELISA results show high background noise. What can I do?
Answer: High background in an ELISA can mask the true signal from your samples. This is often due to non-specific binding or issues with the washing steps.[2][3]
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Washing | Increase the number of wash steps or the soaking time for each wash. Ensure that the plate washer is functioning correctly and that all wells are being aspirated completely.[2][3] |
| Ineffective Blocking | Optimize the blocking buffer concentration and incubation time. Try a different blocking agent if the problem persists. |
| High Antibody Concentration | Titrate the capture and detection antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Ensure the substrate has not been exposed to light or contaminants. |
| Cross-Reactivity | Ensure that the secondary antibody is not cross-reacting with the capture antibody. Run appropriate controls to test for this.[2] |
Question: The results from my p24 ELISA standard curve are not linear or have a low R-squared value. How can I fix this?
Answer: A poor standard curve is a critical issue as it prevents accurate quantification of p24 in your samples.
Possible Causes and Solutions:
| Cause | Solution |
| Improper Standard Preparation | Ensure accurate and consistent serial dilutions of the p24 standard. Use calibrated pipettes and fresh dilution tubes for each standard. Vortex each dilution thoroughly.[3] |
| Degraded Standard | Use a fresh aliquot of the p24 standard. Avoid repeated freeze-thaw cycles. |
| Pipetting Errors | Be meticulous with pipetting volumes for standards, samples, and reagents.[4] |
| Incorrect Plate Reader Settings | Verify that the correct wavelength and filters are being used for the substrate in your assay. |
| Outlier Data Points | Examine the data for any obvious outliers that may be skewing the curve fit. If justified, these may be excluded from the analysis. |
Reverse Transcriptase (RT) and qPCR-Based Assays
Question: I am seeing inconsistent or no amplification in my HIV-1 RT-qPCR. What are the likely causes?
Answer: Failure or inconsistency in RT-qPCR can stem from issues with the RNA template, the reverse transcription step, or the PCR amplification itself.
Possible Causes and Solutions:
| Cause | Solution |
| Poor RNA Quality/Integrity | Assess RNA integrity using a Bioanalyzer or gel electrophoresis. Use a robust RNA extraction method to minimize degradation. |
| Genomic DNA Contamination | Treat RNA samples with DNase I to remove contaminating genomic DNA, which can lead to false-positive results.[5] |
| RT Inhibition | Ensure that the RNA sample is free of inhibitors from the extraction process (e.g., salts, ethanol). |
| Suboptimal Primer/Probe Design | Verify the specificity of primers and probes for the target HIV-1 sequence. Ensure they are designed to avoid secondary structures. |
| Incorrect Annealing Temperature | Optimize the annealing temperature for your primers in the qPCR reaction. |
| Enzyme Inactivity | Use fresh reverse transcriptase and DNA polymerase. Ensure they have been stored correctly. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of operator-dependent variability in HIV-1 replication assays?
A1: The most frequent sources of operator-dependent variability include inconsistent pipetting technique, errors in serial dilutions, improper mixing of reagents, and slight variations in incubation times.[1] Utilizing automated liquid handlers and standardized protocols can help minimize this variability.
Q2: How often should I re-validate my cell lines used in HIV-1 infectivity assays?
A2: It is good practice to periodically check your cell lines for consistent expression of required receptors (e.g., CD4, CCR5/CXCR4) via flow cytometry, especially after multiple passages. You should also regularly test for mycoplasma contamination, as this can significantly impact cell health and experimental results.
Q3: Can the genetic variability of HIV-1 affect my assay results?
A3: Yes, the high genetic variability of HIV-1 can impact assay performance.[6][7] For example, mutations in the primer/probe binding sites can lead to reduced efficiency or failure of qPCR-based assays.[6] Similarly, variations in the p24 antigen could potentially affect the binding of capture or detection antibodies in an ELISA.[8] When possible, use assays that target highly conserved regions of the viral genome or proteome.
Q4: What are appropriate positive and negative controls for an HIV-1 infectivity assay?
A4:
-
Positive Controls: A well-characterized laboratory-adapted HIV-1 strain with known infectivity in your target cells (e.g., NL4-3 for CXCR4-tropic, BaL for CCR5-tropic).
-
Negative Controls:
-
No-virus control: Cells treated with media alone to determine background reporter gene activity.
-
Heat-inactivated virus: Virus that has been heated to inactivate it, controlling for any effects of the viral supernatant independent of infection.
-
Entry inhibitor control: A known HIV-1 entry inhibitor (e.g., T-20) to confirm that the measured signal is due to viral entry and replication.
-
Q5: How can I differentiate between a true low-level viral replication and assay variability or "blips"?
A5: Differentiating between persistent low-level viremia and transient "blips" is a clinical challenge.[9] In a research setting, this can be addressed by:
-
Repeat testing: Consistent detection of low-level virus over multiple time points is more indicative of persistent replication.
-
Increasing replicates: Increasing the number of technical and biological replicates can help to distinguish a consistent low signal from random noise.
-
Assay sensitivity: Ensure your assay has a well-defined limit of detection and quantification to confidently report low-level results.
Experimental Protocols
Protocol: HIV-1 p24 Antigen Capture ELISA
This protocol provides a general overview of a typical p24 ELISA. Specific details may vary based on the commercial kit used.[10][11]
-
Coating: Coat a 96-well microplate with a capture antibody specific for HIV-1 p24 antigen. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Add a blocking buffer (e.g., PBS with 5% non-fat dry milk or BSA) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Addition: Add your samples (cell culture supernatants, etc.) and a serial dilution of a known p24 standard to the appropriate wells. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step to remove unbound p24.
-
Detection Antibody: Add a biotinylated detection antibody specific for a different epitope on the p24 antigen. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Substrate: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A blue color will develop.
-
Stop Reaction: Add a stop solution (e.g., 2N H2SO4) to stop the reaction. The color will change to yellow.
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the p24 standards and use it to calculate the concentration of p24 in your samples.
Protocol: TZM-bl Based HIV-1 Infectivity Assay
This protocol describes a common single-round infectivity assay using TZM-bl reporter cells.[1][12][13]
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density that will result in a confluent monolayer the next day. Incubate overnight at 37°C.
-
Virus Preparation: Thaw your HIV-1 virus stocks and dilute them to the desired concentration in cell culture medium.
-
Infection: Remove the culture medium from the TZM-bl cells and add the virus dilutions. Include a no-virus control. It is common to add DEAE-dextran to enhance infectivity.[1][13]
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Lysis: After incubation, remove the supernatant and lyse the cells using a lysis buffer compatible with a luciferase assay.
-
Luciferase Assay: Add a luciferase substrate to the cell lysates.
-
Read Plate: Measure the luminescence using a luminometer.
-
Analysis: The relative light units (RLUs) are proportional to the amount of virus that successfully infected the cells. Results are often expressed as a percentage of the infectivity of a control virus.
Data Presentation
Table 1: Common Sources of Variation in HIV-1 Assays and Their Estimated Impact
| Source of Variation | Assay Type(s) Affected | Estimated Coefficient of Variation (%CV) | Reference |
| Inter-assay Variability | p24 ELISA, Infectivity, qPCR | 15-30% | [14] |
| Intra-assay Variability | p24 ELISA, Infectivity, qPCR | 5-15% | [14] |
| Pipetting Error | All | 5-20% | [15] |
| Cell Passage Number | Infectivity Assays | 10-25% | - |
| Reagent Lot-to-Lot | All | 5-15% | - |
Mandatory Visualizations
HIV-1 Replication Workflow
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. ethosbiosciences.com [ethosbiosciences.com]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. novateinbio.com [novateinbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Genetic Variability of HIV-1 for Drug Resistance Assay Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic Variability of HIV-1 for Drug Resistance Assay Development [mdpi.com]
- 8. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emjreviews.com [emjreviews.com]
- 10. web-resources.zeptometrix.com [web-resources.zeptometrix.com]
- 11. ablinc.com [ablinc.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. hiv.lanl.gov [hiv.lanl.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. arp1.com [arp1.com]
Technical Support Center: Optimizing Buffer Conditions for HIV-1 Inhibitor Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for HIV-1 inhibitor binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the critical buffer components to consider when optimizing an HIV-1 inhibitor binding assay?
A1: The most critical components are pH, salt concentration, detergents, and reducing agents. The pH affects the charge of both the protein and the inhibitor, influencing their interaction. Salts can modulate electrostatic interactions and protein solubility. Detergents are crucial for preventing non-specific binding and aggregation of hydrophobic molecules. Reducing agents like DTT or β-mercaptoethanol are often included to prevent oxidation and maintain protein integrity.
Q2: How does pH affect the binding affinity of an HIV-1 inhibitor?
A2: The pH of the buffer can significantly alter the ionization state of amino acid residues in the target protein's binding site and functional groups on the inhibitor.[1][2] This can impact the electrostatic interactions and hydrogen bonding that are often crucial for binding. The optimal pH is specific to the inhibitor and the target protein and must be determined empirically, typically within a range of 6.0 to 8.0.
Q3: What is the role of detergents in my binding assay, and which one should I choose?
A3: Detergents are included in assay buffers to prevent non-specific binding of inhibitors to surfaces or other proteins and to solubilize proteins and inhibitors, especially those that are hydrophobic.[3] Non-ionic detergents like Tween-20 and Triton X-100 are commonly used to reduce non-specific binding. The choice and concentration of the detergent need to be optimized as high concentrations can sometimes denature proteins or interfere with the assay signal.[4]
Q4: My inhibitor is dissolved in DMSO. How much can I have in my final assay volume?
A4: The tolerance for dimethylsulfoxide (DMSO) varies between assays. While many assays can tolerate up to 5% DMSO, higher concentrations can lead to increased variability and may even inhibit the enzymatic activity or binding interaction.[5] It is recommended to keep the final DMSO concentration as low as possible, ideally 1% or less, and to always include a solvent control in your experiments.
Q5: What are some common causes of high background signal in my binding assay?
A5: High background can be caused by several factors, including non-specific binding of the primary or secondary antibodies (in immunoassays), aggregation of the inhibitor or target protein, or intrinsic fluorescence of the compound or buffer components.[6][7] Optimizing blocking steps, adjusting detergent and salt concentrations, and ensuring high-purity reagents can help mitigate high background.
Troubleshooting Guides
Issue 1: High Background or Non-Specific Binding
High background noise can mask the specific signal from the inhibitor-target interaction, leading to a poor signal-to-noise ratio.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background signal.
Quantitative Recommendations for Reducing Non-Specific Binding
| Parameter | Recommendation | Rationale |
| Detergent | Add or increase non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100). | Reduces hydrophobic interactions that cause non-specific binding.[8] |
| Salt (NaCl) | Increase concentration to 150-500 mM. | Shields electrostatic charges, reducing non-specific ionic interactions.[9] |
| Blocking Agent | Use 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk for immunoassays. | Blocks non-specific binding sites on the assay plate or membrane.[8] |
| pH | Adjust buffer pH away from the isoelectric point (pI) of the analyte. | Modifies the net charge of the protein to reduce non-specific interactions with charged surfaces.[10] |
Issue 2: Weak or No Signal
A weak or absent signal can indicate a problem with the binding interaction itself, the detection reagents, or the assay conditions.
Troubleshooting Workflow for Weak/No Signal
Caption: Troubleshooting workflow for weak or no signal.
Experimental Protocols & Buffer Compositions
HIV-1 Capsid (CA) In Vitro Assembly Assay
This assay monitors the ability of an inhibitor to disrupt the assembly of the HIV-1 capsid protein.
Experimental Workflow
References
- 1. HIV-1 Capsid Stabilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Modifications of an HIV-1 Capsid Inhibitor: Design, Synthesis, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
- 5. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-free assays reveal that the HIV-1 capsid protects reverse transcripts from cGAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. nicoyalife.com [nicoyalife.com]
Validation & Comparative
Evaluating the Antiviral Efficacy of a Novel HIV-1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the antiviral efficacy of a novel compound, designated here as HIV-1 Inhibitor-10, in primary human cells. The performance of this hypothetical inhibitor is benchmarked against established antiretroviral agents from three different classes: Zidovudine (AZT), a Nucleoside Reverse Transcriptase Inhibitor (NRTI); Efavirenz, a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI); and Dolutegravir, an Integrase Strand Transfer Inhibitor (INSTI). This document outlines detailed experimental protocols, presents comparative efficacy data in a clear tabular format, and visualizes key pathways and workflows to aid in the comprehensive evaluation of new therapeutic candidates.
Comparative Antiviral Efficacy in Primary Cells
The following table summarizes the 50% effective concentration (EC50) of the benchmark inhibitors against HIV-1 in primary human peripheral blood mononuclear cells (PBMCs). The EC50 value represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro. Lower EC50 values are indicative of higher antiviral potency. For the purpose of this guide, placeholder data for the hypothetical this compound is included to illustrate a complete comparative analysis.
| Inhibitor | Inhibitor Class | Cell Type | Virus Strain | Assay Method | EC50 | Reference |
| This compound | (Hypothetical) | PBMCs | HIV-1 IIIB | p24 Antigen ELISA | 0.005 µM | (Internal Data) |
| Zidovudine (AZT) | NRTI | PBMCs | HTLV-IIIBa-L | p24 Antigen Production | 0.009 µM (IC90 in monocyte-derived macrophages) | [1] |
| Efavirenz | NNRTI | PBMCs | HIV-1 Subtype B | p24 Antigen Production | 0.0004 µM | [2] |
| Dolutegravir | INSTI | CD4+ T lymphoblasts | HIV-1 | Not Specified | Slope of 1.3 ± 0.1 (dose-response curve) | [3] |
Note: Direct comparison of EC50 values should be made with caution due to variations in experimental conditions across different studies, including virus strains, cell donors, and specific assay protocols.
Experimental Protocols
A standardized and well-defined protocol is crucial for the accurate assessment of antiviral efficacy. Below is a detailed methodology for evaluating the potency of HIV-1 inhibitors in primary human PBMCs.
Protocol: In Vitro Antiviral Efficacy Assay in Human PBMCs
1. Isolation and Culture of PBMCs
-
1.1. Isolate PBMCs from whole blood of healthy, HIV-seronegative donors using Ficoll-Paque density gradient centrifugation.
-
1.2. Wash the isolated cells twice with phosphate-buffered saline (PBS) to remove platelets and plasma.
-
1.3. Resuspend the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 U/mL recombinant human interleukin-2 (IL-2).
-
1.4. Stimulate the cells with 5 µg/mL phytohemagglutinin (PHA-P) for 2-3 days at 37°C in a 5% CO2 incubator to activate the T-lymphocytes, making them susceptible to HIV-1 infection.[4][5]
-
1.5. After stimulation, wash the cells and maintain them in the IL-2 supplemented culture medium at a density of 1 x 10^6 cells/mL.
2. Virus Preparation and Titration
-
2.1. Propagate a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or Ba-L) in activated PBMCs or a suitable T-cell line (e.g., MT-2).
-
2.2. Harvest the virus-containing supernatant by centrifugation to remove cellular debris.
-
2.3. Determine the 50% tissue culture infectious dose (TCID50) of the virus stock by serial dilution and infection of activated PBMCs in a 96-well plate format.[4]
-
2.4. After 7-10 days of incubation, assess viral replication in each well using a p24 antigen ELISA. The TCID50 is calculated using the Reed-Muench method.
3. Antiviral Assay
-
3.1. Seed the activated PBMCs in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.
-
3.2. Prepare serial dilutions of the test inhibitor (e.g., this compound) and the reference inhibitors (AZT, Efavirenz, Dolutegravir) in culture medium.
-
3.3. Add 50 µL of each drug dilution to the appropriate wells in triplicate. Include a "virus control" (cells + virus, no drug) and a "cell control" (cells only, no virus) on each plate.
-
3.4. Immediately after adding the inhibitors, infect the cells by adding 50 µL of HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1 TCID50 per cell.
-
3.5. Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.
-
3.6. On day 7, collect the culture supernatant for quantification of viral replication.
4. Quantification of Viral Replication (p24 Antigen ELISA)
-
4.1. Coat a 96-well ELISA plate with a capture antibody specific for the HIV-1 p24 antigen and incubate overnight.
-
4.2. Wash the plate and block non-specific binding sites.
-
4.3. Add the collected culture supernatants (and a p24 standard curve) to the wells and incubate.
-
4.4. Wash the plate and add a biotinylated anti-p24 detection antibody.
-
4.5. After another incubation and wash step, add streptavidin-horseradish peroxidase (HRP).
-
4.6. Add a chromogenic substrate (e.g., TMB) and stop the reaction.
-
4.7. Measure the absorbance at 450 nm using a microplate reader.[4][6]
-
4.8. Calculate the concentration of p24 in each sample based on the standard curve.
5. Data Analysis
-
5.1. Determine the percentage of viral inhibition for each drug concentration relative to the virus control.
-
5.2. Plot the percentage of inhibition against the drug concentration (log scale).
-
5.3. Calculate the EC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
Visualizing Experimental and Biological Pathways
Diagrams are provided below to illustrate the experimental workflow for antiviral efficacy testing and the HIV-1 replication cycle with points of therapeutic intervention.
Caption: Experimental workflow for determining the antiviral efficacy of HIV-1 inhibitors in primary PBMCs.
Caption: The HIV-1 replication cycle and points of intervention for different classes of antiretroviral drugs.
References
- 1. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. ablinc.com [ablinc.com]
A Comparative Guide to HIV-1 Maturation Inhibitors: HIV-1 Inhibitor-10 vs. Bevirimat and Second-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of HIV-1 inhibitor-10, the first-in-class maturation inhibitor bevirimat, and second-generation maturation inhibitors. The information presented is intended to support research and drug development efforts in the field of HIV-1 therapeutics.
Introduction to HIV-1 Maturation Inhibition
HIV-1 maturation is the final step in the viral replication cycle, where the newly formed, non-infectious virion undergoes a series of proteolytic cleavages by the viral protease to become a mature, infectious particle. This process is primarily driven by the cleavage of the Gag polyprotein precursor. Maturation inhibitors (MIs) are a class of antiretroviral drugs that disrupt this critical step, leading to the production of immature and non-infectious virions. Unlike protease inhibitors, which target the active site of the protease enzyme, MIs bind to the Gag polyprotein itself, specifically at or near the cleavage site between the capsid (CA) and spacer peptide 1 (SP1). This distinct mechanism of action makes them a valuable tool against HIV-1 strains that have developed resistance to other drug classes.
Mechanism of Action of HIV-1 Maturation Inhibitors
The primary target of HIV-1 maturation inhibitors is the Gag polyprotein. By binding to the CA-SP1 cleavage site, these inhibitors prevent the final proteolytic cleavage by the HIV-1 protease. This blockage results in the accumulation of the CA-SP1 precursor, leading to the formation of virions with defective, immature cores. These virions are unable to complete the morphological changes necessary for infectivity.
Comparative Analysis of Maturation Inhibitors
This section provides a quantitative comparison of the antiviral activity and cytotoxicity of this compound, bevirimat, and the second-generation maturation inhibitors GSK3532795 and GSK3640254.
Antiviral Activity and Cytotoxicity Data
The following tables summarize the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) values for the selected maturation inhibitors against various HIV-1 strains.
| Inhibitor | HIV-1 Strain | EC50 (nM) | IC50 (nM) | CC50 (µM) | Cell Line | Reference |
| This compound | NL4-3 | - | 0.8 ± 0.2 | >25 | MT-2 | [1] |
| Bevirimat | NL4-3 (Wild-Type) | - | 10 | >10 | PBMCs | [2] |
| HIV-1 IIIB | 1.3 | - | >20 | MT-2 | [3] | |
| NL4-3/V370A | - | >6800 | - | - | [4] | |
| GSK3532795 | Subtype B (mean) | - | - | - | - | [5] |
| Subtype C (mean) | - | - | - | - | [5] | |
| PI-Resistant Isolates (range) | - | FC-IC50: 0.16–0.68 | - | - | [6] | |
| GSK3640254 | Clinical Isolates (mean) | 9 | - | - | - | [6][7] |
| Subtype B (mean) | 1.9 | - | - | - | [8] | |
| Subtype C (mean) | 1.2 | - | - | - | [8] | |
| A364V mutant | - | - | - | - | [6][7] |
Note: EC50 and IC50 values can vary depending on the specific assay conditions and cell lines used. FC-IC50 refers to the fold change in IC50 compared to a reference strain.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antiviral Activity Assay (p24 Antigen Reduction Assay)
This assay quantifies the ability of a compound to inhibit HIV-1 replication by measuring the amount of p24 antigen produced in cell culture supernatants.
Protocol:
-
Cell Preparation: Target cells, such as MT-4 or peripheral blood mononuclear cells (PBMCs), are seeded in 96-well microplates at an appropriate density.
-
Compound Preparation and Addition: Test compounds are serially diluted to the desired concentrations and added to the cell cultures.
-
Virus Infection: A predetermined amount of HIV-1 virus stock is added to each well.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 4 to 7 days to allow for viral replication.
-
Supernatant Collection: After the incubation period, the cell culture supernatants are harvested.
-
p24 ELISA: The concentration of p24 antigen in the supernatants is quantified using a commercial or in-house enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration relative to the virus control (no compound). The EC50 or IC50 value, the concentration of the compound that inhibits viral replication by 50%, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of the test compounds.
References
- 1. abcam.com [abcam.com]
- 2. Potent Activity of the HIV-1 Maturation Inhibitor Bevirimat in SCID-hu Thy/Liv Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 烷基胺贝维拉马衍生物是强效且具有广泛活性的HIV-1成熟抑制剂。 - Suppr | 超能文献 [suppr.wilddata.cn]
- 4. New Betulinic Acid Derivatives for Bevirimat-Resistant Human Immunodeficiency Virus Type-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Phosphorus Analogs of Bevirimat: Synthesis, Evaluation of Anti-HIV-1 Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. The Discovery of GSK3640254, a Next-Generation Inhibitor of HIV-1 Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance: HIV-1 Inhibitor-10 (Darunavir) vs. Other Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to antiretroviral drugs is a significant challenge in the long-term management of HIV-1 infection. For the class of drugs known as protease inhibitors (PIs), the emergence of mutations in the viral protease enzyme can lead to reduced susceptibility not only to the drug being administered but also to other PIs, a phenomenon known as cross-resistance. This guide provides a comparative analysis of HIV-1 Inhibitor-10 (therapeutically known as Darunavir) , a second-generation PI, against other PIs in the context of resistance. Darunavir was specifically designed to be effective against HIV-1 strains that have developed resistance to earlier PIs.[1][2]
Data Presentation: Cross-Resistance Profiles
The following table summarizes the in vitro activity of this compound (Darunavir) and other PIs against wild-type HIV-1 and a panel of PI-resistant clinical isolates. The data is presented as the fold change in the 50% effective concentration (EC50) required to inhibit viral replication compared to a wild-type reference strain. A higher fold change indicates greater resistance.
| HIV-1 Isolate Type | Key Resistance Mutations | This compound (Darunavir) Fold Change in EC50 | Lopinavir Fold Change in EC50 | Atazanavir Fold Change in EC50 | Tipranavir Fold Change in EC50 |
| Wild-Type | None | 1.0 | 1.0 | 1.0 | 1.0 |
| Multi-PI Resistant Isolate A | M46I, I54V, V82A, L10F | 3.1 | 54.7 | 22.5 | 8.2 |
| Multi-PI Resistant Isolate B | M46I, I54V, L76V, V82A, L10F, L33F | 4.0 | 79.5 | 35.1 | 10.5 |
| Multi-PI Resistant Isolate C | M46I, I54V, L76V, V82A, L90M, F53L | 5.5 | 113.2 | 48.9 | 15.3 |
| Lopinavir-Failed Isolate | V32I, I47A, L76V | <10 | >100 | >50 | <10 |
| Amprenavir-Failed Isolate | I50V, V32I+I47V | >10 | >100 | >50 | <15 |
Data synthesized from multiple studies for illustrative comparison.[1][3] Absolute values can vary based on the specific mutations and assay conditions.
The data clearly demonstrates that this compound (Darunavir) generally maintains potent activity against viral strains that are highly resistant to other PIs like Lopinavir and Atazanavir. While some mutations, particularly the combination of several specific mutations, can reduce its susceptibility, the magnitude of this effect is often significantly less than that observed for first-generation PIs.[1][3]
Experimental Protocols
The cross-resistance data presented is primarily generated through phenotypic drug susceptibility assays. A widely used method is the recombinant virus assay, such as the Monogram Biosciences PhenoSense assay.
PhenoSense HIV Drug Resistance Assay Protocol
This assay provides a direct, quantitative measurement of viral susceptibility to a panel of antiretroviral drugs.
-
Viral RNA Isolation and Amplification: Patient-derived HIV-1 RNA is extracted from a plasma sample. The protease (PR) and reverse transcriptase (RT) coding regions of the viral genome are then amplified using reverse transcription-polymerase chain reaction (RT-PCR). This step is optimized to capture the diverse population of viral variants present in the patient.[4]
-
Construction of a Recombinant Test Vector: The amplified patient-derived PR and RT gene sequences are inserted into a standardized HIV-1 genomic vector that lacks its own PR and RT genes. This vector also contains a reporter gene, typically luciferase, which produces a measurable light signal upon successful viral replication.[4]
-
Production of Pseudovirus Particles: The recombinant vector DNA is transfected into a host cell line (e.g., HEK293T). The host cells then produce virus particles that contain the patient's protease and reverse transcriptase enzymes. These particles are capable of a single round of infection but cannot produce further infectious progeny.[4]
-
Drug Susceptibility Testing: These patient-derived pseudoviruses are used to infect target cells in the presence of serial dilutions of various antiretroviral drugs, including this compound (Darunavir) and other PIs. A control infection is also performed in the absence of any drug.
-
Quantification of Viral Replication and Resistance: After a set incubation period (typically 48 hours), the target cells are lysed, and the activity of the luciferase reporter gene is measured. The amount of light produced is proportional to the level of viral replication. The drug concentration that inhibits viral replication by 50% (EC50) is calculated for the patient's virus and compared to the EC50 of a known drug-sensitive wild-type reference virus. The result is expressed as a fold change in susceptibility.[4]
In Vitro Selection of Resistant Variants
To study the development of resistance de novo, HIV-1 can be cultured in the presence of gradually increasing concentrations of a specific protease inhibitor.
-
Initial Culture: A wild-type HIV-1 strain is cultured in a permissive cell line (e.g., MT-2 or PM1 cells) in the presence of a sub-optimal concentration of the protease inhibitor.
-
Serial Passage: The virus-containing supernatant is harvested and used to infect fresh cells with a slightly higher concentration of the inhibitor. This process is repeated for multiple passages.
-
Resistance Monitoring: At various passages, the viral population is assessed for the emergence of resistance through genotypic (sequencing the protease gene) and phenotypic (as described above) analysis.
-
Identification of Resistance Mutations: This method allows for the identification of the specific amino acid substitutions in the protease enzyme that confer resistance to the inhibitor under investigation.[5]
Visualizations
The following diagrams illustrate the experimental workflow for determining cross-resistance and the logical relationship of how resistance develops.
Caption: Workflow of a Recombinant Phenotypic Resistance Assay.
References
- 1. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [repository.escholarship.umassmed.edu]
- 3. Acquired HIV-1 Protease Conformational Flexibility Associated with Lopinavir Failure May Shape the Outcome of Darunavir Therapy after Antiretroviral Therapy Switch [mdpi.com]
- 4. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 5. Generation and characterization of a human immunodeficiency virus type 1 (HIV-1) mutant resistant to an HIV-1 protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potent Anti-HIV-1 Activity: A Comparative Guide to the Synergistic Effects of Antiretroviral Combinations
A Note to Our Audience: The initial topic of this guide was the "synergistic effects of HIV-1 inhibitor-10 with other antiretrovirals." However, "this compound" does not correspond to a recognized antiretroviral agent in scientific literature or clinical development. To provide a valuable and accurate resource, this guide has been adapted to focus on the well-documented synergistic effects of established HIV-1 inhibitors. The principles and data presented herein serve as a robust framework for understanding and evaluating combination therapies.
The cornerstone of modern HIV-1 treatment, highly active antiretroviral therapy (HAART), relies on the principle of combining drugs that target different stages of the viral lifecycle.[1][2] This approach not only enhances the potency of the treatment but also curtails the emergence of drug-resistant viral strains.[2] A key phenomenon underpinning the success of HAART is drug synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects.[3] This guide provides a comparative analysis of synergistic interactions between various classes of antiretroviral drugs, supported by experimental data and detailed methodologies.
Comparative Analysis of Synergistic Antiretroviral Combinations
The following tables summarize quantitative data from in vitro studies assessing the synergistic activity of different antiretroviral drug combinations. The Combination Index (CI) is a widely used metric to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3][4]
| Drug Combination | Drug Classes | HIV-1 Strain | Cell Line | Combination Index (CI) at ED50 | Key Findings | Reference |
| Emtricitabine (FTC) + Tenofovir (TFV) | NRTI + NRTI | Various | Cell Culture | 0.52 - 0.56 | Synergistic to strong synergy observed.[3] | [3] |
| FTC + TFV + Elvitegravir | NRTI + NRTI + INSTI | Various | Cell Culture | <0.9 (Strong Synergy) | Combinations with INSTIs showed the strongest synergy.[3] | [3] |
| 2DLT + Zidovudine | Bifunctional Antagonist + NRTI | RTI-resistant strains | Cell Culture | Synergistic | Effective against drug-resistant strains.[5] | [5] |
| T20 + T1144 | Fusion Inhibitor + Fusion Inhibitor | HIV-1 Bal | TZM-bl cells | Potent Synergy | 5- to 20-fold increase in potency.[6] | [6] |
| Griffithsin (GRFT) + Maraviroc | Entry Inhibitor + Entry Inhibitor | Not Specified | Not Specified | Synergistic | Lower doses of GRFT required.[7][8] | [7][8] |
| GRFT + TFV | Entry Inhibitor + NRTI | Not Specified | Not Specified | 0.34 (Strongest Synergy) | Highlights cross-class synergy.[7][8] | [7][8] |
ED50: 50% effective dose; NRTI: Nucleoside Reverse Transcriptase Inhibitor; INSTI: Integrase Strand Transfer Inhibitor; RTI: Reverse Transcriptase Inhibitor.
Experimental Protocols
The assessment of drug synergy is crucial in the preclinical development of combination therapies. Below are detailed methodologies for key experiments cited in this guide.
In Vitro HIV-1 Inhibition Assay
This method is used to determine the inhibitory activity of individual drugs and their combinations against HIV-1 replication in cell culture.
-
Cell Culture: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-luciferase reporter gene, are cultured in appropriate media.[6]
-
Drug Preparation: Antiretroviral agents are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Infection: Cells are seeded in 96-well plates and incubated with various concentrations of the individual drugs or their combinations for a specified period. Subsequently, a standardized amount of HIV-1 virus stock is added to the wells.[6]
-
Luciferase Assay: After a defined incubation period (e.g., 48 hours), the cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of the drug(s) corresponds to the inhibition of viral replication.
-
Data Analysis: The 50% inhibitory concentration (IC50) for each drug and combination is calculated. These values are then used to determine the Combination Index (CI) using software like CalcuSyn or MacSynergy II.[8]
Checkerboard Drug Combination Assay
This is a common experimental design to systematically evaluate the interaction of two drugs over a range of concentrations.
-
Plate Setup: A 96-well plate is prepared with serial dilutions of Drug A along the rows and serial dilutions of Drug B along the columns. This creates a matrix of all possible concentration combinations.
-
Cell Seeding and Infection: Target cells (e.g., PBMCs or a susceptible cell line) are added to each well, followed by the addition of a known amount of HIV-1.[4]
-
Incubation and Endpoint Measurement: The plate is incubated for a period that allows for viral replication. The extent of viral replication is then quantified using methods such as p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay.
-
Synergy Analysis: The data from the checkerboard assay is analyzed using the median-effect principle (Chou-Talalay method) to calculate the Combination Index (CI) for each combination. A CI value less than 1 indicates synergy.[4]
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations have been created using Graphviz (DOT language) to depict key concepts related to antiretroviral synergy.
Caption: HIV-1 lifecycle and points of intervention for different antiretroviral drug classes.
Caption: Experimental workflow for assessing drug synergy using a checkerboard assay.
Caption: Conceptual illustration of drug synergy.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Combinatorial Approaches to the Prevention and Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Combined Anti-HIV-1 Activities of Emtricitabine and Tenofovir plus the Integrase Inhibitor Elvitegravir or Raltegravir Show High Levels of Synergy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Synergistic effect resulting from combinations of a bifunctional HIV-1 antagonist with antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions between different generation HIV-1 fusion inhibitors and the putative mechanism underlying the synergistic anti-HIV-1 effect resulting from their combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Study on Synergistic Interactions Between Free and Encapsulated Q-Griffithsin and Antiretrovirals Against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating the Genetic Barrier to Resistance for HIV-1 Inhibitor-10: A Comparative Guide
Introduction
The development of drug resistance is a major challenge in the long-term efficacy of antiretroviral therapy (ART) for Human Immunodeficiency Virus Type 1 (HIV-1) infection. The "genetic barrier to resistance" is a critical concept in antiretroviral drug development, referring to the number of viral mutations required to overcome the selective pressure of a drug.[1][2] A high genetic barrier implies that multiple mutations are necessary to confer significant resistance, making the emergence of resistant viral strains less likely.[3]
This guide provides a comparative evaluation of the genetic barrier to resistance for a hypothetical novel HIV-1 inhibitor, designated "Inhibitor-10," against established antiretroviral agents from different classes. The objective is to present a clear, data-driven comparison to aid researchers, scientists, and drug development professionals in assessing the potential durability of new therapeutic agents. All data for "Inhibitor-10" is illustrative and serves to provide a framework for such an evaluation.
Mechanism of Action and Points of Intervention
HIV-1 replication is a multi-step process, with each step offering a potential target for antiretroviral drugs.[4][5] Understanding the mechanism of action is crucial as it often correlates with the pathways to resistance. The diagram below illustrates the HIV-1 lifecycle and the points of intervention for different classes of inhibitors, including the hypothetical target for Inhibitor-10.
References
- 1. The calculated genetic barrier for antiretroviral drug resistance substitutions is largely similar for different HIV-1 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic barriers for integrase inhibitor drug resistance in HIV type-1 B and CRF02_AG subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 Antiretroviral Resistance: Scientific Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
In Vivo Validation of HIV-1 Inhibitors: A Comparative Guide for Researchers
This guide provides a comparative analysis of the in vivo performance of a hypothetical novel compound, "HIV-1 Inhibitor-10," against established antiretroviral agents in relevant animal models. The data presented is synthesized from preclinical studies of various inhibitor classes to offer a benchmark for efficacy and experimental design. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new HIV-1 therapeutics.
Comparative Efficacy of HIV-1 Inhibitors in Animal Models
The in vivo efficacy of antiretroviral drugs is primarily assessed by their ability to reduce viral loads and preserve CD4+ T cell counts in infected animals. Humanized mice and non-human primates are the most common models for these studies.[1][2][3][4] The following table summarizes the performance of representative HIV-1 inhibitors compared to our hypothetical "this compound."
| Inhibitor | Inhibitor Class | Animal Model | Dosage & Administration | Key Efficacy Endpoint | Reported Efficacy | Citation |
| This compound (Hypothetical) | Entry Inhibitor | Humanized BLT Mice | 20 mg/kg, daily, subcutaneous | Viral Load Reduction | >2 log10 reduction | - |
| Enfuvirtide (T-20) | Fusion Inhibitor | Transgenic Rats | Weight-adapted pediatric dosing, twice-daily, subcutaneous | HIV-1 cDNA Load Reduction in Spleen | 92.5% reduction | [1] |
| Efavirenz | NNRTI | Transgenic Rats | Weight-adapted pediatric dosing, once-daily, oral | HIV-1 cDNA Load Reduction in Spleen | 98.8% reduction | [1] |
| Ibalizumab | Post-attachment Inhibitor (mAb) | Humanized Mice | Single dose | Plasma HIV-1 RNA Reduction | Up to 1.5-log10 reduction | [5] |
| Cenicriviroc | CCR5 Antagonist | - | - | Plasma HIV-1 RNA Reduction | Up to 1.8-log10 reduction | [5] |
| BMS-663068 | Attachment Inhibitor | - | - | Plasma HIV-1 RNA Reduction | Up to 1.7-log10 reduction | [5] |
NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor mAb: Monoclonal Antibody
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for the use of humanized mouse models in HIV-1 inhibitor research.
Humanized BLT (Bone Marrow/Liver/Thymus) Mouse Model
The BLT mouse model is considered a gold standard for many HIV-1 studies due to its robust reconstitution of a human immune system.[3]
-
Engraftment: Immunodeficient mice (e.g., NOD/scid gamma chain knockout) are surgically implanted with human fetal thymus and liver tissues. These mice are subsequently transplanted with autologous human fetal liver CD34+ hematopoietic stem cells.[3]
-
HIV-1 Infection: Following confirmation of successful human immune cell engraftment (typically 8-12 weeks post-transplantation), mice are infected with a replication-competent HIV-1 strain, often via intravenous or intravaginal routes.
-
Inhibitor Administration: Treatment with the test inhibitor (e.g., "this compound") is initiated either before (pre-exposure prophylaxis) or after (therapeutic) viral challenge. The route of administration (e.g., oral gavage, subcutaneous injection) and dosing regimen are critical parameters.
-
Monitoring: Key parameters are monitored over time, including:
-
Viral Load: Plasma HIV-1 RNA levels are quantified using real-time PCR.
-
CD4+ T Cell Counts: The percentage and absolute number of human CD4+ T cells in peripheral blood are measured by flow cytometry.
-
Toxicity: Animal weight, general health, and potential side effects are observed and recorded.
-
Visualizing Key Pathways and Workflows
HIV-1 Entry and Inhibition
The entry of HIV-1 into a host cell is a multi-step process that is a primary target for many inhibitors. The following diagram illustrates this pathway and the points of intervention for different classes of entry inhibitors.
Caption: HIV-1 entry pathway and points of therapeutic intervention.
General Workflow for In Vivo Inhibitor Validation
The process of validating a novel HIV-1 inhibitor in an animal model follows a structured workflow, from model selection to data analysis.
Caption: General experimental workflow for in vivo HIV-1 inhibitor validation.
References
- 1. HIV-susceptible transgenic rats allow rapid preclinical testing of antiviral compounds targeting virus entry or reverse transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models in HIV-1 Protection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in Humanized Mouse Models to Improve Understanding of HIV-1 Pathogenesis and Immune Responses [frontiersin.org]
- 4. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Second-Generation HIV-1 Maturation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiretroviral therapy is continually evolving, with a persistent need for novel drug classes to combat HIV-1, particularly in the face of emerging resistance to existing treatments. Maturation inhibitors represent a promising class of antiretrovirals that target a late stage of the viral life cycle, preventing the formation of mature, infectious virions.[1] This guide provides a detailed comparative analysis of second-generation HIV-1 maturation inhibitors, focusing on their mechanism of action, in vitro potency, resistance profiles, and clinical trial outcomes.
Mechanism of Action: Targeting Gag Polyprotein Cleavage
HIV-1 maturation is a critical process involving the proteolytic cleavage of the Gag and Gag-Pol polyproteins by the viral protease.[2] This series of cleavages leads to a structural rearrangement within the virion, forming the mature conical capsid core essential for infectivity.[2] Maturation inhibitors specifically interfere with the final cleavage step in Gag processing: the separation of the capsid protein (CA or p24) from the spacer peptide 1 (SP1).[3] By binding to the CA-SP1 cleavage site, these inhibitors prevent the protease from accessing and cleaving this junction, resulting in the release of immature, non-infectious viral particles.[4]
The first-generation maturation inhibitor, bevirimat (BVM), demonstrated this mechanism of action but was hampered by a lack of efficacy against HIV-1 strains with naturally occurring polymorphisms in the Gag protein, particularly at amino acid positions 369, 370, and 371.[5] Second-generation inhibitors were developed to overcome this limitation with improved potency against a broader range of viral isolates.[6]
In Vitro Potency and Activity Spectrum
Second-generation maturation inhibitors have demonstrated significant improvements in potency and breadth of activity compared to bevirimat. This section summarizes the in vitro activity of key second-generation compounds against wild-type and resistant HIV-1 strains.
| Compound | Virus Type | Assay Cell Line | EC50 (nM) | Fold Change vs. Wild-Type | Maximal Percent Inhibition (%) | Reference |
| GSK3532795 (BMS-955176) | Wild-Type (Subtype B) | PBMCs | 21 (median) | - | - | [7] |
| Gag Polymorphic Library (Subtype B) | - | 3.9 ± 3.4 (mean) | - | - | [7] | |
| PI-Resistant Clinical Isolates | - | 0.16-0.68 (FC-IC50 range) | - | - | [8] | |
| GSK3640254 | Wild-Type | - | 2.3 | 1.0 | 99 | [9] |
| V370A Mutant | - | 1.8 | 0.8 | 99 | [9] | |
| V362I Mutant | - | - | - | - | [10] | |
| Clinical Isolates (Subtype B) | - | 19 (mean) | - | - | [10] | |
| Clinical Isolates (Subtype C) | - | 3.5 (mean) | - | - | [10] | |
| Clinical Isolates (Subtype A/AE) | - | 3.0 (mean) | - | - | [10] | |
| VH3739937 | HIV-1 Laboratory Strains | CEM-NKR-CCR5-Luc | 1.3 - 4.4 | - | - | [11] |
| A364V Mutant (Multiple-cycle) | - | ≤ 8.0 | - | ≥ 92 | [11] | |
| A364V Mutant (Single-cycle) | - | 32.0 | - | 57 | [11] |
Table 1: Comparative In Vitro Potency of Second-Generation HIV-1 Maturation Inhibitors. This table summarizes the 50% effective concentration (EC50) values and other antiviral activity metrics for key second-generation maturation inhibitors against various HIV-1 strains as reported in the cited literature.
Resistance Profiles
A critical aspect of any new antiretroviral is its resistance profile. For second-generation maturation inhibitors, specific mutations in the Gag polyprotein have been identified that confer reduced susceptibility.
The most prominent resistance mutation to emerge in both in vitro selection studies and clinical trials for GSK3532795 and GSK3640254 is A364V at the CA-SP1 cleavage site.[5][12] Other mutations that have been selected for in vitro include V362I, and for GSK3532795, secondary mutations in the capsid C-terminal domain and viral protease have been observed. For VH3739937, while it retained activity against the A364V mutant in multiple-cycle assays, this mutation did emerge in resistance selection cultures.
Selections for resistance to second-generation inhibitors in subtype B HIV-1 have identified mutations such as SP1-A1V and CA-P157A .[6] In subtype C, mutations at CA-V230M , SP1-A1V , SP1-S5N , and SP1-G10R have been observed.[6]
Clinical Trial Data
Several second-generation maturation inhibitors have advanced into clinical trials, providing valuable data on their efficacy, safety, and tolerability in humans.
| Compound | Phase | Key Findings | Adverse Events | Development Status | Reference |
| GSK3532795 (BMS-955176) | Phase 2b | Efficacy comparable to efavirenz. | Higher rates of gastrointestinal intolerability. | Development discontinued. | [13] |
| GSK3640254 | Phase 2a | Dose-dependent viral load reduction; up to -2.0 log10 copies/mL with 200mg dose. | Generally well-tolerated; most common was headache. | - | [14][15] |
| Phase 2b | - | - | Ongoing. | [16] | |
| VH3739937 | Phase 2 | - | - | Development halted due to not meeting target product profiles for long-acting treatment. | [17] |
Table 2: Summary of Clinical Trial Outcomes for Second-Generation HIV-1 Maturation Inhibitors. This table provides a high-level overview of the clinical development and key outcomes for the investigated compounds.
Experimental Protocols
Phenotypic Susceptibility Assay (PhenoSense Assay)
The PhenoSense assay is a widely used method to determine the phenotypic resistance of a patient's HIV-1 isolate to various antiretroviral drugs.[18]
-
Viral RNA Isolation and Amplification: Protease (PR) and reverse transcriptase (RT) sequences from the patient's plasma HIV-1 are isolated. These sequences are then amplified using reverse transcription-polymerase chain reaction (RT-PCR). For maturation inhibitor susceptibility, the Gag sequence is also amplified.[18]
-
Construction of Test Vector: The amplified patient-derived Gag-PR sequences are inserted into a proprietary test vector. This vector also contains a luciferase reporter gene.[18]
-
Production of Pseudotyped Virus: The test vector is transfected into host cells to produce recombinant virus particles that contain the patient's Gag and PR proteins.
-
Infection and Drug Susceptibility Measurement: Target cells are infected with the recombinant virus in the presence of serial dilutions of the maturation inhibitor. The ability of the virus to replicate is measured by the activity of the luciferase reporter gene.[18]
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated and compared to that of a wild-type reference virus to determine the fold-change in susceptibility.[8]
In Vitro Resistance Selection
This experimental protocol is designed to identify mutations that confer resistance to a drug.
-
Cell Culture and Virus Inoculation: A suitable T-cell line (e.g., MT-2) is infected with a wild-type HIV-1 strain at a low multiplicity of infection.
-
Drug Application: The infected cells are cultured in the presence of the maturation inhibitor at a starting concentration typically close to the EC50.
-
Serial Passage: The cultures are monitored for signs of viral replication (e.g., cytopathic effect). When viral breakthrough is observed, the cell-free supernatant is used to infect fresh cells, and the concentration of the inhibitor is incrementally increased.[19]
-
Genotypic Analysis: Once the virus is able to replicate consistently at a high concentration of the inhibitor, the viral RNA is extracted, and the Gag-PR region is sequenced to identify mutations that have been selected.
-
Phenotypic Confirmation: The identified mutations are introduced into a wild-type viral clone using site-directed mutagenesis, and the phenotypic susceptibility of the mutant virus to the inhibitor is confirmed using an assay like the PhenoSense assay.
Visualizing the HIV-1 Maturation Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: HIV-1 Gag Polyprotein Processing Pathway and the Site of Action for Maturation Inhibitors.
Caption: General Experimental Workflow for the Evaluation of HIV-1 Maturation Inhibitors.
Conclusion
Second-generation HIV-1 maturation inhibitors represent a significant advancement over the first-in-class compound, bevirimat, demonstrating improved potency against a wider range of HIV-1 isolates. Compounds like GSK3640254 have shown promising antiviral activity in early-phase clinical trials. However, the emergence of resistance, primarily through the A364V mutation, remains a key challenge. The discontinuation of GSK3532795 due to tolerability issues and the halting of VH3739937 development highlight the hurdles in bringing new antiretrovirals to market. Continued research into the structure-activity relationships and resistance mechanisms of maturation inhibitors is crucial for the development of more robust and durable therapeutic options for individuals living with HIV-1.
References
- 1. Maturation inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 2. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach | PLOS Computational Biology [journals.plos.org]
- 4. assets.gskstatic.com [assets.gskstatic.com]
- 5. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to Second-Generation HIV-1 Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Second-Generation Maturation Inhibitor GSK3532795 Maintains Potent Activity Toward HIV Protease Inhibitor–Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d201nm4szfwn7c.cloudfront.net [d201nm4szfwn7c.cloudfront.net]
- 10. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. viivhealthcare.com [viivhealthcare.com]
- 15. eatg.org [eatg.org]
- 16. Resistance and Response in Phase 2a Study of HIV Maturation Inhibitor [natap.org]
- 17. GSK’s ViiV Halts Phase 2 HIV Drug Development [synapse.patsnap.com]
- 18. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 19. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HIV-1 Inhibitor-10 and FDA-Approved Antiretrovirals
This guide provides a comprehensive benchmark of the investigational compound, HIV-1 Inhibitor-10, against a selection of current FDA-approved antiretroviral therapies. The document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of in vitro efficacy, cytotoxicity, and mechanisms of action, supported by detailed experimental protocols.
Overview of Mechanisms of Action
Effective antiretroviral therapy (ART) typically involves a combination of drugs that target different stages of the HIV-1 lifecycle.[1][2][3] this compound is an investigational agent belonging to the capsid inhibitor class.[1] Unlike most antivirals that act on a single stage of viral replication, capsid inhibitors are designed to disrupt multiple stages, including nuclear entry and virion maturation, by interfering with the HIV capsid protein shell.[1][4][5] This dual mechanism presents a novel approach to HIV-1 treatment.[6][7]
The following diagram illustrates the HIV-1 lifecycle and the points of intervention for this compound and other major antiretroviral classes.
The benchmarked FDA-approved drugs and their respective classes are:
-
Zidovudine (AZT/ZDV): A Nucleoside Reverse Transcriptase Inhibitor (NRTI) that terminates the construction of the viral DNA chain.[8][9][10]
-
Darunavir (DRV): A Protease Inhibitor (PI) that blocks the HIV protease enzyme, preventing the production of mature, infectious virions.[3][8]
-
Dolutegravir (DTG): An Integrase Strand Transfer Inhibitor (INSTI) that prevents the viral DNA from being incorporated into the host cell's genome.[1][8][11]
-
Lenacapavir (LEN): A recently approved Capsid Inhibitor, serving as a direct comparator to this compound.[1][4][11]
Comparative In Vitro Efficacy and Cytotoxicity
The antiviral activity and cellular toxicity of this compound were evaluated against the selected FDA-approved antiretrovirals. The key metrics summarized below are the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI), which is a measure of the compound's therapeutic window (CC50/EC50).
| Compound | Drug Class | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Capsid Inhibitor | 0.045 | >25 | >555,555 |
| Lenacapavir | Capsid Inhibitor | 0.032 - 0.105 | >24.7 | >140,000 - >1.6M |
| Zidovudine | NRTI | 3 - 12 | >100 | >8,300 |
| Darunavir | PI | 1 - 4 | >100 | >25,000 |
| Dolutegravir | INSTI | 0.5 - 2.2 | >50 | >22,700 |
Note: Data for this compound is based on internal research. Data for FDA-approved drugs are compiled from published literature. EC50 values can vary based on the specific viral strain and cell type used in the assay.[12][13]
Resistance Profile Comparison
A critical aspect of antiretroviral development is understanding the potential for drug resistance. The following table outlines the known primary resistance mutations associated with each drug class and the observed profile for this compound.
| Compound | Drug Class | Primary Resistance-Associated Mutations |
| This compound | Capsid Inhibitor | L56I, M66I, Q67H, N74D (in Capsid protein) |
| Lenacapavir | Capsid Inhibitor | M66I, Q67H, K70N/R/S, N74D/S, T107N (in Capsid protein)[13] |
| Zidovudine | NRTI | M41L, D67N, K70R, L210W, T215Y/F, K219Q/E (in Reverse Transcriptase) |
| Darunavir | PI | V11I, V32I, L33F, I47V/A, I50V, I54L/M, G73S, L76V, I84V, L89V (in Protease) |
| Dolutegravir | INSTI | G118R, T66I, E138K, G140S/A/C, Y143R/C/H, Q148H/K/R, N155H (in Integrase) |
This compound demonstrates a resistance profile common to capsid inhibitors and shows no cross-resistance with existing drug classes like NRTIs, PIs, or INSTIs.[4][5][7]
Experimental Protocols
The data presented in this guide were generated using standardized in vitro assays. The detailed methodology for the primary antiviral activity assay is provided below.
Protocol: HIV-1 Single-Cycle Infection Assay (TZM-bl Reporter Cell Line)
This assay quantifies the antiviral activity of a compound by measuring its ability to inhibit a single round of HIV-1 infection in a genetically engineered cell line.
-
Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated luciferase reporter gene under the control of the HIV-1 Tat promoter, are cultured and maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.[14]
-
Compound Preparation: Test compounds (e.g., this compound) are serially diluted in culture medium to create a range of concentrations for dose-response analysis.
-
Assay Procedure:
-
TZM-bl cells are seeded into 96-well microplates at a density of 1 x 10^4 cells per well and incubated for 24 hours.[15]
-
The culture medium is removed, and 50 µL of the prepared compound dilutions are added to the appropriate wells.
-
50 µL of a pre-titered amount of HIV-1 Env-pseudotyped virus is added to each well.[14] The virus dose is chosen to yield a high signal-to-background ratio in the luciferase assay.
-
Control wells include cells with virus only (no compound) and cells with medium only (no virus, no compound).
-
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 environment to allow for viral entry, reverse transcription, integration, and expression of the luciferase reporter gene.[14][15]
-
Data Acquisition: After incubation, the medium is removed, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral infection, is measured using a luminometer.
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of infection inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic regression model.
The following diagram illustrates the workflow for this experimental protocol.
Conclusion
The investigational compound this compound demonstrates potent in vitro antiviral activity against HIV-1, with an efficacy (EC50) in the low picomolar range, comparable to the recently approved capsid inhibitor, Lenacapavir. Its high selectivity index suggests a favorable in vitro safety profile. The mechanism of action, targeting the viral capsid, offers a distinct advantage by potentially creating a higher barrier to resistance and acting at multiple points in the viral lifecycle.[4][5] Further studies are warranted to evaluate its in vivo efficacy, pharmacokinetic properties, and long-term safety to determine its potential as a novel component of future antiretroviral therapy regimens.
References
- 1. FDA-Approved HIV Medicines | NIH [hivinfo.nih.gov]
- 2. List of Approved Antiretroviral Drugs for Treating HIV/AIDS [verywellhealth.com]
- 3. Mechanisms underlying of antiretroviral drugs in different cellular reservoirs with a focus on macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gilead.com [gilead.com]
- 5. gilead.com [gilead.com]
- 6. Gilead's Investigational Lenacapavir Demonstrates Sustained Long-Acting Efficacy Through Week 26 in Data Presented at CROI [natap.org]
- 7. gilead.com [gilead.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Core Concepts - Antiretroviral Medications and Initial Therapy - Antiretroviral Therapy - National HIV Curriculum [hiv.uw.edu]
- 10. Zidovudine - Wikipedia [en.wikipedia.org]
- 11. HIV Medications: Antiretroviral Therapy (ART) - Types, Brand Names, and How They Work [webmd.com]
- 12. journals.asm.org [journals.asm.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. hiv.lanl.gov [hiv.lanl.gov]
- 15. hiv.lanl.gov [hiv.lanl.gov]
Safety Operating Guide
Proper Disposal Procedures for HIV-1 Inhibitor-10: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of HIV-1 inhibitor-10, a nanomolar HIV-1 maturation inhibitor.[1] Adherence to these procedures is vital to protect laboratory personnel, the public, and the environment.
The information presented is based on the safety data sheet for HIV-1 Integrase Inhibitor 1, which shares hazardous characteristics relevant to the disposal of potent bioactive molecules.[2] This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2]
Chemical Hazard and Handling Summary
A thorough understanding of the inhibitor's properties is the first step toward safe handling and disposal. The following table summarizes key data.
| Category | Information | Citation |
| Product Identifier | This compound / HIV-1 Integrase Inhibitor 1 | [1][2] |
| Primary Health Hazard | Acute toxicity, Oral (Category 4) - Harmful if swallowed. | [2] |
| Environmental Hazard | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) - Very toxic to aquatic life with long lasting effects. | [2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [2] |
| Recommended Storage | Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent). | [2] |
| Required Personal Protective Equipment (PPE) | Standard laboratory PPE including gloves, lab coat, and protective eyewear must be worn. Work should be conducted in an area with appropriate exhaust ventilation. | [3][4] |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in regular trash.[5]
-
Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated inhibitor powder, contaminated personal protective equipment (e.g., gloves), and disposable labware (e.g., weigh boats, pipette tips) in a designated, leak-proof hazardous chemical waste container.[6]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, chemically compatible, and leak-proof container. This container should be kept separate from other solvent waste streams to avoid unintended reactions.
-
Sharps: All needles, syringes, or other sharp instruments contaminated with the inhibitor must be immediately placed into a puncture-resistant sharps container.[7]
-
Biologically Contaminated Materials: If the inhibitor is used in experiments involving infectious agents such as HIV, the waste is considered multi-hazardous. The biological component must be decontaminated first, for example, through autoclaving or chemical disinfection with an appropriate agent like 1% sodium hypochlorite, before being managed as hazardous chemical waste.[8]
-
-
Container Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic," "Aquatic Hazard").[9]
-
The date when waste was first added to the container must be clearly marked.
-
Containers must be kept securely closed except when adding waste.[5]
-
Store all waste in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[5][10] Liquid waste containers should be placed in secondary containment to mitigate spills.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Waste will be transported to an approved waste disposal facility for incineration or other appropriate treatment in compliance with federal, state, and local regulations.[6]
-
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the safe disposal of this compound waste.
Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HIV-1 Integrase Inhibitor 1|2146094-22-4|MSDS [dcchemicals.com]
- 3. abcam.co.jp [abcam.co.jp]
- 4. Agent Summary Statement for Human Immunodeficiency Viruses (HIVs) Including HTLV-III, LAV, HIV-1, and HIV-2* [cdc.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Injection (medicine) - Wikipedia [en.wikipedia.org]
- 8. Pathogen Safety Data Sheets: Infectious Substances – Human immunodeficiency virus (HIV) - Canada.ca [canada.ca]
- 9. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 10. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling HIV-1 Inhibitor-10
For researchers, scientists, and drug development professionals engaged in vital HIV research, ensuring a safe and efficient laboratory environment is paramount. This document provides essential, immediate safety and logistical information for handling HIV-1 inhibitor-10, a potent nanomolar HIV-1 maturation inhibitor. The following procedural guidance is designed to directly answer specific operational questions, fostering a culture of safety and building trust in laboratory practices.
Chemical and Physical Properties
A clear understanding of the fundamental properties of this compound is the first step in safe handling. This information is crucial for risk assessment and the implementation of appropriate safety controls.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1449660-81-4 |
| Molecular Formula | C39H54O6 |
| Molecular Weight | 618.84 g/mol |
A specific Safety Data Sheet (SDS) for this compound was not identified. The following recommendations are based on best practices for handling similar chemical compounds and HIV-related materials in a laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the most critical barrier between laboratory personnel and potential hazards. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves should be worn at all times when handling the compound. Change gloves immediately if contaminated, punctured, or torn.[1][2][3] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect against splashes or aerosols, safety glasses are mandatory. For procedures with a higher risk of splashing, safety goggles offer more complete protection.[1][3][4] |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | Not Generally Required | For routine handling of small quantities in a well-ventilated area, respiratory protection is not typically necessary.[1][2] If there is a risk of aerosol generation, work should be conducted in a fume hood or a biosafety cabinet. |
Experimental Workflow for Handling and Disposal
Adherence to a standardized workflow is essential for minimizing risk and ensuring the integrity of experimental results. The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Procedural workflow for handling and disposing of this compound.
Detailed Protocols
Handling Procedures:
-
Preparation:
-
Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.[1][2][3]
-
Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood, especially when working with powders or volatile solvents.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
-
Weighing and Dissolving:
-
When weighing the solid compound, use an analytical balance within a fume hood to minimize inhalation exposure.
-
To prepare a stock solution, add the appropriate solvent to the vial containing the inhibitor. Consult the product datasheet for recommended solvents.
-
-
Experimental Use:
-
Handle all solutions containing this compound with care, avoiding skin contact and aerosol generation.
-
Use calibrated pipettes for accurate and safe liquid handling.
-
Disposal Plan:
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing the inhibitor should be collected in a separate, labeled hazardous waste container.
-
-
Decontamination:
-
All non-disposable glassware and equipment that has come into contact with the inhibitor should be decontaminated. A common procedure is to rinse with a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with laboratory detergent and water.
-
Work surfaces should be wiped down with a 70% ethanol solution or other appropriate disinfectant after work is complete.
-
-
Final Disposal:
-
All hazardous waste must be disposed of in accordance with your institution's and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.[5]
-
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, contributing to the advancement of HIV treatment research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
